[4-(Isopropylsulfanyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYUIVFQJZMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189364 | |
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3583-60-6 | |
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-((1-methylethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic Acid: Foundational Properties and Research Framework
Abstract: This technical guide addresses the core properties of [4-(Isopropylsulfanyl)phenyl]acetic acid, a molecule of interest in chemical synthesis and potential drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a foundational understanding by integrating data from structurally analogous compounds, proposing robust synthetic and analytical methodologies, and outlining a strategic framework for future biological evaluation. This paper is intended for researchers, chemists, and drug development professionals seeking to initiate work with this novel compound.
Introduction
This compound, also known as 4-(isopropylthio)phenylacetic acid, is an organic compound featuring a phenylacetic acid core functionalized with an isopropylsulfanyl (isopropylthio) group at the para position. Phenylacetic acid derivatives are a well-established class of compounds with diverse applications, from fragrances to pharmaceuticals, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a thioether linkage, specifically an isopropylsulfanyl group, introduces unique physicochemical properties such as altered lipophilicity, metabolic stability, and potential for novel biological interactions.
The relative scarcity of public-domain data on this specific molecule necessitates a predictive and comparative approach. This guide provides a comprehensive technical overview by leveraging established principles of organic chemistry and data from closely related analogs to propose its fundamental properties, a reliable synthetic route, and robust analytical methods for its characterization.
Physicochemical and Spectroscopic Profile
Direct experimental data for this compound is not widely published. The following properties are a combination of calculated values and inferred data from structurally similar compounds, such as 4-(Methylthio)phenylacetic acid and 4-Isopropylphenylacetic acid.
Table 1: Core Physicochemical Properties
| Property | Value / Predicted Value | Data Source / Rationale |
| IUPAC Name | 2-[4-(propan-2-ylthio)phenyl]acetic acid | Standard nomenclature |
| Synonyms | 4-(Isopropylthio)phenylacetic acid | Common alternative name |
| CAS Number | 58360-60-6 | Indexed for the isomeric 2-(4-(Isopropylthio)phenyl)acetic acid, may apply.[2] |
| Molecular Formula | C₁₁H₁₄O₂S | Calculated from structure |
| Molecular Weight | 210.29 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid (Predicted) | Based on analogs like 4-(Methylthio)phenylacetic acid.[3] |
| Melting Point | Not Determined. Predicted: ~90-105 °C | Inferred from 4-(Methylthio)phenylacetic acid (97-98 °C) and 4-Isopropylphenylacetic acid (51-52 °C).[3][4] |
| pKa | Not Determined. Predicted: ~4.3-4.5 | Similar to phenylacetic acid (pKa 4.31).[1] |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). | Based on the properties of similar carboxylic acids. |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~1.30 (d, 6H): Doublet for the two methyl groups of the isopropyl moiety.
-
δ ~3.30 (sept, 1H): Septet for the methine proton of the isopropyl group.
-
δ ~3.60 (s, 2H): Singlet for the methylene protons of the acetic acid moiety.
-
δ ~7.25 (d, 2H): Doublet for the two aromatic protons ortho to the acetic acid group.
-
δ ~7.35 (d, 2H): Doublet for the two aromatic protons ortho to the isopropylsulfanyl group.
-
δ ~11.0-12.0 (s, 1H): Broad singlet for the carboxylic acid proton (can vary and may exchange with D₂O).
-
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 209.07.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
-
~650-700 cm⁻¹: C-S stretch.
-
Proposed Synthesis and Purification Workflow
A robust and high-yield synthesis can be logically designed via a nucleophilic substitution reaction, a common method for forming thioether bonds. This approach utilizes commercially available starting materials and standard laboratory techniques.
Causality in Experimental Design:
The chosen pathway, an S-alkylation reaction, is predicated on the high nucleophilicity of the thiolate anion and the susceptibility of an alkyl halide to nucleophilic attack. 4-Mercaptophenylacetic acid serves as the ideal precursor, providing the core structure and the nucleophilic thiol group. 2-Bromopropane is selected as the isopropyl source due to its good reactivity as an electrophile. A non-nucleophilic base like potassium carbonate is used to deprotonate the thiol without competing in the substitution reaction, and a polar aprotic solvent like DMF is chosen to effectively solvate the ions and facilitate the reaction kinetics.
Detailed Step-by-Step Synthesis Protocol:
-
Deprotonation: To a solution of 4-mercaptophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Reaction Mixture: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 using 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol:
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound.
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization Methodologies
To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectroscopic techniques is essential.
Purity Assessment by RP-HPLC
-
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like phenylacetic acid derivatives. A C18 column is chosen for its versatility with nonpolar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid modifier, ensures good peak shape and resolution.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Framework for Biological and Pharmacological Evaluation
While no specific biological activity has been reported for this compound, its structural motifs suggest several avenues for investigation. Phenylacetic acid derivatives are known PPAR agonists and anti-inflammatory agents.[5][6] Thioether-containing compounds exhibit a wide range of bioactivities, including antimicrobial and antioxidant properties.[7][8]
Self-Validating Screening Cascade:
A logical first step is to perform a broad primary screen against validated targets related to these known activities. This initial screen serves to identify potential "hits." Any positive results must then be validated through secondary, more specific assays to confirm the activity and rule out artifacts. This tiered approach ensures efficient use of resources and builds confidence in the results.
Caption: A logical workflow for biological activity screening.
Safety and Handling
-
Hazard Profile: No specific safety data is available. Based on its structure, it should be handled as a potentially irritating compound. Phenylacetic acid derivatives can cause skin and serious eye irritation.[1]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound represents a novel chemical entity with potential for further scientific exploration. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, and analysis. By leveraging established chemical principles and data from analogous structures, researchers are equipped with the necessary foundational knowledge to begin investigation. The proposed biological screening cascade offers a logical path forward to uncover the potential therapeutic applications of this intriguing molecule.
References
- Ablajan, K. (2012).
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 4-Isopropylphenylacetic acid. NIST WebBook. Retrieved from [Link]
- Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.
-
LookChem. (n.d.). (4-isopropyl-phenyl)-phenyl-acetic acid. LookChem. Retrieved from [Link]
- ResearchGate. (n.d.). Bioactive molecule with arylacetic acid and thioether core structure.
- ResearchGate. (n.d.). Representative thioether-containing drugs and bioactive compounds.
- Google Patents. (n.d.). Phenyl propionic acids. US3385886A.
- MDPI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
-
PrepChem. (n.d.). Synthesis of 4-(2-aminopropyl)-phenylacetic acid. PrepChem. Retrieved from [Link]
- ResearchGate. (n.d.). [4-(Methylsulfonyl)phenyl]acetic acid.
- Google Patents. (n.d.). Process for preparing phenyl-acetic acid esters. US3968124A.
- Google Patents. (n.d.). United States Patent.
-
DrugPatentWatch. (n.d.). Patent 12,252,478. DrugPatentWatch. Retrieved from [Link]
-
ChemDad. (n.d.). 4-ISOPROPYLPHENYLACETIC ACID. ChemDad. Retrieved from [Link]
-
Arctom. (n.d.). 4-Isopropylphenylacetic acid. Arctom. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters. EP 0098058 B1.
-
Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid. CN105646306A.
- Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Royal Society of Chemistry.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]
- YouTube. (2024).
-
PrepChem. (n.d.). Preparation of phenylacetic acid. PrepChem. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of aryl alkyl sulfides from the reaction of aryl halides and...
- Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.
- ACS Publications. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). 2-Phenylthio-5-propionylphenylacetic acid. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.). Production of Alkyl Aryl Sulfides from Aromatic Disulfides and Alkyl Carboxylates via a Disilathiane–Disulfide Interchange Reaction.
- ChemRxiv. (n.d.).
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 16188-55-9|4-(Methylthio)phenylacetic acid|BLD Pharm [bldpharm.com]
- 3. 4-(甲硫基)苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
[4-(Isopropylsulfanyl)phenyl]acetic acid CAS number 3583-60-6
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An In-depth Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Isopropylsulfanyl)phenyl]acetic acid is a derivative of phenylacetic acid, a compound class that has garnered significant interest in medicinal chemistry and materials science. The introduction of a sulfur-containing moiety, specifically an isopropylsulfanyl group, at the para position of the phenyl ring can modulate the parent molecule's lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, a putative synthesis protocol, and analytical characterization of this compound, offering valuable insights for its potential application in research and development. While this specific derivative is not extensively documented in publicly available literature, its properties and synthesis can be reliably inferred from established chemical principles and data on analogous structures.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are dictated by its unique molecular architecture, which combines a phenylacetic acid core with an isopropylsulfanyl substituent.
Molecular Structure
The molecular structure consists of a central benzene ring to which an acetic acid group (-CH₂COOH) and an isopropylsulfanyl group (-S-CH(CH₃)₂) are attached at positions 1 and 4, respectively.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂S | Calculated |
| Molecular Weight | 210.29 g/mol | Calculated |
| IUPAC Name | 2-(4-(isopropylthio)phenyl)acetic acid | |
| SMILES | CC(C)Sc1ccc(CC(=O)O)cc1 | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. (Predicted) |
Synthesis Protocol
Proposed Synthesis Workflow: Nucleophilic Substitution
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylacetic acid (1.0 eq), a palladium catalyst such as palladium(II) acetate (0.02 eq), and a suitable ligand like Xantphos (0.04 eq).
-
Addition of Reagents: Add a base, for example, cesium carbonate (2.0 eq), to the flask. Then, add the solvent, such as anhydrous toluene or dioxane.
-
Reactant Addition: Introduce isopropyl thiol (1.2 eq) to the reaction mixture via a syringe.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst, in combination with a bulky electron-rich phosphine ligand like Xantphos, is crucial for facilitating the C-S cross-coupling reaction, which is a powerful method for forming aryl sulfide bonds.
-
Base: The base is necessary to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the acid generated during the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is essential to prevent the oxidation of the palladium catalyst and the thiol, which could lead to side reactions and reduced yield.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | - A doublet for the isopropyl methyl protons. - A septet for the isopropyl methine proton. - A singlet for the methylene protons of the acetic acid group. - Two doublets in the aromatic region corresponding to the para-substituted phenyl ring. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - Peaks corresponding to the isopropyl methyl carbons. - A peak for the isopropyl methine carbon. - A peak for the methylene carbon of the acetic acid group. - Peaks for the aromatic carbons, including the carbon attached to the sulfur atom. - A peak for the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the calculated molecular weight (210.29 g/mol ). |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption band for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations for the alkyl and aromatic groups. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |
Potential Applications in Drug Development and Research
Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the isopropylsulfanyl group can enhance the compound's interaction with biological targets and improve its pharmacokinetic profile. Potential areas of investigation for this compound include:
-
Anti-inflammatory Agents: Phenylacetic acid is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). The sulfur-containing analogue could be explored for similar activities.
-
Antimicrobial Agents: Sulfur-containing compounds often exhibit antimicrobial properties.
-
Enzyme Inhibitors: The molecule could be designed as an inhibitor for specific enzymes where the sulfur atom can act as a key binding element.
-
Building Block for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic value.
Conclusion
This technical guide provides a detailed overview of the molecular structure, predicted physicochemical properties, a robust synthesis protocol, and analytical characterization methods for this compound. While specific experimental data for this compound is limited, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and scientists interested in synthesizing and exploring the potential of this novel molecule in various scientific disciplines, particularly in drug discovery and materials science.
References
As this is a novel compound with limited direct literature, the references provided are for the general synthesis of related compounds and the properties of the core chemical structures.
The Synthesis of [4-(Isopropylsulfanyl)phenyl]acetic Acid: A Technical Guide for Pharmaceutical Research and Development
Introduction: The Significance of [4-(Isopropylsulfanyl)phenyl]acetic Acid in Drug Discovery
This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The structural motif of a substituted phenylacetic acid is a cornerstone in medicinal chemistry, offering a versatile scaffold for developing therapeutic agents that target a range of biological pathways. The isopropylsulfanyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its lipophilicity and potential for specific receptor interactions.
This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles, with a focus on practicality, scalability, and efficiency. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind experimental choices to ensure both reproducibility and a thorough understanding of the process.
Primary Synthetic Pathway: S-Alkylation of 4-Mercaptophenylacetic Acid
The most direct and widely applicable route to this compound involves the S-alkylation of a key intermediate, 4-mercaptophenylacetic acid. This pathway is favored for its high yields and the ready availability of the starting materials. The synthesis can be logically divided into two principal stages: the formation of the thiol intermediate and its subsequent alkylation.
Stage 1: Synthesis of 4-Mercaptophenylacetic Acid
The initial step focuses on the preparation of 4-mercaptophenylacetic acid. A common and effective method begins with 4-aminophenylacetic acid, which undergoes a diazotization reaction followed by treatment with a sulfur-containing nucleophile.
A well-documented procedure involves the diazotization of 4-aminophenylacetic acid with sodium nitrite in an acidic medium, followed by a reaction with potassium ethyl xanthate. The resulting xanthogenate ester is then hydrolyzed to yield the desired 4-mercaptophenylacetic acid[1][2].
Experimental Protocol: Synthesis of 4-Mercaptophenylacetic Acid [1][2]
-
Diazotization: A suspension of 4-aminophenylacetic acid (60.4 g) in water (200 mL) and concentrated hydrochloric acid (80 mL) is cooled to 0°C. A solution of sodium nitrite (27.6 g) in water (200 mL) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred for an additional 45 minutes at this temperature.
-
Xanthate Formation: The cold diazonium salt solution is then added dropwise to a solution of potassium ethyl xanthate (74 g) in water (120 mL) and a 2 N sodium hydroxide solution (300 mL) at room temperature. The mixture is heated to 45°C until the evolution of nitrogen gas ceases.
-
Ester Extraction: After cooling, the reaction mixture is acidified to pH 1 with concentrated hydrochloric acid, and the resulting xanthogenate ester is extracted with diethyl ether.
-
Hydrolysis: The ether is removed, and the crude ester is dissolved in ethanol (500 mL). A solution of potassium hydroxide (90 g) in water (500 mL) is added, and the mixture is refluxed for 20 hours.
-
Isolation: The majority of the ethanol is removed under reduced pressure. The aqueous residue is cooled, acidified with concentrated hydrochloric acid, and the precipitated 4-mercaptophenylacetic acid is extracted with diethyl ether. The product is then isolated by removal of the solvent and can be purified by recrystallization.
Stage 2: S-Alkylation with an Isopropyl Halide
With 4-mercaptophenylacetic acid in hand, the introduction of the isopropylsulfanyl group is achieved through a nucleophilic substitution reaction with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a suitable base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the isopropyl halide.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: In a round-bottom flask, 4-mercaptophenylacetic acid is dissolved in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF).
-
Base Addition: An equimolar or slight excess of a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride) is added to the solution to form the thiolate.
-
Alkylation: 2-Bromopropane (or another suitable isopropyl halide) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched with water and acidified with a mineral acid (e.g., HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent is evaporated. The crude this compound can be purified by recrystallization or column chromatography.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthesis route via S-alkylation.
Alternative Synthetic Pathway: Copper-Catalyzed Thioetherification
An alternative approach to this compound involves a copper-catalyzed cross-coupling reaction. This method is analogous to the synthesis of 4-methylthiophenylacetic acid from a p-halogenated phenylacetic acid[3][4]. In this case, a 4-halophenylacetic acid (e.g., 4-bromophenylacetic acid) is reacted with an isopropylthiolate salt in the presence of a copper catalyst.
This pathway can be advantageous if 4-halophenylacetic acids are more readily available or cost-effective starting materials.
Proposed Experimental Protocol: Copper-Catalyzed Synthesis
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 4-bromophenylacetic acid, sodium isopropanethiolate (prepared from isopropyl mercaptan and a base like sodium hydride), and a copper(I) catalyst (e.g., copper(I) iodide or copper(I) bromide) are combined in a high-boiling polar aprotic solvent such as DMF or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 120-150°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and acidified. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Diagram of the Alternative Synthetic Pathway
Caption: Alternative route via copper-catalyzed thioetherification.
Comparative Analysis of Synthetic Pathways
| Feature | Primary Pathway (S-Alkylation) | Alternative Pathway (Cu-Catalyzed) |
| Starting Materials | 4-Aminophenylacetic acid, Isopropyl halide | 4-Halophenylacetic acid, Isopropyl mercaptan |
| Key Intermediate | 4-Mercaptophenylacetic acid | None |
| Reaction Conditions | Generally milder (Stage 2) | Requires elevated temperatures |
| Catalyst | None required for alkylation | Copper(I) salt |
| Potential Issues | Handling of thiols, diazotization step requires careful temperature control | Catalyst cost and removal, potential for side reactions at high temperatures |
| Scalability | Well-established and scalable | Potentially scalable, but may require more process optimization |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through the S-alkylation of 4-mercaptophenylacetic acid. This pathway offers a robust and scalable method with well-defined intermediates and reaction conditions. The alternative copper-catalyzed route provides a viable option, particularly when starting from readily available 4-halophenylacetic acids.
For drug development professionals, the choice of synthetic route will depend on factors such as the cost and availability of starting materials, scalability requirements, and process safety considerations. Further optimization of reaction conditions, particularly in the copper-catalyzed pathway, could lead to more efficient and environmentally benign processes. The methodologies detailed in this guide provide a solid foundation for the consistent and high-quality production of this vital pharmaceutical intermediate.
References
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. Retrieved from [Link]
Sources
An In-depth Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic acid: Synthesis, Properties, and Scientific Context
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of [4-(Isopropylsulfanyl)phenyl]acetic acid, a thioether-containing derivative of phenylacetic acid. While a detailed historical record of its specific discovery is not prominent in publicly accessible scientific literature, this document elucidates its chemical synthesis based on established methodologies for analogous compounds, details its physicochemical properties, and explores its potential applications within the broader context of medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Physicochemical Properties
This compound, with the CAS Number 3583-60-6, is a specialty chemical whose existence is confirmed through its listing by various chemical suppliers.[1][2] Despite its commercial availability, it has not been the subject of extensive academic or industrial research that would typically accompany a well-documented "discovery." It belongs to the class of (alkythio)phenylacetic acids, which are valued as intermediates and building blocks in organic synthesis.
The core structure consists of a phenylacetic acid moiety with an isopropyl thioether group at the para position. This combination of a carboxylic acid function and a sulfur-containing substituent suggests potential for diverse chemical modifications and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3583-60-6 | [1] |
| Molecular Formula | C₁₁H₁₄O₂S | [1] |
| Molecular Weight | 210.29 g/mol | [1] |
| IUPAC Name | 2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid | ChemDraw |
| Synonyms | [4-(Isopropylthio)phenyl]acetic acid | N/A |
Synthesis of this compound
While a specific, published synthesis for this compound is not readily found, a highly plausible and efficient synthetic route can be devised based on established methods for analogous compounds, such as 4-(methylthio)phenylacetic acid.[3][4] The most logical approach involves a nucleophilic aromatic substitution reaction, where a halogenated phenylacetic acid is reacted with an appropriate sulfur nucleophile in the presence of a copper catalyst.
Proposed Synthetic Pathway
The proposed synthesis starts from the readily available 4-bromophenylacetic acid and sodium isopropanethiolate. The use of a copper(I) catalyst is crucial for facilitating the carbon-sulfur bond formation.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a predictive methodology based on the synthesis of similar compounds and has not been optimized for this specific molecule.
Materials:
-
4-Bromophenylacetic acid
-
Sodium isopropanethiolate
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid (1 equivalent), sodium isopropanethiolate (1.2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to 130 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.
Scientific Context and Potential Applications
The rationale for the synthesis of this compound can be inferred from the known biological activities and applications of structurally related molecules. Phenylacetic acid derivatives are a common scaffold in medicinal chemistry.[5][6] The introduction of a thioether linkage can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[7]
Caption: Potential applications of this compound.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
A closely related analog, 4-(methylthio)phenylacetic acid, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[3][4] This suggests that this compound could also serve as a valuable building block for the synthesis of novel APIs. The carboxylic acid handle allows for the straightforward formation of amides and esters, which are common functional groups in many drug molecules.
Bioisosteric Replacement and Drug Design
The isopropylsulfanyl group can be considered a bioisostere of other functional groups, such as an isopropoxy or a tert-butyl group. In drug design, bioisosteric replacement is a common strategy to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. The thioether moiety can influence a molecule's binding to its biological target and its metabolic profile.
Fragment-Based Drug Discovery
This compound is a relatively small molecule that could be used as a fragment in fragment-based drug discovery (FBDD). In this approach, small, low-affinity compounds are screened for binding to a biological target, and then grown or linked together to create a more potent lead compound.
Conclusion
This compound is a readily synthesizable, yet understudied, chemical compound. While its specific discovery and history are not well-documented, its structural features and the known applications of its analogs position it as a potentially valuable tool in organic synthesis and medicinal chemistry. The proposed synthetic protocol provides a clear pathway for its preparation, opening the door for further investigation into its chemical and biological properties. Future research could focus on exploring its utility as a building block for novel APIs, its potential as a bioactive molecule in its own right, or its application in materials science.
References
-
CAS Common Chemistry. 53598-91-7. [Link]
-
Chemchart. This compound (3583-60-6). [Link]
-
PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
PubMed. Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. [Link]
-
ResearchGate. Bioactive molecule with arylacetic acid and thioether core structure. [Link]
Sources
- 1. This compound | 3583-60-6 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]
- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 5. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Potential biological activity of [4-(Isopropylsulfanyl)phenyl]acetic acid
An In-Depth Technical Guide Investigating the Potential Biological Activity of [4-(Isopropylsulfanyl)phenyl]acetic Acid: A Structurally-Guided Approach
Abstract
While this compound is not extensively characterized in existing literature, its chemical architecture presents a compelling case for significant biological activity. This molecule uniquely combines two pharmacologically important scaffolds: the phenylacetic acid (PAA) core, famously associated with non-steroidal anti-inflammatory drugs (NSAIDs), and an organosulfur moiety, a class of compounds recognized for potent anti-inflammatory and anticancer properties. This guide deconstructs the molecule based on these structural precedents to build a strong rationale for its investigation. We will explore the potential mechanisms of action, propose a comprehensive, multi-tiered screening strategy, and provide detailed, field-proven experimental protocols to rigorously evaluate its therapeutic potential. This document serves as a roadmap for researchers aiming to unlock the value of this promising, yet underexplored, chemical entity.
Introduction: Deconstructing a Molecule of High Potential
In the landscape of drug discovery, the identification of novel lead compounds is often guided by established structural motifs known to confer biological activity. This compound emerges as a molecule of considerable interest precisely because it marries two such motifs.
-
The Phenylacetic Acid (PAA) Scaffold: This structure is the backbone of numerous bioactive compounds.[1] Its most prominent members are NSAIDs like diclofenac, which leverage the acidic moiety to interact with and inhibit key inflammatory enzymes.[2] Derivatives of PAA have also demonstrated analgesic, antimicrobial, and other therapeutic effects, establishing this core as a privileged structure in medicinal chemistry.[3][4][5]
-
The Organosulfur Moiety: The inclusion of a sulfur-containing group, specifically an isopropylsulfanyl chain, opens a second, powerful avenue of potential activity. Organosulfur compounds, such as those derived from garlic, are widely documented to possess profound anti-inflammatory, antioxidant, and anticancer effects.[6][7][8] Their mechanisms are often multifaceted, involving the modulation of critical signaling pathways like NF-κB and the induction of apoptosis in cancer cells.[9][10]
This guide will, therefore, proceed with a logical, two-pronged analysis. First, we will examine the potential derived from the PAA core, focusing on anti-inflammatory and analgesic activities. Second, we will explore the opportunities presented by the isopropylsulfanyl group, investigating deeper anti-inflammatory mechanisms and potential anticancer applications. For each potential activity, we will provide the scientific rationale, detailed experimental protocols for validation, and the necessary tools for data interpretation.
Part I: The Phenylacetic Acid Core - A Strong Precedent for Anti-Inflammatory & Analgesic Action
The structural similarity of this compound to established NSAIDs provides the most immediate and logical starting point for investigation. Phenylacetic acid derivatives are well-known for their ability to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]
Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Traditional NSAIDs inhibit both isoforms. However, selective inhibition of COX-2, which is primarily expressed at sites of inflammation, is a highly sought-after therapeutic goal to reduce the gastrointestinal side effects associated with COX-1 inhibition. The acidic carboxyl group of the PAA scaffold is critical for binding to the active site of COX enzymes. Therefore, it is highly probable that this compound will exhibit inhibitory activity against these enzymes.
Proposed Experimental Workflow: Screening for Anti-Inflammatory Activity
A tiered approach is recommended, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models to confirm activity and assess physiological relevance.
Caption: Tiered workflow for anti-inflammatory drug screening.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for determining the direct inhibitory effect of the test compound on the COX-2 enzyme.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified human COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
DMSO (vehicle control)
-
96-well microplate
-
Commercial Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer instructions. Create a serial dilution of the test compound and positive control in DMSO.
-
Enzyme Preparation: Dilute the COX-2 enzyme in cold reaction buffer to the desired concentration. Add heme cofactor.
-
Reaction Setup: In a 96-well plate, add 10 µL of the serially diluted test compound, positive control, or DMSO vehicle.
-
Enzyme Addition: Add 150 µL of the prepared enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify PGE2 Production: Measure the amount of PGE2 produced in each well using a commercial EIA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Self-Validation & Trustworthiness: The inclusion of a known selective COX-2 inhibitor (Celecoxib) as a positive control validates the assay's performance. The vehicle control (DMSO) establishes the baseline 100% enzyme activity. Running samples in triplicate ensures the statistical reliability of the results.
Part II: The Isopropylsulfanyl Moiety - Probing Deeper Anti-Inflammatory & Anticancer Pathways
The presence of the isopropylsulfanyl group suggests biological activities that extend beyond simple COX inhibition. Organosulfur compounds are known to modulate key inflammatory and cell survival signaling cascades.[11][12]
Scientific Rationale: Targeting the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[9] Many organosulfur compounds exert their potent anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα.[9][11][12] This represents a distinct and highly valuable mechanism of action to investigate for this compound.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Detailed Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent for NO measurement
-
Commercial ELISA kits for TNF-α and IL-6
-
MTT or WST-1 reagent for cell viability assessment
Procedure:
-
Cell Culture: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or vehicle) for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a non-stimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Cell Viability: Before discarding the cells, perform an MTT or WST-1 assay on the remaining adherent cells to ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Measurement:
-
In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Normalize the NO and cytokine levels to the results of the cell viability assay. Calculate the percentage inhibition compared to the LPS-only treated group.
Rationale for Anticancer Screening
Beyond inflammation, organosulfur compounds are well-documented for their chemopreventive and therapeutic effects against various cancers.[10][13][14] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate enzymes involved in carcinogen metabolism.[7] The presence of the isopropylsulfanyl group makes this compound a viable candidate for preliminary anticancer screening.
Detailed Experimental Protocol: Cytotoxicity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Appropriate culture media for each cell line
-
Test compound dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound, positive control, and vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation & Interpretation
All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Bioactivity
| Assay | Parameter | This compound | Celecoxib (Control) | Doxorubicin (Control) |
|---|---|---|---|---|
| COX-1 Inhibition | IC50 (µM) | TBD | >100 | N/A |
| COX-2 Inhibition | IC50 (µM) | TBD | 0.05 | N/A |
| RAW 264.7 NO Prod. | IC50 (µM) | TBD | N/A | N/A |
| MCF-7 Cytotoxicity | IC50 (µM) | TBD | N/A | 0.1 |
| A549 Cytotoxicity | IC50 (µM) | TBD | N/A | 0.2 |
TBD = To Be Determined, N/A = Not Applicable
Conclusion and Future Directions
The chemical structure of this compound provides a robust, dual-pronged rationale for its investigation as a novel therapeutic agent. The phenylacetic acid core strongly suggests a potential for NSAID-like anti-inflammatory and analgesic activity through COX inhibition. Concurrently, the isopropylsulfanyl moiety points towards more complex mechanisms, including the modulation of the NF-κB signaling pathway and potential anticancer cytotoxicity, consistent with the known properties of organosulfur compounds.
The experimental workflows and protocols detailed in this guide provide a clear and rigorous path for elucidating the biological activity of this compound. Positive results from this initial screening cascade would warrant progression to more advanced studies, including:
-
Mechanism of Action Studies: Western blotting to confirm inhibition of IκBα phosphorylation and NF-κB nuclear translocation.
-
Apoptosis Assays: Annexin V/PI staining and caspase activation assays to confirm the mode of cell death in cancer lines.
-
Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic (ADME) and Toxicology Profiling: In vitro and in vivo studies to assess the drug-like properties and safety profile of the compound.
By systematically following this structurally-guided approach, researchers can efficiently and effectively unlock the therapeutic potential of this compound.
References
-
Ban et al. (2007). Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic. Journal of Medicinal Food. [Link]
-
Yoo, J. M. et al. (2007). Anti-inflammatory activity of sulfur-containing compounds from garlic. Journal of Medicinal Food. [Link]
-
Hassan, F. et al. (2022). Prospective Epigenetic Actions of Organo-Sulfur Compounds against Cancer: Perspectives and Molecular Mechanisms. MDPI. [Link]
-
Anand, U. et al. (2022). Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management. Frontiers in Pharmacology. [Link]
-
Tilli, T. et al. (2018). A Review of Anticancer Effects of Garlic from Organosulfur Compounds. Banaras Hindu University. [Link]
-
Zhang, Y. et al. (2025). Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Lee, G. et al. (2022). Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes. International Journal of Molecular Sciences. [Link]
-
Bhatt, J. R. et al. (2013). Organosulfur compounds and possible mechanism of garlic in cancer. Journal of Cancer Science & Therapy. [Link]
-
Frontiers Media SA. (2024). Exploring sulfur compounds' role in inflammation and therapeutic potential. Frontiers in Immunology. [Link]
-
Brooks, D. A. et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rákóczi, J. et al. (1980). [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. Archiv der Pharmazie. [Link]
-
Mir-Salim, F. et al. (2022). Role of Sulfur Compounds in Garlic as Potential Therapeutic Option for Inflammation and Oxidative Stress in Asthma. MDPI. [Link]
-
Aruna kumari, S. et al. (n.d.). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. IP Indexing. [Link]
-
Riemer, T. et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Caransa, A. et al. (2003). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neuropharmacology. [Link]
-
Hladík, O. et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]
-
Kulkarni, M. G. et al. (1976). Synthesis of phenyl-3- And phenyl-5-acetamidosalicylates as Potential Analgesics. Journal of Pharmaceutical Sciences. [Link]
-
Daily Chem Videos. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]
-
Chemchart. (n.d.). This compound (3583-60-6). Chemchart. [Link]
-
Millar, R. A., & Stephenson, R. P. (1962). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy. [Link]
-
Wang, Z. et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry. [Link]
-
Paquette, J. R. et al. (2024). Phenotypic Screening of Prospective Analgesics Among FDA‐Approved Compounds using an iPSC‐Based Model of Acute and Chronic Inflammatory Nociception. Advanced Therapeutics. [Link]
-
Li, H. et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Frontiers in Microbiology. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Abdulwahid, P. A., & Abdulqader, A. F. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Iraqi Journal of Science. [Link]
-
Aslam, M. et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
-
Wang, T. et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. [Link]
-
Hanzl, M. et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]
-
ChemBK. (n.d.). (4-methylsulfanyl-phenyl)-acetic acid. ChemBK. [Link]
-
Bar-Zeev, Y. et al. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
-
Johnson, T. D. et al. (2023). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
-
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
-
ResearchGate. (n.d.). Bioactive compound and their biological activity. ResearchGate. [Link]
- CN102249891B - Method for recovering and purifying phenylacetic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phenyl-3- and phenyl-5-acetamidosalicylates as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring sulfur compounds' role in inflammation and therapeutic potential [frontiersin.org]
- 9. Anti-inflammatory activity of sulfur-containing compounds from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Sulfur-Containing Compounds from Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management [frontiersin.org]
- 14. bhu.ac.in [bhu.ac.in]
A Comprehensive Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic Acid and Its Analogue, 4-Isopropylphenylacetic Acid
A Note to the Researcher: Initial searches for "[4-(Isopropylsulfanyl)phenyl]acetic acid," a compound characterized by an isopropylsulfanyl (thioether) moiety, did not yield specific data on its synthesis, derivatives, or biological activity within readily available scientific literature. This suggests that it is a novel or less-studied compound.
However, a structurally similar and extensively documented analogue, 4-Isopropylphenylacetic acid , exists and is of significant interest in medicinal chemistry. This guide will, therefore, focus on this important analogue, providing an in-depth exploration of its properties, synthesis, and the landscape of its derivatives, most notably in the context of non-steroidal anti-inflammatory drugs (NSAIDs). For researchers, the methodologies and biological context provided for 4-Isopropylphenylacetic acid may serve as a valuable blueprint for investigating the properties and potential of the novel this compound.
Part 1: The Core Compound: 4-Isopropylphenylacetic Acid
4-Isopropylphenylacetic acid is a carboxylic acid derivative of benzene, substituted at the para position with an isopropyl group.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropylphenylacetic acid is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-propan-2-ylphenyl)acetic acid | PubChem[1] |
| CAS Number | 4476-28-2 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₂ | GSRS[2] |
| Molecular Weight | 178.23 g/mol | GSRS[2] |
| Melting Point | 51-52°C | ChemicalBook[3] |
| Boiling Point | 170-174 °C at 14 Torr | ChemicalBook[3] |
| SMILES | CC(C)C1=CC=C(C=C1)CC(=O)O | PubChem[1] |
| InChIKey | RERBQXVRXYCGLT-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Isopropylphenylacetic acid. Key spectral features are available from various sources, including 1H NMR, 13C NMR, IR, and mass spectrometry.[1]
Part 2: Synthesis of 4-Isopropylphenylacetic Acid
The synthesis of 4-Isopropylphenylacetic acid is a multi-step process that typically begins with isobutylbenzene. A common industrial route involves a Friedel-Crafts acylation followed by further modifications.
A Common Synthetic Pathway
A widely employed synthesis of 4-Isopropylphenylacetic acid involves the following key transformations:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce p-isobutylacetophenone.[4]
-
Rearrangement and Oxidation: The resulting ketone can then be converted to the final phenylacetic acid derivative through various methods. One such method involves a rearrangement and subsequent oxidation.
The following diagram illustrates a common synthetic workflow for producing a key precursor to Ibuprofen, which is a derivative of 4-isopropylphenylacetic acid.
Caption: A multi-step synthesis of Ibuprofen starting from isobutylbenzene.
Detailed Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene
This protocol describes the synthesis of p-isobutylacetophenone, a key intermediate.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
4M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine solution
-
Water
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 50 mL round-bottom flask, add 5.40 g (60.0 mmol) of AlCl₃ and 20 mL of CH₂Cl₂ and cool the mixture in an ice bath.[4]
-
Slowly add 4.03 g (30.0 mmol) of isobutylbenzene and 3.06 g (30.0 mmol) of acetic anhydride to the cooled suspension.[4]
-
Stir the solution for 45 minutes at 0 °C.[4]
-
Allow the solution to warm to room temperature and then quench the reaction by carefully adding it to a 4M HCl solution at 0 °C.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[4]
-
Combine the organic layers and wash sequentially with 20 mL of 10% NaOH, 20 mL of 50% brine, and 20 mL of H₂O.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield p-isobutylacetophenone.[4]
Part 3: Known Derivatives and Their Biological Significance
The primary significance of 4-Isopropylphenylacetic acid lies in its role as a precursor to a major class of NSAIDs.
Ibuprofen: A Landmark Derivative
Ibuprofen, chemically known as (±)-2-(4-isobutylphenyl)propanoic acid, is a widely used NSAID for pain relief and reducing inflammation. Its synthesis often starts from intermediates derived from 4-Isopropylphenylacetic acid.
Synthesis of Ibuprofen from p-Isobutylacetophenone:
One of the greener industrial syntheses of ibuprofen, developed by the BHC Company, proceeds from p-isobutylacetophenone.[4] A laboratory-scale synthesis can be achieved through the following steps:
-
Carbonyl Reduction: The ketone group of p-isobutylacetophenone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) in methanol.[4]
-
Halogenation: The resulting alcohol is converted to a benzylic halide, for instance, by reaction with an acid to form a chloride via an Sₙ1 mechanism.[4]
-
Grignard Formation: The halide is then reacted with magnesium metal to form a Grignard reagent.
-
Carboxylation and Acidification: The Grignard reagent is reacted with carbon dioxide (often from dry ice), followed by acidification to yield ibuprofen.[4]
The following diagram illustrates this synthetic pathway.
Caption: Synthesis of Ibuprofen from p-Isobutylacetophenone.
Other Derivatives and Research Directions
Research into derivatives of phenylacetic acids is ongoing, with a focus on creating compounds with improved efficacy and reduced side effects. Areas of exploration include:
-
Prodrugs: Carrier-linked prodrugs of NSAIDs are designed to have better targeting and fewer gastrointestinal side effects.[5] These often involve creating ester or amide linkages with other molecules.[5]
-
Novel Scaffolds: Modifications of the phenylacetic acid backbone are being investigated to develop new antimicrobial and anti-inflammatory agents.[6] For instance, the incorporation of a 4-hydroxyphenyl moiety into amino acid derivatives has shown promise against multidrug-resistant pathogens.[6]
Part 4: Biological Activities and Therapeutic Applications
The biological activities of 4-Isopropylphenylacetic acid derivatives are primarily centered around their anti-inflammatory properties.
Mechanism of Action of NSAID Derivatives
Ibuprofen and other related NSAIDs function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.
The following diagram illustrates the simplified mechanism of action.
Sources
- 1. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 5. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
An In-depth Technical Guide on the Safe Handling of [4-(Isopropylsulfanyl)phenyl]acetic acid
Disclaimer: This document is intended for use by trained professionals in research, development, and laboratory settings. The information contained herein is synthesized from available data on structurally similar compounds and general principles of chemical safety. As of the date of publication, a specific Safety Data Sheet (SDS) for [4-(Isopropylsulfanyl)phenyl]acetic acid was not publicly available. Therefore, this guide is based on scientific analogy and should be used to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory operations should be performed in accordance with institutional and regulatory safety standards.
Introduction: A Proactive Approach to the Safety of a Novel Compound
This compound is a molecule of interest in contemporary drug discovery and development. Its structure, featuring a carboxylic acid moiety and an isopropyl sulfide group attached to a phenyl ring, suggests a potential for biological activity and, concurrently, certain chemical hazards. In the absence of specific toxicological and safety data for this compound, a conservative and proactive approach to its handling is paramount.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By leveraging data from analogous compounds and established principles of laboratory safety, we aim to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety. The causality behind each recommendation is explained to ensure a deep understanding of the principles at play.
Physicochemical and Hazard Profile: An Analog-Based Assessment
Due to the lack of specific data for this compound, its physicochemical and hazard properties are inferred from structurally related compounds such as (phenylsulfonyl)acetic acid, 4-(methylsulfonyl)phenylacetic acid, and phenylacetic acid.
| Property | Inferred Value/Characteristic | Rationale and Implication for Handling |
| Physical State | Solid (crystalline powder) | Potential for dust generation. Handling procedures must minimize airborne particles. |
| Molecular Weight | 210.29 g/mol | --- |
| Solubility | Likely soluble in organic solvents; sparingly soluble in water. | Plan for appropriate solvents for dissolution and cleaning. Avoid aqueous solutions for general storage unless compatibility is confirmed. |
| pKa | Estimated to be around 4-5 (weakly acidic) | As a carboxylic acid, it can react with bases.[1] Avoid contact with strong bases unless part of a planned reaction. |
| Odor | Potentially unpleasant (organosulfur compounds can have strong odors)[1][2] | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of potentially malodorous and irritating vapors. |
Inferred Hazard Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall into the following hazard categories. The corresponding GHS pictograms are provided to ensure immediate hazard recognition.[3][4]
| Hazard Class | GHS Pictogram | Inferred Hazard Statements |
| Skin Irritation | H315: Causes skin irritation.[1][5] | |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1][2][5][6][7] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][5][7] | |
| Long-term Health Hazard (Precautionary) | While not explicitly indicated by analogs, the complex structure warrants caution regarding potential for sensitization or other long-term effects with repeated exposure.[8] |
The Cornerstone of Safety: Engineering and Administrative Controls
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure. Personal Protective Equipment (PPE) is the final line of defense.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[9] This is critical to prevent the inhalation of airborne particulates and potential vapors. The sash should be kept as low as possible.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.
Administrative Controls: Safe Work Practices
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the laboratory's specific SOPs.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Chemical Inventory Management: Maintain an accurate inventory of the compound, including amounts and storage locations.
Caption: Hierarchy of controls for handling the compound.
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE must be worn at all times when handling this compound.[9]
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, heavier-duty gloves should be considered, and the manufacturer's compatibility data should be consulted. Gloves must be inspected before use and disposed of immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
-
Respiratory Protection: Not typically required when working in a properly functioning chemical fume hood. If work outside a hood is unavoidable (a practice that should be strongly discouraged), a risk assessment must be performed to determine the appropriate respiratory protection, likely a NIOSH-approved respirator with organic vapor and particulate cartridges.
Detailed Protocols for Safe Handling and Storage
Experimental Protocol: Weighing and Dissolving the Solid Compound
This protocol is designed to minimize dust generation and exposure.
-
Preparation:
-
Don the required PPE (goggles, nitrile gloves, lab coat).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound. Avoid sudden movements that could create airborne dust.
-
Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container.
-
-
Dissolution:
-
Place the weigh boat containing the compound into the receiving flask.
-
Using a funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure a complete transfer.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials in the designated solid waste container.
-
Wipe down the spatula and work surface with an appropriate solvent and dispose of the wipes in the solid waste container.
-
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6]
-
Segregation: Store separately from strong bases, oxidizing agents, and reactive metals. Carboxylic acids should not be stored on metal shelves if possible, to prevent corrosion.[1] A dedicated cabinet for acids is recommended.
Caption: Chemical incompatibility chart.
Emergency Procedures: A Self-Validating System
Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5][6][7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the spill.
-
Contain: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
For large spills, evacuate the area and contact the institution's emergency response team.
Caption: Emergency response workflow for accidental exposure.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.[5] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[9]
Conclusion
While a specific, verified Safety Data Sheet for this compound is not currently available, a robust safety protocol can be established through careful consideration of its chemical structure and the known hazards of analogous compounds. The principles of proactive risk assessment, adherence to the hierarchy of controls, and meticulous execution of handling procedures are the cornerstones of safe laboratory practice. By treating this compound with the respect it deserves as a potentially hazardous substance, researchers can continue their valuable work while ensuring their own safety and that of their colleagues.
References
-
Know Your Hazard Symbols (Pictograms). Office of Environmental Health and Safety, Princeton University. [Link]
-
GHS hazard pictograms. Wikipedia. [Link]
-
GHS08 - Long-Term Health Hazard Pictogram. GMP Labeling. [Link]
-
GHS pictograms. United Nations Economic Commission for Europe. [Link]
-
GHS Pictogram. ChemSafetyPro.COM. [Link]
-
Safety Data Sheet. Generic. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
4-Isopropylphenylacetic acid. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet for Phenylacetic acid. CPAChem. [Link]
-
Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
-
Safe Storage of Chemicals. University of California, Berkeley. [Link]
-
CAS RN 13997-73-4 | 2-Allyl-4-chlorophenol. Hoffman Fine Chemicals. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for [4-(Isopropylsulfanyl)phenyl]acetic acid
Introduction
[4-(Isopropylsulfanyl)phenyl]acetic acid is a derivative of phenylacetic acid, a class of compounds with significant interest in medicinal chemistry and materials science. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and plant growth regulation.[1][2] The introduction of a sulfur-containing moiety, specifically an isopropylsulfanyl group, at the para position of the phenyl ring can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.
These application notes provide a comprehensive guide for the synthesis, characterization, and potential biological evaluation of this compound. The protocols are designed for researchers in organic synthesis, drug discovery, and related fields, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-(isopropylsulfanyl)acetophenone, followed by its conversion to the target acetic acid derivative via the Willgerodt-Kindler reaction.[3][4]
Step 1: Synthesis of 4-(Isopropylsulfanyl)acetophenone
This step involves the nucleophilic substitution reaction of 4-mercaptoacetophenone with an isopropyl halide. The reaction proceeds via an SN2 mechanism, where the thiolate anion, a potent nucleophile, attacks the electrophilic carbon of the isopropyl halide.[5][6]
Protocol:
-
Reagents and Materials:
-
4-mercaptoacetophenone
-
2-Bromopropane (or 2-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask containing anhydrous DMF, add 4-mercaptoacetophenone (1.0 eq) and potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (50-60 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(isopropylsulfanyl)acetophenone.
-
Step 2: Synthesis of this compound via the Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide).[7][8][9] The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioacetomorpholide intermediate, which is then hydrolyzed to the carboxylic acid.[10]
Protocol:
-
Reagents and Materials:
-
4-(Isopropylsulfanyl)acetophenone
-
Sulfur powder
-
Morpholine
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, combine 4-(isopropylsulfanyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (typically around 130-140 °C) with vigorous stirring for 8-12 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Basic Hydrolysis (recommended): Add a 20% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for an additional 8-10 hours to hydrolyze the thioamide intermediate.
-
Cool the mixture and wash with ethyl acetate to remove any unreacted morpholine and other non-acidic byproducts.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. A precipitate of the crude this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
-
Synthesis Workflow Diagram:
Caption: Overall synthetic route to this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the predicted key analytical data for this compound based on the known spectra of analogous compounds like phenylacetic acid and 4-isopropylphenylacetic acid.[7][11][12][13][14]
Table 1: Predicted Analytical Data for this compound
| Technique | Predicted Key Signals/Features | Rationale |
| ¹H NMR | δ ~12.0 ppm (s, 1H, -COOH), δ ~7.2-7.4 ppm (m, 4H, Ar-H), δ ~3.6 ppm (s, 2H, -CH₂-COOH), δ ~3.2 ppm (septet, 1H, -S-CH(CH₃)₂), δ ~1.3 ppm (d, 6H, -S-CH(CH₃)₂) | The carboxylic acid proton is typically a broad singlet at high ppm. Aromatic protons will appear in the characteristic aromatic region. The methylene protons adjacent to the carbonyl group will be a singlet around 3.6 ppm. The isopropyl group will show a septet for the methine proton and a doublet for the methyl protons. |
| ¹³C NMR | δ ~178 ppm (C=O), δ ~130-140 ppm (Ar-C), δ ~40 ppm (-CH₂-), δ ~35 ppm (-S-CH-), δ ~23 ppm (-CH₃) | The carbonyl carbon of the carboxylic acid is highly deshielded. Aromatic carbons will appear in the 120-150 ppm range. The aliphatic carbons will be in the upfield region. |
| IR (Infrared Spectroscopy) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1300 cm⁻¹ (C-O stretch), ~690-900 cm⁻¹ (C-H bends, aromatic) | The broad O-H stretch of the carboxylic acid is characteristic. The carbonyl stretch is a strong, sharp peak. |
| Mass Spectrometry (MS) | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of C₁₁H₁₄O₂S. | Provides the molecular weight of the compound. |
Potential Biological Applications and Research Directions
While the specific biological activity of this compound is not yet extensively documented, the broader class of phenylacetic acid derivatives has shown promise in several therapeutic areas.
-
Anti-inflammatory Activity: Many aryl acetic and propionic acid derivatives, such as ibuprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2] It is plausible that this compound could exhibit similar inhibitory activity.
-
Antibacterial Activity: Phenylacetic acid itself has been isolated from microorganisms and shown to possess antibacterial properties.[1] The isopropylsulfanyl group may enhance this activity by increasing the compound's ability to penetrate bacterial cell membranes.
Further research is warranted to explore the bioactivity of this compound. Initial in vitro screening could include COX inhibition assays and antibacterial susceptibility testing against a panel of pathogenic bacteria.
Potential Mechanism of Action in Inflammation:
Caption: Potential inhibition of the COX pathway by this compound.
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling similar aromatic carboxylic acids and sulfur-containing organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: All manipulations should be carried out in a well-ventilated fume hood, especially during the Willgerodt-Kindler reaction due to the potential for hydrogen sulfide evolution.
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
-
Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). Retrieved from [Link]
- Schwenk, E., & Papa, D. (1948). Studies on the Willgerodt Reaction. IV. The Preparation of Nuclear-Substituted Phenylacetic Acids and Some of their Derivatives. Journal of the American Chemical Society, 70(11), 3626–3628.
- Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470.
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem Compound Database. Retrieved from [Link]
- Synthesis method of 4-isopropylresorcinol. (2012). Google Patents.
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2003). Request PDF. Retrieved from [Link]
-
Using an alkyl halide and a thiol as starting materials, how would... (n.d.). Study Prep in Pearson+. Retrieved from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. Retrieved from [Link]
-
4-Isopropylphenylacetic acid. (n.d.). NIST WebBook. Retrieved from [Link]
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). International Journal of Pharmaceutical Sciences and Research, 7(8), 3126-3137.
-
Cas 21749-84-8,(4-isopropyl-phenyl)-phenyl-acetic acid. (n.d.). LookChem. Retrieved from [Link]
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Erowid. Retrieved from [Link]
-
13C NMR (CDCl3, 50 MHz) of phenylacetic acid. (2021). ResearchGate. Retrieved from [Link]
-
Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13570.
-
Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details. (2021, July 5). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
- Method for recovering and purifying phenylacetic acid. (2012). Google Patents.
-
Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. (2022). MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. 4'-Isopropylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 10. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Isopropylphenylacetic acid [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Biphenylacetic acid(5728-52-9) 1H NMR [m.chemicalbook.com]
Quantitative Analysis of [4-(Isopropylsulfanyl)phenyl]acetic acid in Pharmaceutical and Biological Matrices
An Application Guide:
Abstract
This comprehensive guide details robust analytical methodologies for the accurate detection and quantification of [4-(Isopropylsulfanyl)phenyl]acetic acid. Designed for researchers, analytical scientists, and drug development professionals, this document provides detailed protocols for sample preparation, chromatographic separation, and detection using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. Each protocol is grounded in established scientific principles and adheres to international validation standards to ensure data integrity and trustworthiness.
Introduction and Scientific Background
This compound is a molecule of interest characterized by a phenylacetic acid core, a weak organic acid, and an isopropylsulfanyl (sulfide) functional group. The accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The compound's structure—possessing both an ionizable carboxylic acid and a moderately nonpolar sulfide moiety—presents specific challenges and opportunities for analytical method development.
The primary objective of any analytical method for this compound is to achieve a "fit-for-purpose" status, demonstrating reliability through rigorous validation.[1] This guide provides the foundational protocols to achieve this, emphasizing the rationale behind procedural choices, from sample extraction to final detection. All methodologies are designed to be self-validating systems, consistent with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
Physicochemical Properties and Analytical Considerations
| Property | Value / Consideration | Rationale for Analytical Strategy |
| IUPAC Name | 2-(4-(propan-2-ylthio)phenyl)acetic acid | N/A |
| Molecular Formula | C₁₁H₁₄O₂S | Guides mass spectrometry parameters. |
| Molecular Weight | 210.29 g/mol | Affects mass-to-charge ratio (m/z) in MS. |
| Acidity (pKa) | Estimated ~4-5 (typical for phenylacetic acids) | Critical for pH-controlled extraction (LLE, SPE) and mobile phase pH selection in RP-HPLC. |
| Polarity | Moderately nonpolar | Suitable for Reversed-Phase (RP) chromatography. Soluble in organic solvents like methanol and acetonitrile.[4] |
| UV Chromophore | Phenyl ring | Allows for UV detection, likely with a λmax around 220-230 nm. |
| Volatility | Low | Requires derivatization for GC-based analysis to increase volatility and thermal stability.[5] |
Recommended Analytical Workflows
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
General Experimental Workflow
The following diagram outlines the universal workflow from sample receipt to data reporting.
Caption: General analytical workflow.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for quality control of drug substances and formulated products where concentration levels are relatively high (µg/mL to mg/mL).
Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity.[6] this compound, being moderately nonpolar, will be retained on a hydrophobic stationary phase (e.g., C18). By using a polar mobile phase, its elution can be controlled. The carboxylic acid group's ionization is suppressed by acidifying the mobile phase, leading to better retention and peak shape.[7]
Detailed Protocol: Analysis in a Pharmaceutical Formulation
A. Sample Preparation (Dilute-and-Shoot)
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: If the formulation is a solid (e.g., tablet), weigh and finely powder a representative number of units. Weigh an amount of powder equivalent to ~10 mg of the active ingredient into a 100 mL volumetric flask. Add ~70 mL of the 50:50 acetonitrile/water diluent, sonicate for 15 minutes to dissolve, then dilute to volume.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials prior to injection.
B. Instrumental Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with quaternary pump, autosampler, column thermostat, and DAD/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides good retention and resolution for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity.[8] |
| Gradient | 40% B to 90% B over 10 minutes | An initial gradient to ensure elution of the analyte and any impurities. Isocratic conditions (e.g., 60% B) can be optimized from here. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | UV/DAD at 228 nm | The phenyl ring provides a chromophore. 228 nm is a good starting point for detection. |
C. Data Analysis Quantification is performed using an external calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for determining low concentrations (pg/mL to ng/mL) of the analyte in complex biological matrices like plasma or urine, essential for pharmacokinetic studies.[7]
Principle
LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[9] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and its specific mass-to-charge ratio (m/z) is selected. This precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.
Detailed Protocol: Analysis in Human Plasma
A. Sample Preparation (Solid-Phase Extraction - SPE) Causality: Plasma contains proteins and salts that interfere with analysis. SPE is a robust technique to remove these interferences and concentrate the analyte.[10][11] A mixed-mode anion exchange polymer is ideal, as it can retain the analyte via ion exchange (at the deprotonated carboxylate) and reversed-phase interactions.[11]
Caption: Solid-Phase Extraction (SPE) workflow.
B. Instrumental Conditions
| Parameter | Recommended Condition | Rationale |
| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity triple quadrupole mass spectrometer. |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size | Shorter column for faster analysis times suitable for MS detection. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard MS-compatible mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard MS-compatible mobile phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar to moderately polar compounds. Negative mode is ideal for deprotonating the carboxylic acid. |
| MRM Transitions | Precursor Ion (Q1): m/z 209.1Product Ion (Q3): m/z 165.1 | Q1 corresponds to [M-H]⁻. The product ion would be determined via infusion but likely corresponds to the loss of CO₂ + H₂ (-44 Da). |
| Internal Standard | Deuterated this compound | A stable isotope-labeled internal standard is the best choice to correct for matrix effects and extraction variability.[9] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for organic acid profiling but requires a critical derivatization step to make the analyte volatile.[5][12]
Principle
The carboxylic acid group of this compound is non-volatile. It must be chemically modified, typically through silylation (e.g., with BSTFA or MSTFA), to replace the acidic proton with a trimethylsilyl (TMS) group.[12] The resulting TMS-ester is volatile and thermally stable, allowing it to be analyzed by GC-MS.
Protocol Outline
-
Extraction: Extract the analyte from the matrix using LLE or SPE as described previously.
-
Derivatization: Evaporate the extract to complete dryness. Add a silylation agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst, then heat at ~70°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample onto a nonpolar GC column (e.g., DB-5ms). The mass spectrometer is typically operated in full scan mode to identify the characteristic fragmentation pattern or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5][12]
Method Validation Protocol (per ICH Q2(R2) Guidelines)
A validated analytical procedure provides assurance that it is suitable for its intended purpose.[1][3] The following protocol outlines the validation for the primary HPLC-UV method.
| Performance Characteristic | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank matrix, analyte, and matrix spiked with analyte and potential impurities. | Peak for the analyte is free of interference at its retention time. |
| Linearity | Analyze at least five concentrations across the desired range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy (% Recovery) | Analyze samples spiked with known concentrations of analyte at three levels (low, medium, high). | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of a standard solution at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or instrument. | Overall RSD between series should not exceed 3.0%. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision (RSD) ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%). | System suitability parameters remain within acceptable limits. |
References
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS. Retrieved from [Link]
-
Gertsman, I., & Gangoiti, J. A. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]
-
Garrido-Bañuelos, G., Buica, A., & du Toit, W. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(23), 7136. Retrieved from [Link]
-
Dolar, D. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]
-
Devaraj, R., Singh, P., & Sethupathy, S., et al. (2022). Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. Redox Biology, 55, 102409. Retrieved from [Link]
-
Haque, S. E. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Reactive Sulfur Profiling. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. pure.ul.ie [pure.ul.ie]
- 5. metbio.net [metbio.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of [4-(Isopropylsulfanyl)phenyl]acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [4-(Isopropylsulfanyl)phenyl]acetic acid. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to detailed protocols for routine analysis and forced degradation studies. The described method is specific, accurate, and precise, making it suitable for purity testing, stability studies, and quality control of this compound in bulk drug substance and formulated products.
Introduction and Method Rationale
This compound is a carboxylic acid derivative containing a non-polar phenyl and isopropylsulfanyl moiety. Effective analytical characterization is crucial for ensuring its quality and stability during drug development. The primary objective of this work was to develop a simple yet robust HPLC method capable of separating the main compound from potential process-related impurities and degradation products.
Physicochemical Considerations and Chromatographic Approach
The analyte possesses two key structural features that dictate the chromatographic strategy:
-
An Ionizable Carboxylic Acid Group: The acidity of this group (pKa similar to phenylacetic acid, ~4.3) means that the mobile phase pH is a critical parameter.[1] To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylate group must be suppressed. This is achieved by maintaining a mobile phase pH at least 1-2 units below the analyte's pKa.[2][3] An acidic mobile phase protonates the carboxylic acid, rendering it more non-polar and enhancing its retention on a reversed-phase column.[4]
-
A Hydrophobic Phenyl Ring and Alkyl Group: The overall non-polar nature of the molecule makes it an ideal candidate for Reversed-Phase (RP) chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5]
Based on these properties, a C18 stationary phase was selected as the industry standard for providing excellent retention for hydrophobic compounds.[3][6] Acetonitrile was chosen as the organic modifier due to its strong elution strength and UV transparency.[7] A phosphate buffer is used to maintain a constant and low pH, ensuring method robustness.[7]
Detector Selection
The presence of the phenyl ring in the analyte's structure provides a strong chromophore, making UV detection a suitable and sensitive choice. A detection wavelength of 215 nm was selected to maximize sensitivity, as this is a region where phenylacetic acid and its derivatives exhibit strong absorbance.[6]
HPLC Method Protocol for Quantitative Analysis
This section provides a detailed protocol for the analysis of this compound.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector. |
| Data Acquisition | OpenLab CDS or equivalent chromatography data software. |
| Analytical Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm (e.g., Sigma-Aldrich P/N: 581324-U) or equivalent. |
| Guard Column | C18 guard column with matching chemistry (recommended).[8] |
| Analytical Balance | 4- or 5-place balance. |
| pH Meter | Calibrated pH meter. |
| Filtration | 0.45 µm membrane filters for mobile phase and sample preparation. |
| Vials | 2 mL amber HPLC vials with caps and septa. |
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 2.5
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile (ACN)
-
Use HPLC-grade acetonitrile.
-
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Combine 500 mL of acetonitrile and 500 mL of HPLC-grade water. Mix well.
-
-
Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
-
Working Standard Solution (50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Chromatographic Conditions
| Parameter | Condition |
| Column Temperature | 35 °C |
| Mobile Phase | Gradient Elution (See Table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 215 nm |
| Run Time | 25 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 75 | 25 |
| 15.0 | 20 | 80 |
| 18.0 | 20 | 80 |
| 18.1 | 75 | 25 |
| 25.0 | 75 | 25 |
HPLC Analysis Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
System Suitability Testing (SST)
System suitability is a mandatory part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.[9] Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if all criteria in the table below are met. These criteria are based on United States Pharmacopeia (USP) guidelines.[10][11]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[10] |
| Precision (RSD) | ≤ 2.0% for peak area | Demonstrates the reproducibility of the analytical system.[10] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
Development of a Stability-Indicating Method
For drug development and registration, analytical methods must be validated to be "stability-indicating." This requires demonstrating that the method can unequivocally assess the drug substance in the presence of its potential degradation products.[12] Forced degradation studies are performed to intentionally degrade the sample under various stress conditions as outlined in the International Council for Harmonisation (ICH) guideline Q1A.[13][14]
Forced Degradation Study Workflow
The following diagram outlines the general workflow for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient, as excessive degradation can lead to secondary products not relevant to actual stability.[14][15]
Caption: Workflow for conducting forced degradation studies to establish method specificity.
Protocols for Stress Conditions
For each condition, a parallel control sample (drug substance in diluent, protected from the stress condition) should be analyzed.[15]
1. Acid Hydrolysis:
-
To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
After heating, cool the solution to room temperature.
-
Carefully neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 50 µg/mL with diluent and analyze.
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 30, 60, 120 minutes).
-
Neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 50 µg/mL with diluent and analyze.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
Dilute to a final concentration of 50 µg/mL with diluent and analyze.
4. Thermal Degradation:
-
Store the drug substance as a solid powder in an oven at 80 °C for a specified period (e.g., 24, 48 hours).
-
After exposure, allow the sample to cool.
-
Prepare a 50 µg/mL solution in the diluent and analyze.
5. Photolytic Degradation:
-
Expose the drug substance (as a solid and in solution) to a light source that complies with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a 50 µg/mL solution and analyze.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination and stability assessment of this compound. The use of a standard C18 column with a simple phosphate buffer and acetonitrile gradient provides excellent peak shape and resolution. The inclusion of protocols for system suitability testing and forced degradation studies provides a comprehensive framework for method implementation and validation in a regulated drug development environment, ensuring compliance with USP and ICH standards.
References
-
MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available at: [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. Available at: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at: [Link]
-
PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Available at: [Link]
-
Wikipedia. Phenylacetic acid. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2011). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. rjptonline.org [rjptonline.org]
- 8. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. usp.org [usp.org]
- 12. onyxipca.com [onyxipca.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide for the Structural Elucidation of [4-(Isopropylsulfanyl)phenyl]acetic acid using NMR and Mass Spectrometry
Introduction
[4-(Isopropylsulfanyl)phenyl]acetic acid is a multifaceted organic molecule featuring a phenylacetic acid core structure, which is a common motif in various biologically active compounds and a valuable building block in synthetic organic chemistry. The strategic placement of an isopropylsulfanyl group at the para-position of the phenyl ring introduces unique electronic and steric properties, making its unambiguous structural verification crucial for research, quality control, and drug development endeavors. This comprehensive guide provides a detailed protocol and in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering researchers a robust framework for its characterization.
Molecular Structure and Key Features
A thorough understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound comprises a central benzene ring, substituted at the 1 and 4 positions. One substituent is an acetic acid moiety (-CH₂COOH), and the other is an isopropylsulfanyl group (-S-CH(CH₃)₂). This arrangement dictates the expected signals in both NMR and mass spectra.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice, but DMSO-d₆ can be advantageous for observing the acidic proton of the carboxylic acid.
-
For unambiguous identification of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring an initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton will disappear or significantly diminish[1][2][3].
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Sweep Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Sweep Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent[1][4][3]. |
| ~7.2-7.4 | Doublet | 2H | Ar-H (ortho to -S) | These aromatic protons are adjacent to the electron-donating sulfur atom, which shields them relative to the other aromatic protons. They appear as a doublet due to coupling with the protons ortho to the acetic acid group. |
| ~7.1-7.3 | Doublet | 2H | Ar-H (ortho to -CH₂COOH) | These aromatic protons are adjacent to the electron-withdrawing acetic acid group, leading to a slight downfield shift compared to unsubstituted benzene. They appear as a doublet due to coupling with the protons ortho to the sulfur group. |
| ~3.6 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to both the aromatic ring and the carbonyl group, placing their signal in this region. The signal is a singlet as there are no adjacent protons to couple with[5]. |
| ~3.3-3.5 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. |
| ~1.3 | Doublet | 6H | -CH(CH₃)₂ | The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the single methine proton. |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in this characteristic downfield region[1][4]. |
| ~135-140 | Ar-C (C-S) | The aromatic carbon directly attached to the sulfur atom is influenced by the heteroatom, resulting in a downfield shift. |
| ~130-135 | Ar-C (C-CH₂COOH) | The aromatic carbon bearing the acetic acid group. |
| ~128-130 | Ar-CH (ortho to -S) | Aromatic carbons ortho to the sulfur substituent. |
| ~127-129 | Ar-CH (ortho to -CH₂COOH) | Aromatic carbons ortho to the acetic acid group. |
| ~40-45 | -CH₂- | The methylene carbon of the acetic acid moiety[5]. |
| ~35-40 | -CH(CH₃)₂ | The methine carbon of the isopropyl group, influenced by the adjacent sulfur atom. Carbons adjacent to sulfur in thioethers typically appear in the 20-40 ppm range[6]. |
| ~23-25 | -CH(CH₃)₂ | The equivalent methyl carbons of the isopropyl group. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion[7][8].
Experimental Protocol: ESI-MS Analysis
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization, depending on the desired ion polarity. For carboxylic acids, negative ion mode is often preferred.
2. Instrument Parameters (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-500.
Mass Spectrum Interpretation
The predicted monoisotopic mass of this compound (C₁₁H₁₄O₂S) is approximately 210.07 Da.
Negative Ion Mode ESI-MS: In negative ion mode, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻.
-
[M-H]⁻: m/z ~209.06
Positive Ion Mode ESI-MS: In positive ion mode, adduct formation is common.
-
[M+H]⁺: m/z ~211.08
-
[M+Na]⁺: m/z ~233.06
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. Aromatic carboxylic acids often undergo characteristic fragmentation pathways[1].
Caption: Predicted fragmentation pathway for the protonated molecule.
Key Predicted Fragments:
| m/z | Proposed Fragment | Loss |
| 193.07 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 165.07 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide, a common fragmentation for acids[1][9]. |
| 168.02 | [M+H - C₃H₇]⁺ | Cleavage of the isopropyl group from the sulfur atom. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety, formed via cleavage of the C-C bond between the methylene and carbonyl groups, followed by loss of the carboxyl group. |
Conclusion
The combined application of NMR and mass spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the connectivity of the functional groups, while high-resolution mass spectrometry validates the elemental composition and molecular weight. The fragmentation patterns observed in MS/MS experiments further corroborate the proposed structure. The protocols and data interpretations presented in this guide offer a reliable methodology for researchers and scientists engaged in the synthesis, analysis, and application of this and structurally related compounds.
References
-
Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). American Chemical Society. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
1H NMR (CDCl3, 300 MHz) of phenylacetic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]
-
The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. (2002). Organic Geochemistry. Retrieved from [Link]
-
Phenylacetic acid - SpectraBase. (n.d.). Wiley. Retrieved from [Link]
-
10.10: Spectroscopy of Ethers. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PLoS ONE. Retrieved from [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Solved Please interpret this MS spectrum of phenylacetic. (2021, December 4). Chegg. Retrieved from [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Retrieved from [Link]
-
Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). Journal of Chromatography B. Retrieved from [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. Retrieved from [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chegg.com [chegg.com]
Application Notes & Protocols: Investigating [4-(Isopropylsulfanyl)phenyl]acetic acid
A Guide for Characterization as a Potential Anti-Inflammatory Agent
Introduction: Unveiling a Potential Therapeutic Candidate
[4-(Isopropylsulfanyl)phenyl]acetic acid is a member of the arylalkanoic acid class of molecules. This structural class is notable within medicinal chemistry as it forms the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and diclofenac are classic examples, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Given its core phenylacetic acid moiety, this compound presents itself as a compelling candidate for investigation as a novel modulator of inflammatory pathways.
The central hypothesis guiding this document is that This compound possesses anti-inflammatory properties, likely mediated through the inhibition of COX-1 and/or COX-2 enzymes within the arachidonic acid cascade. These application notes provide a comprehensive, step-by-step framework for researchers to systematically characterize the compound's physicochemical properties, elucidate its mechanism of action, and validate its potential efficacy using established in vitro and in vivo models.
Section 1: Compound Profile & Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. While specific experimental data for this molecule is not widely published, its properties can be inferred from its structure and data from analogous compounds like phenylacetic acid.
1.1 Physicochemical & Safety Data
The following table summarizes key information. Researchers should always consult a lot-specific Certificate of Analysis and generate their own experimental data for properties like solubility.
| Property | Value / Information | Source(s) |
| IUPAC Name | 2-[4-(prop-2-ylsulfanyl)phenyl]acetic acid | - |
| Molecular Formula | C₁₁H₁₄O₂S | - |
| Molecular Weight | 226.30 g/mol | - |
| Appearance | Likely a white to light-yellow crystalline solid (based on similar compounds). | [2] |
| Predicted Solubility | Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, DMSO, and DMF.[3] | [3] |
| Hazard Profile | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4] | [2][4] |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[2][4] | [2][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] | [2] |
1.2 Preparation of Stock Solutions
The causality behind choosing the right solvent is critical for experimental success. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.
-
Protocol for 100 mM DMSO Stock:
-
Weigh out 22.63 mg of this compound.
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
Causality Note: The final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to prevent solvent-induced cytotoxicity or off-target effects. A vehicle control (DMSO alone at the same final concentration) must be included in all experiments.
Section 2: Proposed Mechanism of Action - The Arachidonic Acid Cascade
NSAIDs primarily function by inhibiting COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs).[1] PGs are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues, responsible for "housekeeping" functions like gastric mucus production and platelet aggregation.[1]
-
COX-2: Inducible at sites of inflammation; its products mediate inflammatory responses.[1][5]
The therapeutic benefit of NSAIDs comes from inhibiting COX-2, while common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[1] Therefore, determining the selectivity of this compound for COX-2 over COX-1 is a crucial early step in its characterization.
Caption: Hypothesized mechanism of this compound.
Section 3: Experimental Workflows & Protocols
A logical progression from cell-free enzymatic assays to cell-based models and finally to in vivo studies provides a robust validation pathway.
Caption: A systematic workflow for characterizing the research compound.
Protocol 1: In Vitro COX-1 & COX-2 Enzymatic Inhibition Assay
Objective: To determine the compound's direct inhibitory activity and selectivity against purified COX-1 and COX-2 enzymes. This is the most direct test of the core hypothesis.
Principle: This colorimetric assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to PGG₂, which is then reduced to PGH₂, oxidizing a chromogenic substrate. The intensity of the resulting color is proportional to COX activity.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogen)
-
96-well microplate
-
Microplate reader (absorbance at 590-620 nm)
-
Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
This compound
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening kit).
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, starting from a high concentration (e.g., 1 mM) down to nanomolar ranges. Also prepare dilutions of positive controls.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of heme.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the wells.
-
Add 10 µL of diluted test compound, positive control, or vehicle (DMSO) to the respective wells.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.
-
Color Development: Immediately add 10 µL of TMPD.
-
Measurement: Shake the plate for 1-2 minutes and read the absorbance at 590 nm.
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all other values.
-
Calculate the percent inhibition for each concentration: % Inhibition = [(Activity of Vehicle Control - Activity of Inhibitor) / Activity of Vehicle Control] * 100.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). An SI > 1 indicates selectivity for COX-2.
Protocol 2: Cell-Based PGE₂ Inhibition Assay
Objective: To confirm that the compound can cross the cell membrane and inhibit COX activity within a living cell, a more biologically relevant system.
Principle: Human lung carcinoma A549 cells can be stimulated with interleukin-1β (IL-1β) to induce the expression of COX-2.[6] The subsequent production of Prostaglandin E₂ (PGE₂) can be measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
IL-1β (human recombinant)
-
PGE₂ ELISA kit
-
Positive Control: Diclofenac or Celecoxib
-
This compound
Procedure:
-
Cell Seeding: Seed A549 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 4 hours. This synchronizes the cells and reduces basal COX activity.
-
Compound Treatment: Pre-treat the cells by adding various concentrations of the test compound, positive control, or vehicle. Incubate for 1 hour.
-
Inflammatory Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells (except the unstimulated control) to induce COX-2 expression.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any cell debris.
-
PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.
Data Analysis:
-
Generate a standard curve for the PGE₂ ELISA.
-
Calculate the PGE₂ concentration for each sample.
-
Normalize the data to the vehicle-treated, IL-1β-stimulated control.
-
Plot the PGE₂ concentration against the log of the compound concentration and determine the IC₅₀ value.
Protocol 3: In Vivo Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of the compound in a standard animal model of acute inflammation.[5]
Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice (e.g., 180-220 g).
-
Carrageenan (1% w/v in sterile saline).
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer (for measuring paw volume).
-
Positive Control: Indomethacin (e.g., 10 mg/kg).
-
This compound.
Procedure: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle + carrageenan)
-
Group 2: Positive Control (receives Indomethacin + carrageenan)
-
Group 3-5: Test Groups (receive different doses of the test compound + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all animals.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Euthanasia: At the end of the experiment, euthanize the animals using an approved method.
Data Analysis:
-
Calculate Paw Edema: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate Percent Inhibition of Edema: % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] * 100.
-
Compare the mean edema in treated groups to the control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in paw volume indicates anti-inflammatory activity.
Section 4: Troubleshooting & Future Directions
| Potential Problem | Possible Cause | Suggested Solution |
| High variability in in vitro assays | Pipetting errors; inconsistent incubation times; poor compound solubility. | Use calibrated pipettes; ensure consistent timing for all steps; check for compound precipitation in the media and sonicate stock solution before use. |
| No activity in cell-based assay despite in vitro hit | Poor cell permeability; rapid metabolism by cells; compound is cytotoxic. | Perform a cell viability assay (e.g., MTT or LDH) to rule out toxicity. Consider using a different cell line. Analyze compound stability in media. |
| No efficacy in in vivo model | Poor oral bioavailability; rapid metabolism or clearance in vivo; insufficient dose. | Conduct preliminary pharmacokinetic (PK) studies to determine the compound's half-life and exposure. Test a wider dose range and consider a different route of administration (e.g., i.p. vs. p.o.). |
Upon successful validation of anti-inflammatory activity, further research should focus on:
-
Pharmacokinetic (PK) and ADME Studies: To understand the absorption, distribution, metabolism, and excretion profile of the compound.
-
Toxicology Studies: To assess the safety profile, including potential for gastric irritation and cardiovascular side effects.
-
Chronic Inflammation Models: To evaluate efficacy in models of diseases like rheumatoid arthritis.
-
Target Deconvolution: To confirm that the observed effects are indeed due to COX inhibition and not off-target activities.
References
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1151–1154. [Link]
-
Bhatt, S., et al. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of Clinical and Diagnostic Research, 14(7). [Link]
-
Hassan, M. (2023). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. Preprints. [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Mijin, D. Ž., et al. (2006). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 11(11), 911-920. [Link]
-
Abdel-Aziz, A. A.-H., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(11), 1361. [Link]
-
CPAChem. (2023). Safety Data Sheet: Phenylacetic acid. CPAChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylacetic acid. PubChem Compound Database. [Link]
-
Nagalakshmi, G. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 24(8), 3619-3621. [Link]
-
LookChem. (n.d.). (4-isopropyl-phenyl)-phenyl-acetic acid. LookChem. [Link]
-
Global Substance Registration System. (n.d.). 4-ISOPROPYLPHENYLACETIC ACID. FDA GSRS. [Link]
-
DrugFuture. (n.d.). Phenylacetic Acid. DrugFuture. [Link]
-
Fesat, H., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 26(11), 3123. [Link]
-
Saggioro, E., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 25(1), 329. [Link]
- Google Patents. (1979). DE2925041A1 - METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
-
Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
ResearchGate. (2014). Amino acid esters as prodrug of an arylalkanoic acid COX inhibitor: Synthesis, biopharmaceutical and pharmacological evaluation. Request PDF. [Link]
-
Xie, C., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13711. [Link]
-
Junek, R., et al. (2009). Antileukotrienic phenethylamido derivatives of arylalkanoic acids in the treatment of ulcerative colitis. European Journal of Medicinal Chemistry, 44(6), 2453-2461. [Link]
-
Abdulqadr, A. R., et al. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. AIP Conference Proceedings, 2806(1). [Link]
-
Huang, W., et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 138, 458-479. [Link]
-
D'Souza, K., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 6(43), 29140-29152. [Link]
-
PrepChem. (n.d.). Preparation of phenylacetic acid. PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. [Link]
- Google Patents. (2011). CN102249891B - Method for recovering and purifying phenylacetic acid.
Sources
- 1. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: [4-(Isopropylsulfanyl)phenyl]acetic acid in Medicinal Chemistry
Introduction: The Phenylacetic Acid Scaffold and the Untapped Potential of [4-(Isopropylsulfanyl)phenyl]acetic acid
The phenylacetic acid motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives are integral to the synthesis of blockbuster drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and hypoglycemic agents such as Repaglinide.[1][2][3][4][5] The inherent biological activity of the phenylacetic acid core, coupled with its synthetic tractability, makes it a privileged structure in drug discovery.[4][5] This guide focuses on the prospective applications of a lesser-explored derivative, This compound , providing a forward-looking analysis based on the established roles of its structural analogs in medicinal chemistry.
While direct literature on this compound is sparse, its structural features—a central phenylacetic acid core functionalized with a lipophilic isopropylsulfanyl group—suggest significant potential in several therapeutic areas. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining potential applications, synthetic strategies, and experimental protocols to unlock the therapeutic promise of this compound.
I. Potential Therapeutic Applications: A Predictive Analysis
The applications of phenylacetic acid derivatives are largely dictated by the nature of the substituents on the phenyl ring. By drawing parallels with well-characterized analogs, we can project the most promising therapeutic avenues for this compound.
As a Key Intermediate in the Synthesis of Bioactive Molecules
The most immediate and probable application of this compound is as a crucial building block in multi-step organic syntheses. Phenylacetic acid derivatives are frequently employed in the final coupling stages of drug synthesis to introduce the arylacetic acid pharmacophore.
-
Anti-diabetic Agents (Repaglinide Analogs): Repaglinide, a potent insulin secretagogue, is synthesized from a substituted phenylacetic acid derivative.[1][2][3] The structural similarity of this compound to the key intermediates of Repaglinide suggests its potential in the synthesis of novel analogs with modulated pharmacokinetic and pharmacodynamic profiles. The isopropylsulfanyl group could enhance protein binding or alter metabolic stability.
-
COX-2 Inhibitors (Etoricoxib Analogs): The synthesis of the selective COX-2 inhibitor Etoricoxib relies on 4-(methylsulfonyl)phenylacetic acid.[6][7][8] The sulfone moiety in this precursor is critical for its biological activity. The isopropylsulfanyl group in our target molecule could be oxidized to the corresponding sulfoxide or sulfone, thus serving as a precursor for novel COX-2 inhibitors with potentially altered selectivity and safety profiles.
Intrinsic Biological Activity
Beyond its role as a synthetic intermediate, this compound may possess inherent biological activities.
-
Antimicrobial Properties: Phenylacetic acid itself has demonstrated antibacterial activity.[9] The lipophilicity of the isopropylsulfanyl group could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to improved antimicrobial efficacy.
-
Anti-inflammatory and Analgesic Effects: Many phenylacetic acid derivatives exhibit anti-inflammatory and analgesic properties.[10] It is plausible that this compound could modulate inflammatory pathways, making it a candidate for preclinical screening in models of inflammation and pain.
II. Synthetic Protocols and Methodologies
The synthesis of this compound and its subsequent use in drug discovery workflows would likely follow established chemical principles. Below are detailed, hypothetical protocols based on standard organic chemistry transformations.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could involve the hydrolysis of the corresponding benzyl cyanide precursor.
Workflow for the Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of this compound
-
Synthesis of 4-(Isopropylsulfanyl)benzyl cyanide:
-
To a solution of 4-bromobenzyl cyanide (1.0 eq) in toluene, add isopropyl thiol (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(isopropylsulfanyl)benzyl cyanide.
-
-
Hydrolysis to this compound:
-
To a mixture of water, concentrated sulfuric acid, and glacial acetic acid (1:1:1 v/v/v), add 4-(isopropylsulfanyl)benzyl cyanide (1.0 eq).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Protocol for Amide Coupling to Synthesize Bioactive Amides
A common application of phenylacetic acids in medicinal chemistry is their coupling with amines to form amides. This is a key step in the synthesis of many drugs, including Repaglinide.[3]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 2: Amide Coupling with a Chiral Amine
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and a chiral amine (e.g., (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, a Repaglinide intermediate) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
-
III. In Vitro Assay Protocols
To evaluate the potential biological activities of this compound, a series of in vitro assays can be employed.
Antimicrobial Activity Assessment
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anti-inflammatory Activity Screening
Protocol 4: COX-1/COX-2 Inhibition Assay
-
Assay Principle:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) that measures the peroxidase activity of COX enzymes.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Add the compound dilutions to wells containing either purified COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions to determine the extent of inhibition.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
-
IV. Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clarity and comparative analysis.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C11H14O2S |
| Molecular Weight | 210.29 g/mol |
| LogP | ~3.5 |
| pKa | ~4.5 |
Table 2: Hypothetical Biological Activity Profile
| Assay | Target | Result (e.g., IC50, MIC) |
| Antimicrobial | S. aureus | MIC = X µg/mL |
| Antimicrobial | E. coli | MIC = Y µg/mL |
| Anti-inflammatory | COX-1 | IC50 = Z µM |
| Anti-inflammatory | COX-2 | IC50 = W µM |
V. Conclusion and Future Directions
This compound represents an unexplored yet promising scaffold in medicinal chemistry. Based on the well-established roles of its structural analogs, this compound holds potential as a key synthetic intermediate for novel therapeutics and may possess intrinsic biological activities. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to investigate the full potential of this and other novel phenylacetic acid derivatives. Future work should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictive insights and pave the way for its application in drug discovery.
References
-
Zhang, Y., Liu, T., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research. [Link]
-
Taylor & Francis Group. (n.d.). Synthesis of Repaglinide Congeners. Figshare. [Link]
-
An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. (n.d.). [Link]
-
Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. (2015). PubMed. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. [Link]
-
PubChem. (n.d.). 4-Isopropylphenylacetic acid. [Link]
- Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Google Patents. (n.d.). DE2925041A1 - METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
-
Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PMC - PubMed Central. [Link]
-
Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. (n.d.). [Link]
-
Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2017). PubMed. [Link]
-
Synthesis of new analgesics based on 4-isopropyl-1-phenyl-3-(trifluoromethyl)pyrazol-5-one. (n.d.). [Link]
-
Organic Syntheses Procedure. (n.d.). phenylacetic acid. [Link]
-
Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2021). MDPI. [Link]
Sources
- 1. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar [semanticscholar.org]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. chimia.ch [chimia.ch]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(Methylsulfonyl)phenylacetic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 9. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of [4-(Isopropylsulfanyl)phenyl]acetic Acid in Modern Drug Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of [4-(Isopropylsulfanyl)phenyl]acetic acid as a pivotal intermediate in pharmaceutical synthesis. With a focus on the synthesis of the widely used antihistamine, Fexofenadine, this guide details the synthesis of the intermediate itself, its subsequent conversion, and the underlying chemical principles that govern these transformations. We present field-proven, step-by-step protocols, data tables for easy reference, and workflow diagrams to ensure clarity and reproducibility in a laboratory setting.
Introduction: A Versatile Phenylacetic Acid Derivative
Phenylacetic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous active pharmaceutical ingredients (APIs).[1][2] Among these, this compound (IPS-PAA) has emerged as a particularly valuable intermediate. Its bifunctional nature—a reactive carboxylic acid group and a sulfur linkage that can be readily oxidized—offers synthetic versatility.
This guide specifically explores the utility of IPS-PAA in the multi-step synthesis of Fexofenadine. Fexofenadine is a second-generation antihistamine that is known for its efficacy in treating allergic rhinitis and urticaria without the sedative effects associated with its predecessors.[3][4] The synthesis of Fexofenadine often proceeds through a key ketone intermediate, which can be efficiently prepared from a substituted phenylacetic acid derivative like IPS-PAA.[5][6][7] This application note will elucidate the synthesis of IPS-PAA and its strategic use in constructing a crucial precursor to Fexofenadine.
Physicochemical Properties & Characterization of IPS-PAA
Accurate characterization of any synthetic intermediate is fundamental to process control and quality assurance. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-(Isopropylthio)phenyl)acetic acid | N/A |
| Synonyms | This compound | [8] |
| CAS Number | 3583-60-6 | [8][9][10] |
| Molecular Formula | C₁₁H₁₄O₂S | [9] |
| Molecular Weight | 210.29 g/mol | [9] |
| Appearance | Solid (Typical) | N/A |
| Purity | ≥95% (Commercially available) | [9] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the methylene protons of the acetic acid group, and characteristic aromatic signals in the 7-8 ppm region. The carboxylic acid proton would appear as a broad singlet.
-
¹³C-NMR: Will show distinct signals for the aliphatic carbons, the aromatic carbons (with symmetry considerations), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Infrared (IR) Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-S stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight should be readily identifiable, aiding in the confirmation of the compound's identity.
Synthesis Protocol: this compound (IPS-PAA)
The synthesis of IPS-PAA can be efficiently achieved via nucleophilic substitution, specifically the S-alkylation of 4-mercaptophenylacetic acid. This method is robust and relies on readily available starting materials.
Scientific Rationale
The protocol is based on the Williamson ether synthesis principle, adapted for thioether formation. 4-Mercaptophenylacetic acid possesses an acidic thiol proton. Treatment with a suitable base, such as sodium hydroxide, deprotonates the thiol to generate a highly nucleophilic thiophenolate anion. This anion then readily attacks an alkyl halide, in this case, 2-bromopropane, via an Sₙ2 mechanism to form the desired thioether linkage. The choice of a polar aprotic solvent like Dimethylformamide (DMF) facilitates the Sₙ2 reaction by solvating the cation (Na⁺) while leaving the nucleophile relatively free, thus accelerating the reaction rate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of IPS-PAA.
Detailed Experimental Protocol
Materials:
-
4-Mercaptophenylacetic acid (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
2-Bromopropane (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-mercaptophenylacetic acid in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add sodium hydroxide pellets portion-wise, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Alkylation: Add 2-bromopropane dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Work-up: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Acidify the aqueous solution to a pH of approximately 2 using 2M HCl. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. This step removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture) to afford pure this compound.
Application in Fexofenadine Synthesis
IPS-PAA is not directly used in the final Fexofenadine structure but serves as a precursor to a more advanced intermediate. The synthesis strategy involves two key transformations:
-
Oxidation: The isopropylsulfanyl (thioether) group is oxidized to an isopropylsulfonyl (sulfone) group.[11] The sulfone is a strong electron-withdrawing group, which is crucial for directing the subsequent acylation step.
-
Friedel-Crafts Acylation: The resulting [4-(isopropylsulfonyl)phenyl]acetic acid is then acylated to introduce the four-carbon side chain required for the Fexofenadine backbone.[5][12]
Synthesis Pathway to Fexofenadine Precursor
Caption: Key transformations from IPS-PAA to a Fexofenadine precursor.
Protocol: Oxidation to [4-(Isopropylsulfonyl)phenyl]acetic Acid
Scientific Rationale: Hydrogen peroxide in acetic acid is a classic and effective system for oxidizing sulfides to sulfones.[13] Acetic acid acts as both a solvent and a catalyst, forming peracetic acid in situ, which is a potent oxidizing agent. The reaction is typically exothermic and requires careful temperature control to prevent over-oxidation or side reactions. Performing the reaction at a moderately elevated temperature ensures a reasonable reaction rate to drive the oxidation to completion.
Materials:
-
This compound (1.0 eq)
-
Glacial acetic acid
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (2.5 - 3.0 eq)
Procedure:
-
Dissolution: Dissolve the IPS-PAA in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Warm the solution to approximately 50-60°C. Add the 30% hydrogen peroxide solution dropwise via an addition funnel. An exotherm may be observed; maintain the temperature below 70°C.
-
Reaction: After the addition is complete, stir the mixture at 60°C for 4-6 hours until TLC analysis confirms the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The sulfone product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and peroxide, and dry under vacuum. The product, [4-(isopropylsulfonyl)phenyl]acetic acid, is often pure enough for the next step, but can be recrystallized if necessary.
Protocol: Friedel-Crafts Acylation to Ketone Precursor
Scientific Rationale: This is a classic Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings.[12][14][15] The reaction requires activation of the phenylacetic acid derivative, typically by converting it to the more reactive acid chloride using thionyl chloride (SOCl₂). The second reactant, 4-chlorobutyryl chloride, serves as the acylating agent. A strong Lewis acid catalyst, aluminum chloride (AlCl₃), is essential. It coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the other molecule.[16][17] The reaction is performed in an inert solvent like dichloromethane (DCM) at low temperatures to control reactivity and minimize side reactions.
Materials:
-
[4-(Isopropylsulfonyl)phenyl]acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Aluminum chloride (AlCl₃), anhydrous (3.0 eq)
-
4-Chlorobutyryl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend [4-(isopropylsulfonyl)phenyl]acetic acid in anhydrous DCM. Add thionyl chloride dropwise at room temperature. Gently reflux the mixture for 2 hours. The solution should become clear. Cool to room temperature and remove excess thionyl chloride and DCM under reduced pressure.
-
Acylation Setup: In a separate, larger flask, suspend anhydrous aluminum chloride in anhydrous DCM and cool to 0°C.
-
Reactant Addition: Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it to the AlCl₃ suspension. Then, add 4-chlorobutyryl chloride dropwise, keeping the temperature between 0-5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, brine, dry over MgSO₄, filter, and concentrate. The resulting crude ketone precursor can be purified by column chromatography or recrystallization. This product is the direct precursor for the subsequent condensation with the piperidine moiety to eventually form Fexofenadine.[5][7]
Safety and Handling Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Specific Reagents:
-
Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water to release toxic HCl and SO₂ gas. Handle with extreme care.
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water. It is corrosive and can cause severe burns.
-
Acids and Bases (HCl, NaOH): Corrosive. Avoid contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important intermediate whose value lies in its synthetic accessibility and the reactivity of its functional groups. The protocols detailed herein provide a reliable pathway for its synthesis and its subsequent elaboration into a key precursor for Fexofenadine. The principles of sulfide oxidation and Friedel-Crafts acylation are central to its application. By understanding the causality behind each experimental step and implementing proper analytical checkpoints, researchers can effectively utilize this versatile building block in the development of complex pharmaceutical agents.
References
- The synthetic method of the intermediate of fexofenadine. (2011). Google Patents.
- Synthetic method of fexofenadine intermediate. (2019). Google Patents.
-
Synthetic method of fexofenadine intermediate. (n.d.). Eureka | Patsnap. Retrieved January 15, 2026, from [Link]
-
Wang, R., Zhao, Y., & Zhang, G. (2018). The synthesis of fexofenadine. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Mao, J., Gu, H., & Zhang, P. (2008). A Novel and Efficient Synthesis of Intermediates for the Preparation of Fexofenadine. Scholarly Research Exchange. Retrieved January 15, 2026, from [Link]
-
2-[4-(propan-2-ylsulfanyl)phenyl]acetic acid. (n.d.). AccelaChem. Retrieved January 15, 2026, from [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
4-Isopropylphenylacetic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 15, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved January 15, 2026, from [Link]
- METHOD FOR SYNTHESISING A PHENYL ACETIC ACID. (1979). Google Patents.
-
phenylacetic acid. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts Acylation, Lab Guide. (2021). Scientific & Academic Publishing. Retrieved January 15, 2026, from [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. Retrieved January 15, 2026, from [Link]
-
(4-methylsulfanyl-phenyl)-acetic acid. (2024). ChemBK. Retrieved January 15, 2026, from [Link]
-
Acetic acid, phenyl-, isopentyl ester. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2019). MDPI. Retrieved January 15, 2026, from [Link]
-
Preparation of phenylacetic acid. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]
- 6. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]
- 7. Synthetic method of fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound | 3583-60-6 [chemicalbook.com]
- 9. CAS:3583-60-6, 2-(4-(Isopropylthio)phenyl)acetic acid-毕得医药 [bidepharm.com]
- 10. 3583-60-6|2-(4-(Isopropylthio)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Characterization of [4-(Isopropylsulfanyl)phenyl]acetic acid
Introduction: A Strategic Approach to Compound Characterization
The compound [4-(Isopropylsulfanyl)phenyl]acetic acid belongs to a chemical class that warrants thorough investigation for potential anti-inflammatory activity. Its core structure, featuring a phenylacetic acid moiety, is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] The presence of the isopropylsulfanyl group may critically influence its potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive, multi-step guide for the in vitro characterization of this compound. It is designed not as a rigid set of instructions, but as a logical workflow that moves from foundational safety assessment to primary target engagement, cellular validation, and downstream pathway analysis. This strategic funneling approach ensures that resources are spent efficiently and that the resulting data provides a clear, interpretable profile of the compound's biological activity.
Figure 3: Workflow for the cell-based PGE2 immunoassay.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis. Centrifuge to remove any cell debris.
-
PGE2 ELISA: Perform the ELISA according to the manufacturer's instructions. T[3][4]his typically involves:
-
Adding standards, controls, and collected supernatants to an antibody-coated plate.
-
Adding an HRP-labeled PGE2 conjugate, which competes with the sample PGE2 for antibody binding sites.
-
Incubating, washing, and adding a substrate (e.g., TMB).
-
Stopping the reaction and measuring absorbance at 450 nm.
-
-
Analysis: Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Plot the PGE2 concentration against the log of the test compound concentration to determine the EC50 (effective concentration) for PGE2 inhibition.
Section 4: Off-Target Selectivity Profiling
Rationale: Lipoxygenases (LOXs) are another family of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are also inflammatory mediators. A[5]ssessing the compound's activity against LOX enzymes is important to understand its selectivity and rule out broad inhibition of inflammatory pathways.
Protocol 4: Lipoxygenase (LOX) Inhibitor Screening Assay
Objective: To determine if the test compound inhibits LOX enzyme activity.
Principle: This colorimetric assay measures the hydroperoxides produced during the lipoxygenation reaction. T[6][7]he detection method is general and can be used to screen for inhibitors of various LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX).
Materials:
-
LOX Inhibitor Screening Kit (e.g., from Cayman Chemical) *[6] Purified LOX enzyme (e.g., soybean 15-LOX is often included) *[7] Substrate (Arachidonic acid or Linoleic acid)
-
Positive Control (e.g., Nordihydroguaiaretic Acid, NDGA) *[7] Test Compound
-
96-well plate and spectrophotometer (490-500 nm)
[6]Procedure:
-
Follow the protocol provided with the commercial assay kit. 2[5][6]. Set up wells for 100% initial activity (enzyme + substrate), inhibitor control (enzyme + substrate + NDGA), and test compound wells with serial dilutions.
-
Add the enzyme and test compound to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, add the chromogen solution which reacts with the hydroperoxide products to generate color.
-
Measure absorbance at 490-500 nm.
-
Analysis: Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.
Section 5: Downstream Pathway Analysis via qPCR
Rationale: A potent anti-inflammatory compound may affect the expression of key inflammatory genes beyond its direct enzymatic target. Quantitative PCR (qPCR) is a highly sensitive method to measure changes in mRNA levels. T[8]his assay will determine if the test compound can suppress the LPS-induced upregulation of pro-inflammatory genes like PTGS2 (the gene for COX-2), IL6 (Interleukin-6), and TNF (Tumor Necrosis Factor-alpha).
Protocol 5: Inflammatory Gene Expression by RT-qPCR
Objective: To measure the effect of the test compound on the expression of key pro-inflammatory genes.
Materials:
-
RAW 264.7 cells treated as in Protocol 3 (LPS stimulation +/- compound)
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR Master Mix (SYBR Green or probe-based)
-
Validated primers for target genes (Ptgs2, Il6, Tnf) and a housekeeping gene (Actb, Gapdh)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with the test compound (at its EC50 and 10x EC50 from the PGE2 assay) followed by LPS stimulation, as described in Protocol 3. A shorter LPS incubation (4-6 hours) is often optimal for measuring peak transcript levels. 2[9]. RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit. 4[8]. qPCR: Set up qPCR reactions in duplicate or triplicate for each target gene and housekeeping gene. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix. 5[10]. Thermal Cycling: Run the qPCR program, which generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. 6[11]. Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Normalize the Cq value of each target gene to the Cq of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the fold change in gene expression relative to the LPS-stimulated control group using the ΔΔCq method (2⁻ΔΔCq).
-
Data Summary and Interpretation
The collective data from these assays will provide a robust profile of this compound. The results should be summarized for clear interpretation.
Table 1: Hypothetical In Vitro Profile of this compound
| Assay Parameter | Result | Interpretation |
| Cytotoxicity (CC50) | > 100 µM | The compound is not broadly cytotoxic at concentrations where it shows biological activity. |
| COX-1 IC50 | 15 µM | Moderate inhibition of the homeostatic COX-1 enzyme. |
| COX-2 IC50 | 0.2 µM | Potent inhibition of the inflammatory COX-2 enzyme. |
| COX-2 Selectivity Index | 75 | The compound is 75-fold more selective for COX-2 over COX-1, suggesting a favorable safety profile. |
| PGE2 Inhibition EC50 | 0.5 µM | Confirms potent target engagement and functional anti-inflammatory activity in a cellular model. |
| 15-LOX IC50 | > 50 µM | The compound does not significantly inhibit the lipoxygenase pathway, indicating target selectivity. |
| Gene Expression (at 0.5 µM) | Ptgs2: ↓ 85%Il6: ↓ 60%Tnf: ↓ 50% | The compound effectively suppresses the expression of key pro-inflammatory genes, confirming broader anti-inflammatory effects. |
References
-
Cayman Chemical. Lipoxygenase Inhibitor Screening Assay Kit.
-
Abcam. MTT assay protocol.
-
Novus Biologicals. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329).
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
-
Abnova. Lipoxygenase Inhibitor Screening Assay Kit(KA1329).
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric).
-
Sigma-Aldrich. Lipoxygenase Activity Assay Kit.
-
BroadPharm. Protocol for Cell Viability Assays.
-
Abbkine. MTT Cell Proliferation and Cytotoxicity Assay Kit.
-
Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
-
Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
-
Creative BioMart. COX-2 Inhibitor Screening Kit.
-
Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit.
-
Kulikov, A. et al. (2022). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH.
-
Arbor Assays. Unlocking Inflammation Insights with PGE2 ELISA.
-
RayBiotech. Prostaglandin E2 ELISA Kit.
-
Revvity. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points.
-
Lopes, D. et al. (2014). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed.
-
Gallardo, V. et al. (2007). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. ResearchGate.
-
Cloud-Clone Corp. Multiplex Assay Kit for Prostaglandin E2 (PGE2).
-
R&D Systems. Prostaglandin E2 Parameter Assay Kit.
-
BenchChem. A Comparative Guide to In Vitro Anti-inflammatory Activity: Benchmarking Against Diclofenac Sodium.
-
McLellan, E. et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion... NIH.
-
Macrì, M. et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment... ResearchGate.
-
Walsh Medical Media. In Vitro Diagnosis of Hypersensitivity to Nonsteroidal Anti-Inflammatory Drugs (NSAID) Comparison of Two Methods.
-
Khan, A. et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PMC - PubMed Central.
-
Thermo Fisher Scientific. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis.
-
AnyGenes®. Cell signaling qPCR arrays & biomarker research.
-
National Institutes of Health. 4-Isopropylphenylacetic acid. PubChem.
-
Al-Shaheen, M. A. R. (2023). Bioactivity of natural compounds extracted from Oedogonium cilitum... ResearchGate.
-
Huang, W. et al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists... PubMed.
-
Howell, C. et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
-
Subba, B. et al. (2020). Bioactive compound and their biological activity. ResearchGate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. raybiotech.com [raybiotech.com]
- 4. revvity.com [revvity.com]
- 5. bio-techne.com [bio-techne.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]
- 8. 遺伝子発現の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Aryl Thioether Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Synthesis of [4-(Isopropylsulfanyl)phenyl]acetic Acid Derivatives: Protocols and Mechanistic Insights
The this compound framework is a prominent structural motif in medicinal chemistry, most notably as the core of the non-steroidal anti-inflammatory drug (NSAID) Zaltoprofen.[1][2] Molecules within this class function by inhibiting prostaglandin synthesis, which is a key pathway in inflammation.[2] The strategic incorporation of the isopropylsulfanyl group significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives, therefore, is a critical process for drug discovery, development, and manufacturing.
This guide provides a detailed exploration of two robust and widely applicable synthetic strategies for preparing this compound. It is designed for researchers and scientists in organic and medicinal chemistry, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. The methodologies discussed are nucleophilic S-alkylation and transition metal-catalyzed C-S cross-coupling, each presenting distinct advantages in terms of starting material availability, scalability, and reaction conditions.
Part 1: Retrosynthetic Analysis and Strategic Overview
The construction of the target molecule hinges on the formation of a carbon-sulfur bond between the phenyl ring and the isopropyl group. Two primary retrosynthetic disconnections guide our synthetic approach:
-
C-S Bond Formation via Alkylation: This strategy involves disconnecting the bond between the sulfur atom and the isopropyl group. The synthesis starts with a nucleophilic sulfur precursor, 4-mercaptophenylacetic acid, which is then alkylated using an isopropyl electrophile.
-
C-S Bond Formation via Cross-Coupling: This modern approach involves disconnecting the bond between the aromatic ring and the sulfur atom. The synthesis commences with a 4-halophenylacetic acid derivative and couples it with an isopropyl thiol equivalent using a transition metal catalyst.
Caption: Retrosynthetic analysis of this compound.
Part 2: Method A - Synthesis via S-Alkylation of 4-Mercaptophenylacetic Acid
This classical method is valued for its simplicity and cost-effectiveness. The core of this protocol is a nucleophilic substitution (SN2) reaction where the deprotonated thiol (thiolate) of 4-mercaptophenylacetic acid acts as a potent nucleophile, attacking an isopropyl halide.
Mechanistic Principle
The reaction proceeds in two key steps. First, a base is used to abstract the acidic proton from the thiol group of 4-mercaptophenylacetic acid, generating a highly nucleophilic thiolate anion.[3] The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring slightly higher temperatures. Second, the resulting thiolate attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the desired thioether bond.
Caption: Experimental workflow for the S-alkylation protocol.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Mercaptophenylacetic acid (MPAA)
-
2-Bromopropane (or 2-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-mercaptophenylacetic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents (concentration approx. 0.5 M). Stir the mixture for 15 minutes at room temperature. The formation of the potassium thiolate is often visually apparent.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Sufficiently basic to deprotonate the thiol; easy to handle. |
| Solvent | DMF | Aprotic polar solvent, facilitates SN2 reactions. |
| Temperature | 50°C | Provides sufficient energy to overcome the activation barrier. |
| Time | 4-6 hours | Typical duration for reaction completion. |
| Expected Yield | >85% | High efficiency is expected for this reaction type. |
| Table 1: Summary of Reaction Parameters for Method A. |
Part 3: Method B - Synthesis via Palladium-Catalyzed C-S Cross-Coupling
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-S bonds, particularly for substrates where traditional nucleophilic substitution is challenging.[4] Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its thioether counterpart, are among the most robust.[5]
Mechanistic Principle
The catalytic cycle for this transformation is believed to involve several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromophenylacetic acid), forming a Pd(II) intermediate.
-
Thiolate Formation: The base deprotonates the isopropyl thiol, forming the corresponding thiolate.
-
Ligand Exchange: The thiolate coordinates to the Pd(II) center, displacing a ligand.
-
Reductive Elimination: The aryl and sulfanyl groups reductively eliminate from the palladium center, forming the desired C-S bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. The choice of ligand is crucial for stabilizing the palladium species and facilitating the reductive elimination step.
Caption: Experimental workflow for the C-S cross-coupling protocol.
Detailed Experimental Protocol
Materials and Reagents:
-
Methyl 4-bromophenylacetate (ester protection is often used to avoid side reactions with the carboxylic acid)
-
Isopropyl thiol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a Schlenk flask, add methyl 4-bromophenylacetate (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of isopropyl thiol (1.5 eq).
-
Reaction: Heat the reaction mixture to 100-110°C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.
-
Purification (Ester): Purify the crude ester by silica gel column chromatography.
-
Hydrolysis: Dissolve the purified methyl [4-(isopropylsulfanyl)phenyl]acetate in a mixture of THF and water (e.g., 3:1 ratio). Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Final Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with DCM. Acidify the aqueous layer with 1 M HCl and extract three times with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard and effective palladium precursor. |
| Ligand | Xantphos (4 mol%) | A bulky phosphine ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ (2.0 eq) | Effective base for thiol deprotonation in coupling reactions.[4] |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for Pd catalysis. |
| Temperature | 100-110°C | Required for efficient oxidative addition and catalysis. |
| Expected Yield | 70-85% | Good to excellent yields are typical for this coupling. |
| Table 2: Summary of Reaction Parameters for Method B. |
Part 4: Product Characterization and Validation
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.3 (d, 6H, -CH(CH₃ )₂), ~3.3 (sept, 1H, -CH (CH₃)₂), ~3.6 (s, 2H, -CH₂ COOH), ~7.2-7.4 (m, 4H, Ar-H ), ~12.0 (s, 1H, -COOH ) |
| ¹³C NMR | δ (ppm): ~23.0 (-CH(C H₃)₂), ~35.0 (-C H(CH₃)₂), ~40.0 (-C H₂COOH), ~128.0, ~130.0, ~133.0, ~138.0 (Ar-C ), ~178.0 (-C OOH) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₁H₁₃O₂S⁻: 210.07; found: 210.1 |
| Table 3: Expected Analytical Data for this compound. |
Part 5: Troubleshooting and Safety Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Yield (Method A) | Incomplete deprotonation of thiol; Poor quality alkylating agent. | Use a stronger base (e.g., NaH) or ensure K₂CO₃ is anhydrous. Use freshly distilled or purchased 2-bromopropane. |
| Disulfide Formation | Oxidation of the starting thiolate. | Maintain a strict inert atmosphere throughout the reaction. |
| Low Yield (Method B) | Inactive catalyst; Insufficiently inert conditions. | Use fresh catalyst and ligand. Ensure the reaction is set up under a robust inert atmosphere (glovebox or Schlenk line). |
| Incomplete Hydrolysis | Steric hindrance; Insufficient base or time. | Increase reaction time, temperature, or the amount of LiOH. |
Safety Precautions:
-
Thiols: Isopropyl thiol and 4-mercaptophenylacetic acid have strong, unpleasant odors. Handle them exclusively in a well-ventilated fume hood.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere. Potassium carbonate and cesium carbonate are irritants.
-
Solvents: DMF, toluene, and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.
-
Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment.
References
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses, 2020.
-
Zaltoprofen API Synthesis Intermediate. PharmaSources.com.
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Chemical and Pharmaceutical Bulletin, 2023.
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate.
-
Visible‐Light‐Promoted C−S Cross‐Coupling Reaction for Synthesis of Aromatic Thioethers. Wiley Online Library.
-
Synthesis routes of Zaltoprofen. Benchchem.
-
Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. PubMed.
-
Synthesis of Thioethers via Nickel-Catalyzed Cross-Coupling of Aryl Halides with Ketene Dithioacetal. PubMed.
-
CN105218514A - The preparation method of Zaltoprofen. Google Patents.
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Royal Society of Chemistry.
-
Aryl Thioethers via Visible-Light-Promoted C–S Cross-Coupling. Thieme Chemistry.
-
Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Royal Society of Chemistry.
-
Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. Royal Society of Chemistry.
-
Method for preparing zaltoprofen. Patsnap.
-
EP2842952A1 - Method for producing zaltoprofen and derivative thereof. Google Patents.
-
Electrostatic Assistance of 4-Mercaptophenylacetic acid catalyzed Native Chemical Ligation. ChemRxiv.
Sources
- 1. CN105218514A - The preparation method of Zaltoprofen - Google Patents [patents.google.com]
- 2. Method for preparing zaltoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of [4-(Isopropylsulfanyl)phenyl]acetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Esterifying [4-(Isopropylsulfanyl)phenyl]acetic acid
This compound is a versatile building block in medicinal chemistry and materials science. Its derivatives are key components in the synthesis of various biologically active molecules and functional materials. The esterification of this carboxylic acid is a critical transformation, enabling the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the ester functional group can serve as a handle for further chemical modifications or as a key interacting moiety with biological targets.
These application notes provide a comprehensive guide to the most effective and commonly employed methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each protocol, offering insights into the rationale behind the selection of reagents and reaction conditions. This document is designed to empower researchers to choose and execute the most suitable esterification strategy for their specific synthetic goals, ensuring high yields, purity, and reproducibility.
Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2] It operates under acidic conditions, typically using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to drive it towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[2][3]
Causality of Experimental Choices
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][3]
-
Excess Alcohol: Using the alcohol as a solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[3]
-
Removal of Water: Techniques like azeotropic distillation with a Dean-Stark apparatus can be employed to remove water as it is formed, thereby driving the reaction to completion.[2][4]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl [4-(Isopropylsulfanyl)phenyl]acetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 210.30 | 10.0 | 2.10 g |
| Methanol (anhydrous) | 32.04 | 250 | 10 mL |
| Sulfuric acid (concentrated) | 98.08 | ~1 | 2-3 drops |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | 50 mL |
| Brine (Saturated NaCl solution) | - | - | 20 mL |
| Diethyl ether or Ethyl acetate | - | - | 100 mL |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | - | ~5 g |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.10 g, 10.0 mmol) and anhydrous methanol (10 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, and finally with brine (20 mL).[5][6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.[5]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[7][8] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] A key feature of this method is the formation of a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is insoluble in most organic solvents and can be easily removed by filtration.[7]
Causality of Experimental Choices
-
DCC/DIC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]
-
DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[8][9] This catalysis is crucial for efficient esterification, especially with less nucleophilic alcohols, and it helps to suppress side reactions like the formation of N-acylurea.[7][9]
-
Aprotic Solvent: The reaction is typically carried out in a polar aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure the solubility of the reactants and to avoid interference with the reactive intermediates.[7]
Reaction Mechanism: Steglich Esterification
Caption: Mechanism of Steglich Esterification.
Detailed Protocol: Synthesis of Benzyl [4-(Isopropylsulfanyl)phenyl]acetate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 210.30 | 5.0 | 1.05 g |
| Benzyl alcohol | 108.14 | 6.0 | 0.65 g |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 6.0 | 1.24 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.5 | 61 mg |
| Dichloromethane (DCM, anhydrous) | - | - | 25 mL |
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.05 g, 5.0 mmol), benzyl alcohol (0.65 g, 6.0 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous DCM (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve DCC (1.24 g, 6.0 mmol) in anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.
Method 3: Diazomethane-Mediated Esterification - High-Yielding but Hazardous
Diazomethane (CH₂N₂) is a highly reactive reagent that efficiently converts carboxylic acids to their corresponding methyl esters.[10][11] The reaction is typically fast, clean, and high-yielding, with the only byproduct being nitrogen gas.[12][13] However, diazomethane is also highly toxic, explosive, and carcinogenic, requiring specialized glassware and extreme caution during its preparation and use.[10][11][13] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane), which often provides similar results with reduced risk.[12]
Causality of Experimental Choices
-
High Reactivity: The reaction proceeds via an acid-base reaction where the carboxylic acid protonates diazomethane to form a methyldiazonium cation. The carboxylate anion then acts as a nucleophile in an SN2 reaction, displacing the excellent leaving group, N₂.[10][11]
-
Mild Conditions: The reaction is typically performed at low temperatures (e.g., 0 °C) in an ethereal solvent, making it suitable for sensitive substrates.
-
Safety Precautions: Due to its hazardous nature, diazomethane is usually generated in situ from a precursor like N-methyl-N-nitrosourea or N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and used immediately in solution.[11][13] Flame-polished glassware is recommended to avoid detonation.[11]
Detailed Protocol: Synthesis of Methyl [4-(Isopropylsulfanyl)phenyl]acetate using TMS-Diazomethane
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 210.30 | 2.0 | 420 mg |
| TMS-diazomethane (2.0 M in hexanes) | 114.22 | 2.2 | 1.1 mL |
| Toluene | - | - | 10 mL |
| Methanol | - | - | 2 mL |
Procedure:
WARNING: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dissolve this compound (420 mg, 2.0 mmol) in a mixture of toluene (10 mL) and methanol (2 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane solution (1.1 mL, 2.2 mmol) dropwise to the stirred solution. Evolution of nitrogen gas will be observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the yellow color of the diazomethane disappears.
-
Monitor the reaction by TLC. If starting material remains, a small additional amount of TMS-diazomethane can be added.
-
Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid until the gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The resulting crude methyl ester is often of high purity, but can be further purified by column chromatography if necessary.
Product Purification and Characterization
Purification
-
Aqueous Work-up: For Fischer-Speier and Steglich esterifications, an aqueous work-up is crucial to remove catalysts, unreacted starting materials, and water-soluble byproducts.[5][6] Washing with a mild base like sodium bicarbonate neutralizes any remaining acid.[5][14]
-
Chromatography: Column chromatography is a versatile technique for purifying esters, especially when dealing with non-volatile products or when high purity is required.[15]
-
Distillation: For volatile esters, distillation can be an effective purification method.[6]
-
Crystallization: If the ester is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.[16]
Characterization
The structure and purity of the synthesized ester of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ester.[17][18][19] Characteristic signals for the ester moiety (e.g., the -OCH₃ singlet around 3.7 ppm in the ¹H NMR spectrum of a methyl ester) and the disappearance of the carboxylic acid proton signal are indicative of a successful reaction.[18]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the formation of the desired ester.[20][21]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic C=O stretching frequency for the ester group (typically around 1735-1750 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[20]
Conclusion
The choice of esterification method for this compound depends on several factors, including the nature of the alcohol, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. The Fischer-Speier method is a good choice for simple, robust syntheses. The Steglich esterification offers a milder alternative for more delicate substrates. Diazomethane-mediated esterification provides high yields under very mild conditions but requires stringent safety precautions. By carefully considering the principles and protocols outlined in these application notes, researchers can confidently and successfully synthesize the desired esters of this compound for their research and development endeavors.
References
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Moodle. Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link] (Note: This is a placeholder URL as the original is not a stable link.)
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
-
Chem-Page. (2025). Diazomethane makes methyl esters from carboxylic acids. [Link]
-
University of Colorado Boulder. (n.d.). 22. The Fischer Esterification. [Link]
-
Wikipedia. (2023). Steglich esterification. [Link]
-
Sharma, A., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100878. [Link]
-
Bhat, M., & Belagali, S. L. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Pharmaceutical Sciences and Research, 5(8), 3424-3428. [Link] (Note: The direct link to the article may vary, this is the journal's main page.)
-
Fischer Esterification Procedure. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Colombini, M. P., et al. (2021). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). Molecules, 26(16), 4945. [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
-
Le, T. C., & Schug, K. A. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Separation Science, 41(1), 20-43. [Link]
-
ResearchGate. (2018). How to remove acetic acid from an ester? [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Google Patents. (1981). US4304925A - Process for purifying esters.
-
ResearchGate. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
European Patent Office. (1993). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. [Link]
-
Jayanthi, V., & Latha, K. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Bulletin of Materials Science, 41(1), 22. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Google Patents. (1976). US3968124A - Process for preparing phenyl-acetic acid esters.
- Google Patents. (1984). US4426536A - Synthesis of phenylacetic acid esters.
-
Gevorgyan, H., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]
-
Altalhi, A. A., et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences, 7(3), 884-890. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. aqa.org.uk [aqa.org.uk]
- 21. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues in [4-(Isopropylsulfanyl)phenyl]acetic acid purification
Welcome to the technical support center for the purification of [4-(Isopropylsulfanyl)phenyl]acetic acid and related arylalkanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound class, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter when purifying crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for arylalkanoic acids like this one, common impurities typically fall into several categories:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-mercaptophenylacetic acid or an isopropyl halide.
-
Reaction Byproducts: Side-reactions can generate structurally similar molecules. For instance, oxidation of the sulfide to a sulfoxide or sulfone is a common byproduct if oxidizing conditions are not carefully controlled.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can persist in the crude product.[1]
-
Solvents: Residual organic solvents from the reaction or initial work-up are almost always present.
-
Water: Moisture can be retained, especially if the product is hygroscopic or improperly dried.
Q2: I'm getting significant streaking or tailing with my compound on a silica gel TLC plate. What's causing this and how do I fix it?
A2: This is a classic issue when running carboxylic acids on standard silica gel.[2] The problem arises from the acidic nature of your compound interacting with the slightly acidic silica gel surface. This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid, causing it to streak rather than move as a compact spot.
The Solution: To suppress this ionization and ensure your compound remains in a single protonated state, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[2] This ensures consistent elution and sharp, well-defined spots.
Q3: My final product is a persistent oil or a sticky gum, but I expect a solid. What are the likely causes?
A3: Obtaining an oil instead of a crystalline solid is a common and frustrating problem in the purification of many organic compounds, including arylalkanoic acids. The primary reasons include:
-
Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, leading to the formation of a eutectic mixture or an oil. Residual solvents are a frequent culprit.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), one of which might be a lower-melting or less stable form that appears amorphous or oily.
-
Inherent Low Melting Point: The compound itself may have a low melting point, close to room temperature.
To address this, ensure rigorous removal of all solvents under high vacuum, potentially with gentle heating. If impurities are suspected, an additional purification step is necessary. Sometimes, dissolving the oil in a minimal amount of a volatile solvent (like diethyl ether) and then slowly evaporating the solvent can induce crystallization.
Q4: How do I choose the most effective primary purification technique?
A4: The optimal technique depends on the physical properties of your compound and the nature of the impurities. For this compound, a solid carboxylic acid, the decision process generally follows this workflow:
Caption: Decision workflow for purifying solid arylalkanoic acids.
-
Acid-Base Extraction: This is a highly effective first step to separate your acidic product from any neutral or basic impurities.[3]
-
Recrystallization: If your compound is a solid, recrystallization is often the most efficient method for achieving high purity, especially on a larger scale.[4]
-
Column Chromatography: This is invaluable for separating impurities with polarities similar to your product that cannot be removed by extraction or recrystallization.[5]
Troubleshooting Common Purification Issues
Problem: Low Purity After a Single Recrystallization
Scenario: You've performed a recrystallization, but NMR or LC-MS analysis shows that significant impurities remain.
Causality & Solution: This typically occurs when the chosen solvent is not optimal, leading to co-precipitation of impurities with your product, or when the impurities have very similar solubility profiles.
Troubleshooting Protocol: Systematic Solvent Selection
-
Solubility Screening: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Data Analysis: Tabulate your results to identify the best candidate.
| Solvent | Polarity Index | Solubility (Crude) at 25°C | Solubility (Crude) at Boiling | Comments |
| Hexanes | 0.1 | Insoluble | Sparingly Soluble | Good for precipitating from a more polar solvent. |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good candidate. [6] |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | May be too good a solvent; recovery could be low. |
| 2-Propanol | 4.0 | Soluble | Very Soluble | Potential for H-bonding; good candidate.[7] |
| Ethanol | 4.3 | Very Soluble | Very Soluble | Likely too polar for good recovery.[8] |
| Water | 10.2 | Insoluble | Insoluble | Useful for washing out inorganic salts. |
| (Note: This table presents illustrative data for a typical arylalkanoic acid. Actual results for this compound must be determined experimentally.) |
-
Consider a Solvent/Anti-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the crude material in a minimal amount of a "good" hot solvent (e.g., 2-Propanol) and then slowly add a "poor" solvent (an "anti-solvent" like Hexanes or Water) until turbidity persists. Then, heat to redissolve and cool slowly.
Problem: Product "Oils Out" During Recrystallization
Scenario: Upon cooling your hot, saturated solution, instead of forming crystals, your product separates as an oily layer at the bottom of the flask.
Causality & Solution: This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound-impurity eutectic). The compound therefore "melts" out of the solution instead of crystallizing.
Troubleshooting Protocol: Inducing Crystallization
-
Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Re-heat and Dilute: If an oil forms, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level slightly, and then attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystallization.
Key Purification Protocols
Protocol 1: Acid-Base Extraction Workflow
This technique leverages the acidic nature of the carboxyl group to separate it from non-acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[2] Stopper the funnel and invert gently several times, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the lower aqueous layer, while neutral and basic impurities remain in the upper organic layer.
-
Isolation: Drain the aqueous layer into a clean flask. To ensure complete extraction, you can wash the organic layer again with a fresh portion of the base solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2), which will cause your purified carboxylic acid to precipitate out as a solid.[4]
-
Collection: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under high vacuum.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. [Link]
- Google Patents. (1941).
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. [Link]
-
Marković, R., et al. (2007). Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. Molecules, 12(3), 557-573. [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]
-
ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
Sources
- 1. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of [4-(Isopropylsulfanyl)phenyl]acetic acid
Welcome to the technical support guide for investigating the degradation pathways of [4-(Isopropylsulfanyl)phenyl]acetic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of your experimental work.
Section 1: Understanding the Predicted Degradation Pathways
This section addresses fundamental questions about the expected metabolic fate of this compound based on its chemical structure and established biotransformation principles.
Q1: What are the most likely metabolic transformations for this compound?
A1: Based on its structure, the compound is susceptible to both Phase I and Phase II metabolic reactions. The primary sites for metabolism are the sulfur atom, the aromatic ring, and the carboxylic acid group.
-
Phase I Reactions (Functionalization): The initial steps typically involve oxidation. The isopropylsulfanyl moiety is electron-rich and a prime target for oxidation by Cytochrome P450 (CYP) enzymes or Flavin-containing monooxygenases (FMOs).[1][2] You should anticipate the formation of the corresponding sulfoxide and subsequently the sulfone . Hydroxylation of the aromatic ring is also a possible, though likely minor, pathway.
-
Phase II Reactions (Conjugation): The carboxylic acid group is a key site for conjugation, which serves to increase water solubility and facilitate excretion.[3] Common conjugation reactions include glucuronidation (formation of an acyl-glucuronide) and amino acid conjugation (e.g., with glycine or taurine). Species-specific differences are common; for instance, taurine conjugation is more prevalent in dogs.[4]
Diagram: Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Q2: Can this compound be degraded by environmental microorganisms?
A2: Yes, the phenylacetic acid (PAA) core of the molecule is a known substrate for bacterial degradation. Many bacteria possess the paa gene cluster, which encodes enzymes for the aerobic breakdown of PAA.[5][6][7] This pathway typically involves the activation of PAA to phenylacetyl-CoA, followed by a series of enzymatic steps that open the aromatic ring and ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA.[6][7] Therefore, if studying environmental fate, microbial degradation should be considered a significant pathway.
Section 2: Experimental Design & Setup
This section provides guidance on setting up robust experiments to accurately characterize degradation pathways.
Q3: I'm starting my investigation. Should I use an in vitro or in vivo model?
A3: The choice depends on your research question.
-
In Vitro Models (e.g., Liver Microsomes, S9 Fractions, Hepatocytes): Start here. These systems are cost-effective and allow you to isolate specific metabolic activities. Liver microsomes are enriched with CYP enzymes and are excellent for studying Phase I oxidation.[1] S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. Hepatocytes are the "gold standard" for in vitro studies as they contain a full complement of metabolic enzymes and cofactors.
-
In Vivo Models (e.g., Rodent Studies): Use these for confirmation and to understand the complete pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion). In vivo studies are essential for identifying major circulating and excretory metabolites and understanding the real-world clearance mechanisms of the compound.
Q4: What are the critical negative controls I must include in my in vitro incubations?
A4: Proper controls are essential for trustworthy data. Omitting them can lead to misinterpretation of artifacts as true metabolites. Always include:
-
No Substrate Control: Incubate the biological matrix (e.g., microsomes) with cofactor solution but without the test compound. This helps identify background matrix peaks.
-
No Cofactor Control: Incubate the test compound with the biological matrix but without the cofactor (e.g., NADPH for CYP-mediated reactions). Any degradation observed here is likely due to non-enzymatic processes or enzymes that do not require that specific cofactor.
-
Heat-Inactivated Enzyme Control: Incubate the test compound and cofactor with a heat-inactivated biological matrix. This definitively proves that any observed degradation is enzyme-mediated.
Section 3: Sample Preparation & Analysis - Troubleshooting
This section tackles common issues encountered during the analytical phase of the study.
Q5: My metabolite peaks are very small or undetectable by LC-MS. What can I do?
A5: This is a common challenge related to low metabolite concentration or poor analytical sensitivity.
-
Troubleshooting Steps:
-
Increase Incubation Time/Enzyme Concentration: If the reaction rate is slow, extending the incubation time or increasing the concentration of your biological matrix (e.g., microsomal protein) can increase metabolite yield. Run a time-course experiment to find the optimal point.
-
Optimize Sample Extraction: The goal is to concentrate the analytes while removing interfering matrix components. Protein precipitation (e.g., with cold acetonitrile) is fast but can be "dirty." Solid-Phase Extraction (SPE) offers superior cleanup and concentration.[8] Experiment with different SPE sorbents (e.g., C18 for reversed-phase, mixed-mode for more complex mixtures) to maximize recovery.
-
Enhance MS Ionization: Your compound and its metabolites may ionize poorly. Try switching ionization modes (ESI positive vs. negative). The carboxylic acid group on your compound suggests ESI negative mode might be more sensitive. Also, optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
-
Check for Metabolite Instability: Acyl-glucuronides can be unstable and may hydrolyze back to the parent compound. Ensure your sample collection, processing, and storage conditions (e.g., low temperature, acidic pH) are optimized to preserve these metabolites.
-
Q6: I see multiple peaks with the same mass-to-charge ratio (m/z). How do I identify them?
A6: You are likely observing isomers. For this compound, this could arise from hydroxylation at different positions on the aromatic ring.
-
Identification Strategy:
-
Chromatographic Separation: The first step is to achieve good chromatographic separation. Optimize your LC gradient, column chemistry (e.g., C18, Phenyl-Hexyl), and mobile phase composition to resolve the isomeric peaks.
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragmentation patterns in MS/MS. Fragment the parent ion of the overlapping peaks and carefully compare the resulting product ion spectra. Differences in fragment intensities or the presence of unique fragment ions can help distinguish the isomers.
-
Reference Standards: The definitive way to identify an isomer is to synthesize an authentic chemical standard and compare its retention time and MS/MS spectrum to the unknown peak in your sample.
-
Table 1: Predicted Metabolites and Their Mass Signatures
| Metabolite Type | Predicted Structure | Biotransformation | Mass Shift (Δm/z) | Key Analytical Consideration |
| Parent Compound | This compound | - | 0 | Establish baseline retention time and MS/MS fragmentation. |
| Sulfoxide | [4-(Isopropylsulfinyl)phenyl]acetic acid | Phase I: S-Oxidation | +15.99 | Common metabolite; often a major peak. |
| Sulfone | [4-(Isopropylsulfonyl)phenyl]acetic acid | Phase I: S-Oxidation | +31.99 | Indicates further oxidation of the sulfoxide. |
| Acyl-Glucuronide | Parent-Glucuronide Conjugate | Phase II: Glucuronidation | +176.03 | Potentially unstable; requires careful sample handling. |
| Glycine Conjugate | Parent-Glycine Conjugate | Phase II: Amino Acid Conj. | +57.02 | Check for this in urine samples, especially from humans. |
| Taurine Conjugate | Parent-Taurine Conjugate | Phase II: Amino Acid Conj. | +107.99 | More common in canine species.[4] |
Section 4: Key Experimental Protocols
This section provides detailed methodologies for core experiments.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol determines the rate at which the parent compound is metabolized, providing an estimate of its intrinsic clearance.
-
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
HLM Suspension: Thaw human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer as per the manufacturer's instructions. This ensures a constant supply of the necessary cofactor.
-
-
2. Incubation:
-
Pre-warm the HLM suspension and NRS solution in a water bath at 37°C for 5 minutes.
-
In a microcentrifuge tube, add the HLM suspension.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and immediately follow with the pre-warmed NRS solution. The final volume should be, for example, 500 µL.
-
Incubate at 37°C with shaking.
-
-
3. Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard. The cold acetonitrile stops the enzymatic reaction by precipitating the proteins.
-
-
4. Sample Processing & Analysis:
-
Vortex the quenched samples vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time. The rate of disappearance is used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).
-
Diagram: General Analytical Workflow
Caption: A standard workflow for preparing and analyzing metabolic degradation samples.
References
-
Wikipedia. Sulfur metabolism. [Link]
-
Palego, L., et al. (2015). Main pathways of sulfur metabolism in humans. ResearchGate. [Link]
-
Palego, L., et al. (2016). Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular Effectors. Longdom Publishing. [Link]
-
Mishanina, T. V., et al. (2023). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. National Institutes of Health (NIH). [Link]
-
Public Library of Science. (2006). Reducing the Mysteries of Sulfur Metabolism. National Institutes of Health (NIH). [Link]
-
Lan, S. J., et al. (1976). Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. Drug Metabolism and Disposition. [Link]
-
Moreno-Ruiz, E., et al. (2005). Characterization of the last step of the aerobic phenylacetic acid degradation pathway. ResearchGate. [Link]
-
Rico-Jiménez, M., et al. (2017). Insights on the Regulation of the Phenylacetate Degradation Pathway From Escherichia Coli. Frontiers in Microbiology. [Link]
-
Nikol'skiĭ, L. M. (1979). [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin]. PubMed. [Link]
-
Gaddy, J. A., et al. (2018). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. National Institutes of Health (NIH). [Link]
-
Little, M. P., et al. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Pradhan, J. Biotransformation (Metabolism). Mohanlal Sukhadia University. [Link]
-
Pharmaguideline. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II. [Link]
-
Wang, W., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. [Link]
-
UPUMS. Biotransformation. [Link]
-
Phang-Lyn, S., & Llerena, A. (2023). Biochemistry, Biotransformation. National Institutes of Health (NIH). [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. [Link]
-
El-Ramady, H., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]
-
Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Semantic Scholar. [Link]
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II | Pharmaguideline [pharmaguideline.com]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with [4-(Isopropylsulfanyl)phenyl]acetic acid
Welcome to the dedicated technical support resource for [4-(Isopropylsulfanyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Our goal is to empower you with the knowledge to design robust experimental protocols and obtain reliable, reproducible results.
Introduction to this compound and its Solubility Profile
This compound is a phenylacetic acid derivative with a lipophilic isopropylsulfur moiety. This structural feature, while often crucial for its biological activity, contributes to its characteristically low aqueous solubility. As a carboxylic acid, its solubility is highly dependent on the pH of the medium.[1] Understanding these physicochemical properties is the first step in overcoming handling challenges.
Similar to other phenylacetic acid derivatives, it is expected to be soluble in organic solvents such as ethanol, ether, and chloroform due to its hydrophobic aromatic ring.[2] However, its solubility in aqueous solutions is anticipated to be limited.[2][3] This guide will walk you through common solubility issues and provide validated strategies to address them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
A1: While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and related compounds. As a carboxylic acid, it possesses an ionizable proton. The pKa of phenylacetic acid is approximately 4.25, and many derivatives fall within the pKa range of 4-5.[4][5] This means that at a pH below its pKa, the compound will be in its neutral, less soluble form. Above its pKa, it will be in its ionized, more water-soluble carboxylate form.[1] The presence of the lipophilic isopropylsulfanyl group will likely increase its logP value, indicating a preference for non-polar environments.
Q2: In which solvents should I initially attempt to dissolve this compound?
A2: Based on the behavior of similar phenylacetic acid derivatives, you should start with polar organic solvents.[3][6][7] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol are excellent starting points for preparing concentrated stock solutions.[8] For less polar applications, solvents like acetone and ethyl acetate may also be effective.[3][6][7]
Q3: Is it possible to dissolve this compound directly in aqueous buffers?
A3: Direct dissolution in neutral aqueous buffers (like PBS at pH 7.4) is likely to be challenging and may result in very low final concentrations.[2] To achieve higher concentrations in aqueous media, pH modification is a key strategy.[9] By raising the pH above the compound's pKa (e.g., to pH 8.0 or higher), the carboxylic acid group will deprotonate, significantly increasing its aqueous solubility.[10]
Q4: How should I prepare a stock solution of this compound?
A4: Preparing a concentrated stock solution in an appropriate organic solvent is the standard and recommended practice.[11][12] This ensures the compound is fully dissolved and allows for accurate and reproducible dilutions into your experimental medium.[8] A common starting point is to prepare a 10 mM or higher stock solution in 100% DMSO.[8]
Troubleshooting Guide: Common Solubility Issues and Solutions
Issue 1: My compound won't dissolve in my chosen organic solvent.
Root Cause Analysis: This issue can arise from several factors, including the choice of an inappropriate solvent, insufficient solvent volume, or the presence of an insoluble crystalline form (polymorph) of the compound.
Solutions:
-
Increase Solvent Polarity: If you are using a less polar solvent, switch to a more polar aprotic solvent like DMSO or DMF. These are generally excellent solvents for a wide range of research compounds.[8]
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator bath can help overcome the activation energy required for dissolution. Be cautious with temperature to avoid compound degradation.
-
Increase Solvent Volume: While this will lower the final concentration, it can be a simple solution if you are not limited by the required stock concentration.
Issue 2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
Root Cause Analysis: This is a very common problem for poorly soluble compounds and is known as "crashing out."[13] It occurs when the compound, which is stable in the high-polarity environment of the DMSO stock, is rapidly transferred to a lower-polarity aqueous environment where its solubility is much lower.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to increase the dilution factor. Often, a lower final concentration is still effective for the experiment.
-
Modify the Dilution Protocol: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 in your aqueous buffer can help to keep the compound in solution by forming micelles.[14]
-
Utilize Co-solvents: If your experimental system can tolerate it, including a small percentage of an organic co-solvent like ethanol in your final aqueous medium can increase the solubility of your compound.[15]
Issue 3: I need to prepare a solution in an aqueous buffer for an in vivo study, but organic solvents are not permissible.
Root Cause Analysis: For many in vivo applications, organic solvents must be avoided due to potential toxicity. In this case, alternative formulation strategies are necessary.[16]
Solutions:
-
pH Adjustment: This is the most effective strategy for ionizable compounds like this compound.[17] Prepare a solution by suspending the compound in your desired aqueous vehicle and then slowly adding a base (e.g., 1N NaOH) dropwise until the compound dissolves. This will form the more soluble salt of the carboxylic acid. Be sure to monitor the pH and adjust it to a physiologically acceptable range for your study.
-
Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18] Formulations with agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be a viable option.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed to keep the compound in a solubilized state within the gastrointestinal tract.[19]
Data Summary and Protocols
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale and Comments |
| Water (pH < 4) | Very Low | The compound is in its neutral, protonated form, which is poorly soluble.[1] |
| Water (pH > 6) | Moderate to High | The compound is in its ionized, deprotonated (carboxylate) form, which is significantly more water-soluble.[9] |
| DMSO | High | A highly polar aprotic solvent, generally excellent for dissolving a wide range of research compounds.[8] |
| DMF | High | Similar to DMSO, a good choice for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | A polar protic solvent that should effectively dissolve the compound.[3][6][7] |
| Methanol | Moderate to High | Similar to ethanol, a suitable choice for stock solution preparation.[3][6][7] |
| Acetone | Moderate | A less polar solvent than alcohols, but may still be effective.[3][6][7] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 226.31 g/mol .
-
Mass (g) = 0.010 mol/L * Volume (L) * 226.31 g/mol
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance.
-
Dissolution: Add the weighed compound to a sterile, appropriate-sized tube or vial. Add the required volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[8]
Visual Workflows
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Caption: Decision tree for troubleshooting precipitation issues in aqueous buffers.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Phenylacetic acid. Solubility of Things.
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Available at: [Link]
- Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick.
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. ResearchGate. Available at: [Link]
-
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22. Available at: [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999. PubChem. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013, February 13). Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. ResearchGate. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate. Available at: [Link]
-
Preparation of Stock Solutions. Enfanos. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. (2025, July 10). Available at: [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. (2012, February 27). Available at: [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate. (2014, December 1). Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. (2022, November 1). Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Guidelines for Dissolving Peptides. GenScript. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]
-
Dissolution Method Troubleshooting. Dissolution Technologies. (2022, November 4). Available at: [Link]
-
What is the standard pH of carboxylic acids?. Quora. (2021, August 11). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. (2025, December 15). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. (1991, November 1). Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. (2010, May 1). Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]
-
4-Isopropylphenylacetic acid | C11H14O2 | CID 78230. PubChem - NIH. Available at: [Link]
-
Cas 21749-84-8,(4-isopropyl-phenyl) - LookChem. Available at: [Link]
-
Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. (2010, April 8). Available at: [Link]
-
Acetic acid, phenyl-, isopentyl ester. the NIST WebBook. Available at: [Link]
-
phenyl(phenylsulfonyl)acetic acid. ChemSynthesis. Available at: [Link]
-
The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+. Available at: [Link]
-
Phenylacetic Acid. Merck Index. Available at: [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available at: [Link]
-
4-methoxyphenyl acetic acid, 104-01-8. The Good Scents Company. Available at: [Link]
-
Phenylacetic acid. Sciencemadness Wiki. (2022, August 17). Available at: [Link]
-
Phenylacetic acid. Wikipedia. Available at: [Link]
-
Acetic acid, 4-methylphenyl ester. the NIST WebBook. Available at: [Link]
-
4-Hydroxyphenylacetic acid. Wikipedia. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylacetic Acid [drugfuture.com]
- 5. quora.com [quora.com]
- 6. pure.ul.ie [pure.ul.ie]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [4-(Isopropylsulfanyl)phenyl]acetic acid
Here is the technical support guide for stabilizing [4-(Isopropylsulfanyl)phenyl]acetic acid in solution.
A Guide to Ensuring Solution Stability for Researchers and Developers
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured as a dynamic resource to address the common stability challenges encountered when working with this aryl thioether compound in solution. We will delve into the likely degradation pathways and provide actionable strategies to mitigate them, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
The molecule's structure contains two primary functional groups susceptible to degradation: the isopropylsulfanyl (thioether) group and the carboxylic acid group. The thioether is highly susceptible to oxidation, which is typically the main degradation pathway. Under this oxidative stress, the sulfur atom can be oxidized first to a sulfoxide and subsequently to a sulfone. These transformations alter the molecule's polarity, size, and pharmacological properties. Additionally, like any compound with benzylic protons and an aromatic ring, it can be susceptible to photolytic degradation.[1]
dot
Caption: Primary oxidative degradation pathway of the thioether moiety.
Q2: What is the recommended solvent for preparing a stock solution?
For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are common choices offering good solubility for phenylacetic acid derivatives.[2] It is critical to use fresh, high-quality solvents, as older stocks of solvents like THF or ethers can accumulate peroxides, which will aggressively oxidize the thioether group. For aqueous experiments, it is best practice to prepare a concentrated stock in an organic solvent and then dilute it into your aqueous buffer immediately before use to minimize hydrolysis and precipitation.
Q3: How should I store my solutions to ensure long-term stability?
Based on the compound's liabilities, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the thioether. |
| Light Exposure | Protect from Light | Use amber glass vials or wrap vials in aluminum foil to prevent photolytic degradation.[1][3] |
| Container | Glass Vials with PTFE-lined caps | Minimizes leaching of contaminants and ensures a tight seal against oxygen ingress. |
Q4: Can I add any stabilizers to my solutions?
Yes, for aqueous solutions where oxidative stress is a concern, the addition of a mild antioxidant can be beneficial. Common choices include:
-
Sodium Metabisulfite (0.01% - 0.1% w/v)
-
Thiourea (0.01% w/v)
It is crucial to ensure that any stabilizer used is compatible with your downstream experimental system and does not interfere with your assay. Always run a control with the stabilizer alone.
Troubleshooting Guide: Common Issues in the Lab
This guide provides a systematic approach to resolving common problems encountered during experimentation.
| Observation / Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| New, more polar peaks appear in my RP-HPLC chromatogram over time. | This is the classic signature of oxidation . The sulfoxide and sulfone derivatives are significantly more polar than the parent thioether compound. | 1. Confirm Identity: Use LC-MS to confirm that the mass of the new peaks corresponds to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. 2. Review Handling: Were solvents deoxygenated? Were vials purged with inert gas? 3. Implement Antioxidants: Prepare fresh solutions using an antioxidant as described in the FAQs. |
| The concentration of my stock solution is decreasing, but I don't see major degradation peaks. | 1. Precipitation: The compound may be crashing out of solution, especially upon freeze-thaw cycles or if an organic stock is diluted into a buffer where it has low solubility. 2. Adsorption: The compound may be adsorbing to the surface of your storage container (especially plastics). | 1. Check Solubility: Before storing, visually inspect the solution for any haze or particulates. Gently warm and vortex to redissolve. 2. Filter: Filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible) to remove any micro-precipitates. 3. Use Glass: Switch to borosilicate glass vials to minimize surface adsorption. |
| My solution has developed a yellow tint. | Photodegradation is a likely cause. Aromatic compounds can form colored byproducts upon exposure to UV or even ambient lab light.[1] | 1. Protect from Light: Immediately begin storing all solutions in amber vials or wrapped in foil. 2. Analyze: Use HPLC with a photodiode array (PDA) detector to see if the new colored species has a distinct UV-Vis absorption profile. |
| Inconsistent results between experiments run on different days. | This often points to solution instability . A stock solution that has been stored for a week may contain significant levels of degradants compared to a freshly prepared one. | 1. Establish Expiry: Qualify your stock solution stability. Analyze a freshly prepared solution and re-analyze it at set time points (e.g., 24h, 48h, 1 week) under your storage conditions. 2. Adopt "Fresh Use" Policy: For highly sensitive experiments, adopt a policy of preparing fresh dilutions from a frozen, inerted stock solution for each day's work. |
Protocols for Stability Assessment
Adhering to standardized protocols is essential for generating reliable and reproducible stability data.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation study is the cornerstone of understanding a molecule's stability profile.[1][3][4][5] It intentionally stresses the compound to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.
dot
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture, such as acetonitrile:water (50:50).
-
Untreated Control: Immediately inject a sample of the freshly prepared solution into the HPLC system. This is your T=0 reference.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep one sample at room temperature and another at 60-80°C. Analyze at time points (e.g., 2, 8, 24 hours). Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.[5]
-
Base Hydrolysis: Repeat step 3 using 0.1 M NaOH instead of HCl. Neutralize with 0.1 M HCl before analysis.[5]
-
Oxidation: Mix an aliquot of the stock solution with a small volume of 3% hydrogen peroxide (H₂O₂). Let it stand at room temperature and analyze at time points. The reaction is often rapid.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Analyze at time points.[1]
-
Photostability: Expose a clear vial of the stock solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.[5]
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.[6][7]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A method is "stability-indicating" if it can accurately measure the concentration of the active ingredient without interference from degradants, impurities, or excipients.[1]
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: Use a gradient elution to resolve compounds with different polarities.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid sharpens the peak shape of the carboxylic acid analyte.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and ramp to a high percentage of organic phase (e.g., 95% B) over 20-30 minutes. This will elute the polar degradants (sulfoxide, sulfone) first, followed by the less polar parent compound.
-
Detection: Use UV detection at a wavelength where the parent compound has a strong absorbance, typically around 220-260 nm. A PDA detector is highly recommended to assess peak purity.
-
Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[7][8] The specificity is proven by analyzing the samples from the forced degradation study and showing that all degradant peaks are well-resolved from the parent peak.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. [Link]
-
Forced Degradation Studies. (n.d.). Biofidus AG. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Analytical Techniques In Stability Testing. (2025-03-24). Separation Science. [Link]
-
STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. (2018-09-12). Journal of the Chilean Chemical Society. [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2025-08-10). ResearchGate. [Link]
-
Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. (2022-09-06). National Institutes of Health. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. biofidus.de [biofidus.de]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
- 8. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of [4-(Isopropylsulfanyl)phenyl]acetic acid Isomers
Welcome to the technical support center for the chromatographic analysis of [4-(Isopropylsulfanyl)phenyl]acetic acid and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot robust HPLC separation methods for this compound. Here, we will address common challenges in a direct question-and-answer format, grounded in established chromatographic principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the analysis of acidic aromatic compounds like this compound.
Q1: Why am I seeing severe peak tailing for my main analyte peak?
A1: Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC and is typically caused by two primary factors: secondary silanol interactions and inappropriate mobile phase pH.
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not fully end-capped.[1] These silanols are acidic (pKa ~3.5-4.5) and can become ionized (Si-O⁻) at moderate mobile phase pH.[2] Your acidic analyte can then undergo secondary ionic interactions with these sites, leading to a mixed-mode retention mechanism that causes significant tailing.[3][4] To mitigate this, consider using a modern, high-purity, end-capped column with minimal residual silanol activity.[5][6]
-
Mobile Phase pH: The analyte itself is a carboxylic acid. If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its neutral (protonated) and ionized (deprotonated) forms. The ionized form is more polar and will elute faster, while the neutral form is more retained. This simultaneous existence leads to broad, tailing peaks. The rule of thumb is to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.[7][8][9] For this acidic compound, lowering the pH is the correct approach.
Q2: My positional isomers are co-eluting or have very poor resolution. What is the first parameter I should adjust?
A2: The first and most powerful parameter to adjust for improving the selectivity between positional isomers is the mobile phase pH .
Positional isomers (e.g., 2-, 3-, and 4-substituted versions) often have very similar hydrophobicity but can have slight differences in their pKa values due to the electronic effects of the substituent's position on the phenyl ring. By carefully adjusting the mobile phase pH, you can subtly alter the degree of ionization of each isomer, which in turn changes their relative retention times and can significantly improve resolution.[7][10][11]
A systematic approach would be to screen a range of acidic pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.[9] If pH adjustment alone is insufficient, the next step is to evaluate the organic modifier or the stationary phase chemistry.
Q3: What are the ideal starting conditions for developing a method for this compound and its isomers?
A3: For a compound like this compound, a reversed-phase HPLC method is the most appropriate choice.[12][13] Below is a robust set of starting conditions that should provide a good initial chromatogram for further optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3 or 5 µm | A standard C18 provides good hydrophobic retention for the molecule.[13] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Suppresses the ionization of the carboxylic acid group, promoting retention and improving peak shape.[8][12] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common, effective organic modifier with a low UV cutoff. |
| Gradient | 30% to 80% B over 15 minutes | A gradient is recommended for initial method development to elute all components, including potential isomers and impurities, within a reasonable time.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Can be optimized later for selectivity. |
| Detection | UV at 230 nm or 254 nm | The phenyl ring provides strong UV absorbance.[14] A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal wavelength. |
| Injection Vol. | 5-10 µL | A good starting point to avoid column overload. |
Section 2: In-Depth Troubleshooting Guides
This section provides systematic workflows for resolving more complex separation challenges.
Guide 1: Systematic Approach to Resolving Positional Isomers
Achieving baseline separation of positional isomers, which often have subtle differences in their physicochemical properties, requires a logical and systematic approach.
-
Establish Ion Suppression: Begin with an acidic mobile phase to ensure the carboxylic acid functional group is fully protonated (neutral). A buffer of 0.1% formic acid or trifluoroacetic acid in water (pH approx. 2.5-2.8) is an excellent starting point.[15] This ensures retention is primarily driven by hydrophobicity and minimizes peak tailing.[7][12]
-
Optimize Organic Modifier: Run identical gradients using both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier (Mobile Phase B). These solvents provide different selectivities. ACN often provides sharper peaks, while MeOH can offer unique selectivity through its hydrogen-bonding capabilities.
-
Exploit Aromatic Interactions: If co-elution persists, switch to a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Column: This is often an excellent choice for aromatic positional isomers. The phenyl groups in the stationary phase can induce π-π interactions with the phenyl ring of your analyte, providing a unique selectivity mechanism that C18 columns lack.[16] Differences in electron density on the aromatic ring due to the isomer's structure can be exploited for separation.[16]
-
Polar-Embedded Column: Columns with polar-embedded groups (e.g., Amide or Carbamate) can also offer different selectivity for compounds with polar functional groups.[17]
-
-
Fine-Tune with Temperature: Column temperature can subtly affect selectivity. Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Sometimes, a small change in temperature can be enough to resolve closely eluting peaks.
The following diagram illustrates this logical workflow for resolving positional isomers.
Caption: Workflow for Isomer Separation.
Guide 2: Diagnosing and Eliminating Peak Shape Problems
Poor peak shape, including tailing, fronting, and splitting, can compromise quantification and resolution. This guide provides a diagnostic workflow to identify and solve the root cause.
The first step is to determine if the problem affects all peaks or only the analyte of interest.[5]
Caption: Diagnosing HPLC Peak Shape Problems.
-
Problem Affects All Peaks: This strongly suggests a physical or system-wide issue occurring before the separation begins.[18]
-
Blocked Frit/Column Void: Particulates from the sample or system can clog the column inlet frit, distorting flow and affecting all peaks.[18] A void at the head of the column will have a similar effect. Reverse-flushing the column can sometimes dislodge particulates.[18] If this fails, the column must be replaced.
-
Extra-Column Volume: Poorly made connections, especially between the autosampler and the column, can create dead volume where the sample can diffuse, causing band broadening for all peaks.[5]
-
-
Problem Affects Specific Peaks (Analyte-Specific): This points to a chemical interaction between your analyte and the system.
-
Silanol Interactions & pH: As detailed in Q1, these are the most common causes of tailing for acidic compounds. The solution is to lower the mobile phase pH well below the analyte's pKa and use a high-quality, well-end-capped column.[7][19]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to characteristic "right triangle" peak shapes where the peak fronts normally but has a sharp, tailing edge.[18] The solution is to dilute the sample and reinject.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion and splitting.[5] Whenever possible, dissolve the sample in the mobile phase itself.[20]
-
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
- Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- How does an acid pH affect reversed-phase chromatography separ
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Dolan, J. W.
- Shinde, V. (2025).
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- separation of positional isomers. (2017).
- Control pH During Method Development for Better Chrom
- T1. Poor peak shape. Nacalai Tesque, Inc.
- Taylor, T. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- The Role of End-Capping in RP. Phenomenex.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Unveiling the Secrets of Silica in HPLC Columns. (2025). uHPLCs Class - YouTube.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
- Hasan, D., et al. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 47(10), 2337-2345.
- A review on method development by hplc. SciSpace.
- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018).
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed.
- 4-Isopropylphenylacetic acid.
- Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025).
- Chiral HPLC Separ
- (4-isopropyl-phenyl)-phenyl-acetic acid. LookChem.
- 4-Isopropylphenylacetic acid. NIST WebBook.
- 4-(Isopropyl)phenylacetic acid. Santa Cruz Biotechnology.
- Phenylacetic acid. Wikipedia.
Sources
- 1. LC Technical Tip [discover.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. lctsbible.com [lctsbible.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. biotage.com [biotage.com]
- 9. veeprho.com [veeprho.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pharmtech.com [pharmtech.com]
- 14. rsc.org [rsc.org]
- 15. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 17. separation of positional isomers - Chromatography Forum [chromforum.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. asianjpr.com [asianjpr.com]
Technical Support Center: Synthesis of [4-(Isopropylsulfanyl)phenyl]acetic acid
Introduction
Welcome to the technical support guide for the synthesis of [4-(Isopropylsulfanyl)phenyl]acetic acid. This compound is a critical intermediate in the pharmaceutical industry, notably in the production of Zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic challenges. By leveraging field-proven insights and troubleshooting strategies, this document aims to empower you to optimize your synthesis, minimize impurity formation, and achieve consistent, high-quality results.
Core Synthetic Strategy: An Overview
The most common and industrially relevant pathway to this compound involves a two-stage process. First, a suitable precursor, 4-mercaptophenylacetic acid, is synthesized. Second, this intermediate undergoes S-alkylation using an isopropylating agent.
Caption: High-level workflow for the synthesis of the target compound.
This guide will focus primarily on the side reactions encountered during Stage 2 , the critical S-alkylation step, as this is where the most challenging and yield-limiting issues arise.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Q1: "My reaction yield is low, and I've isolated a significant amount of propene. What's happening and how can I fix it?"
Probable Cause: You are observing the direct result of a competing E2 elimination reaction . The S-alkylation step is a classic nucleophilic substitution (SN2) reaction. However, because the electrophile is a secondary alkyl halide (e.g., 2-bromopropane), it is highly susceptible to base-catalyzed elimination, which produces propene and consumes both your base and alkylating agent, drastically reducing the yield of the desired thioether.[2]
In-Depth Analysis: The thiolate anion, formed by deprotonating 4-mercaptophenylacetic acid, can act as both a nucleophile (leading to the desired SN2 product) and a base (leading to the undesired E2 product). The balance between these two pathways is highly sensitive to reaction conditions.
Caption: Competition between SN2 substitution and E2 elimination.
Solutions & Optimization Protocol:
To favor the SN2 pathway, you must carefully control the reaction parameters. Thiolates are generally excellent nucleophiles and weaker bases than their alkoxide counterparts, which already gives an advantage, but optimization is key.[3]
| Parameter | To Favor SN2 (Desired) | To Favor E2 (Undesired) | Rationale |
| Temperature | Lower (e.g., 40-60 °C) | Higher (>80 °C) | Elimination has a higher activation energy, so it becomes more dominant at elevated temperatures.[2] |
| Base Strength | Weaker, less hindered base (e.g., K₂CO₃, NaHCO₃) | Strong, bulky base (e.g., t-BuOK) | Strong, hindered bases are more sterically impeded for nucleophilic attack and function primarily as bases, promoting elimination. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., Ethanol) | Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively.[4] |
| Leaving Group | Good (I > Br > Cl) | Poor | A better leaving group accelerates both reactions, but its choice can be optimized with other parameters. |
Recommended Protocol (Optimized for SN2):
-
Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-mercaptophenylacetic acid (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of thiol).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 30 minutes at room temperature.
-
Alkylation: Add 2-bromopropane (1.1 eq) dropwise over 15 minutes.
-
Reaction: Gently heat the mixture to 50-55 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. Proceed with standard aqueous workup and recrystallization.
Q2: "I see a major impurity with a mass of +58 Da compared to my desired product in my LC-MS analysis. What is it?"
Probable Cause: This impurity is almost certainly the di-isopropylated product: isopropyl [4-(isopropylsulfanyl)phenyl]acetate . This occurs from two distinct side reactions:
-
S-alkylation (desired): The thiol is converted to the thioether.
-
O-alkylation (undesired): The carboxylate anion, also present in the reaction, acts as a nucleophile and attacks the isopropyl halide to form an isopropyl ester.
While the thiolate is a significantly better nucleophile than the carboxylate, using a strong base and excess alkylating agent can drive the formation of this ester byproduct.[3][4]
Solutions:
-
Stoichiometry Control: Use only a slight excess (1.05-1.1 eq) of the isopropyl halide to minimize the chance of the second alkylation.
-
Base Selection: Employ a weaker base like sodium bicarbonate (NaHCO₃). It is often sufficient to deprotonate the more acidic thiol (pKa ~6-7) without significantly deprotonating the carboxylic acid (pKa ~4-5) to a high concentration.
-
Protecting Group Strategy (For Ultimate Purity): For applications demanding the highest purity, a protecting group strategy is advisable.
-
Esterify the carboxylic acid of 4-mercaptophenylacetic acid (e.g., form the methyl or ethyl ester).[5]
-
Perform the S-alkylation on the esterified intermediate. The only nucleophilic site is now the thiol.
-
Hydrolyze the ester back to the carboxylic acid to yield the final, highly pure product.
-
Q3: "My 4-mercaptophenylacetic acid intermediate is pure initially, but it forms a white, insoluble solid upon storage or during workup. What is this solid?"
Probable Cause: Your thiol intermediate is oxidizing to form bis(4-(carboxymethyl)phenyl) disulfide . Thiols are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.[3] This dimerization consumes your starting material and introduces a difficult-to-remove impurity.
Solutions:
-
Inert Atmosphere: Always handle and store 4-mercaptophenylacetic acid under an inert atmosphere (Nitrogen or Argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Antioxidants: For long-term storage, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be beneficial.
-
Reductive Workup: If you suspect disulfide has formed in your reaction, a mild reductive agent like sodium bisulfite (NaHSO₃) can be added during the aqueous workup to convert the disulfide back to the thiol before proceeding.
Frequently Asked Questions (FAQs)
-
Q: Can I use a stronger base like Sodium Hydride (NaH) to speed up the reaction?
-
A: While NaH will rapidly and irreversibly deprotonate the thiol, it is a very strong, non-selective base. It will also deprotonate the carboxylic acid, increasing the risk of O-alkylation. More importantly, its strength significantly promotes the competing E2 elimination pathway, which will likely decrease your overall yield. Weaker bases like K₂CO₃ provide a much better balance for this specific transformation.[2][3]
-
-
Q: Is 2-iodopropane a better alkylating agent than 2-bromopropane?
-
A: Iodide is a better leaving group than bromide, which will increase the rate of the SN2 reaction. However, it will also increase the rate of the E2 reaction. While it can lead to faster reaction times, it may not necessarily improve the SN2/E2 ratio. 2-bromopropane often provides a good compromise between reactivity and selectivity.
-
-
Q: What is the best way to purify the final product away from unreacted thiol?
-
A: The final product, this compound, is less polar than the starting material, 4-mercaptophenylacetic acid. Purification can be achieved by:
-
Recrystallization: A solvent system like toluene/heptane or ethyl acetate/hexane is often effective.
-
Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes can provide excellent separation.
-
Acid-Base Extraction: Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a dilute sodium bicarbonate solution. The acidic starting material will move to the aqueous layer, while the less acidic thioether product will preferentially remain in the organic layer. Re-acidification of the aqueous layer can recover the unreacted starting material.
-
-
References
-
PrepChem. (n.d.). Synthesis of 4-mercapto-phenyl-acetic acid ethyl ester. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of a. 4-mercapto-phenyl-acetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Bloem LLC. (2025). Zaltoprofen API Synthesis Intermediate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zaltoprofen-impurities. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved from [Link]
-
Ollivier, N., et al. (2018). Triple Function of 4-Mercaptophenylacetic Acid Promotes One-Pot Multiple Peptide Ligation. Angewandte Chemie International Edition, 57(50), 16657-16661. Retrieved from [Link]
- Google Patents. (n.d.). EP2842952A1 - Method for producing zaltoprofen and derivative thereof.
-
Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
- Google Patents. (n.d.). CN105218514A - The preparation method of Zaltoprofen.
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
Sources
[4-(Isopropylsulfanyl)phenyl]acetic acid experimental reproducibility challenges
A Guide to Overcoming Experimental Reproducibility Challenges
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for [4-(Isopropylsulfanyl)phenyl]acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. The synthesis of thioether-containing molecules, while often straightforward in principle, can present significant reproducibility challenges. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve consistent and high-quality results in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and generally reliable method is the S-alkylation of 4-mercaptophenylacetic acid with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base. This reaction is an analogue of the Williamson ether synthesis and is highly effective for forming the thioether bond.[1] The choice of base and solvent is critical for success and is a primary source of variability (discussed in detail in the Troubleshooting Guide).
Q2: Why is an inert atmosphere so critical when working with the 4-mercaptophenylacetic acid starting material?
A2: The thiol group (-SH) in 4-mercaptophenylacetic acid, and especially its corresponding thiolate anion (S⁻) formed in the presence of a base, is highly susceptible to oxidation.[1] Dissolved oxygen in solvents or exposure to air can readily cause oxidative coupling, forming the disulfide dimer, 4,4'-disulfanediylbis(2-phenylacetic acid). This byproduct consumes your starting material, complicates purification, and is the leading cause of reduced yields and poor reproducibility.
Q3: What are the primary impurities I should expect, and how can I detect them?
A3: The most common impurities are:
-
Unreacted 4-mercaptophenylacetic acid: The starting material.
-
Disulfide byproduct: Formed from the oxidation of the starting material.
-
Over-sulfidated species: In some cases, impurities from the synthesis of the starting material itself can persist.
These impurities can be readily monitored and identified using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). A typical reverse-phase HPLC method can effectively separate these components.[2]
Q4: What are the best practices for storing 4-mercaptophenylacetic acid to ensure its stability?
A4: To prevent degradation, 4-mercaptophenylacetic acid should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace oxygen and minimize oxidation.
Part 2: In-Depth Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental failures.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is complete according to TLC, but after workup, my isolated yield is consistently below 50%. What are the likely causes?
A: Low isolated yield is a multifaceted problem. The following table outlines the most common causes and the corrective actions you should take.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Oxidation of Thiolate | The thiolate anion is an excellent nucleophile but is also easily oxidized by atmospheric oxygen, leading to the formation of a disulfide dimer. This is the most common cause of low yields.[1] | 1. Degas Solvents: Before use, sparge your reaction solvent (e.g., DMF, Acetonitrile) with nitrogen or argon for 15-20 minutes. 2. Inert Atmosphere: Run the entire reaction under a positive pressure of nitrogen or argon. 3. Fresh Reagents: Use a freshly opened bottle of 4-mercaptophenylacetic acid or verify the purity of your existing stock. |
| Inappropriate Base | The acidity of thiols (pKa ≈ 10-11) is significantly higher than that of alcohols.[1] A base that is too weak (e.g., NaHCO₃) will not fully deprotonate the thiol, leading to a slow or incomplete reaction. A base that is too strong (e.g., NaH) can promote the E2 elimination of the isopropyl halide to propene, especially at elevated temperatures. | 1. Use a Moderately Strong Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often excellent choices. 2. Stoichiometry: Use at least 2.0-2.2 equivalents of a base like K₂CO₃ to ensure complete deprotonation and to neutralize the product's carboxylic acid group as it forms. |
| Poor Nucleophilic Substitution | 2-Bromopropane is a secondary halide, which is more sterically hindered and more prone to elimination than a primary halide. The reaction may be sluggish. | 1. Switch to 2-Iodopropane: Iodine is a better leaving group than bromine, which can significantly accelerate the SN2 reaction rate. 2. Increase Temperature Moderately: Gently heating the reaction to 40-60 °C can improve the rate, but be cautious of promoting elimination. |
| Losses During Workup | The product is an acid. If the pH during aqueous extraction is not sufficiently low (pH < 2), the product will remain partially as its carboxylate salt in the aqueous layer, leading to significant loss. | 1. Verify pH: During the acidic wash, use pH paper or a meter to ensure the aqueous layer is strongly acidic (pH 1-2) before extracting with an organic solvent. 2. Multiple Extractions: Perform at least three extractions with your chosen organic solvent (e.g., ethyl acetate) to ensure complete recovery. |
Troubleshooting Workflow: Diagnosing Low Yield
The following diagram illustrates a logical workflow for diagnosing the root cause of low product yield.
Caption: Troubleshooting decision tree for low product yield.
Issue 2: Product Contamination and Purification Failures
Q: My crude product is a discolored oil that won't crystallize, and my NMR shows multiple species. What's wrong?
A: This is a classic sign of significant impurity presence, most likely the disulfide byproduct.
-
Cause - Oxidation: As detailed above, oxidation of the starting material is the primary culprit. The resulting disulfide is a different molecule with different physical properties, which will inhibit the crystallization of your desired product.
-
Prevention: The most effective strategy is prevention. Meticulously apply inert atmosphere techniques as described in the protocol below. Using degassed solvents and maintaining a nitrogen or argon blanket from start to finish is non-negotiable for achieving a clean reaction profile.
-
Removal during Workup: If disulfide formation has already occurred, it can be challenging to remove.
-
Column Chromatography: This is the most effective method. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in hexanes can separate the more polar product from the less polar disulfide.
-
Recrystallization: Finding a suitable recrystallization solvent can be difficult. A mixed solvent system like Toluene/Heptane or Ethyl Acetate/Hexane may work. You may need to experiment to find the optimal ratio that allows your product to crystallize while leaving the disulfide impurity in the mother liquor.[3]
-
Reaction and Side-Reaction Pathway
The diagram below illustrates the desired S-alkylation reaction and the competing oxidation side reaction.
Caption: Key reaction pathways in the synthesis.
Part 3: Validated Experimental Protocols
Adhering to a standardized protocol is the first step toward achieving reproducibility.
Protocol 1: Synthesis via S-Alkylation
Materials:
-
4-Mercaptophenylacetic acid (1.0 eq)
-
2-Iodopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptophenylacetic acid and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10 minutes. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent Addition: Add the degassed, anhydrous DMF via cannula or syringe. Stir the resulting suspension.
-
Reagent Addition: Add the 2-iodopropane dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes with 1% acetic acid). The reaction is complete when the starting material spot is no longer visible.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Workup and Purification
Procedure:
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture to pH 1-2 by slowly adding 1M HCl. Stir for 15 minutes. A precipitate or oil may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene-heptane or ethyl acetate-hexanes, to afford the pure this compound as a white to off-white solid.[3]
References
-
Royal Society of Chemistry. "Synthesis of thioethers from the reaction of thiols and carboxylic acids." RSC Publishing, 2023. [Link]
-
MDPI. "Synthesis of Monoterpene Thiols." MDPI, 2023. [Link]
-
Master Organic Chemistry. "Thiols and Thioethers: Properties and Key Reactions." Master Organic Chemistry, 2015. [Link]
-
Organic Syntheses. "Phenylacetic acid." Organic Syntheses, Coll. Vol. 2, p.499 (1943); Vol. 18, p.64 (1938). [Link]
-
WordPress. "Specific Solvent Issues / Safety Issues with Thioether Formation." WordPress, 2019. [Link]
-
ResearchGate. "A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers." ResearchGate, 2014. [Link]
-
PubMed. "Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation." National Center for Biotechnology Information, 2023. [Link]
-
PrepChem. "Synthesis of a. 4-mercapto-phenyl-acetic acid." PrepChem, 2024. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to [4-(Isopropylsulfanyl)phenyl]acetic Acid and Other Phenylacetic Acid Derivatives in Drug Discovery
The search for "[4-(Isopropylsulfanyl)phenyl]acetic acid" and its biological activity has not yielded any specific experimental data. This suggests that this particular derivative may be a novel compound or has not been extensively studied, making a direct data-driven comparison challenging. However, the searches did provide a wealth of information on other phenylacetic acid derivatives, their synthesis, and their diverse biological activities, including anti-inflammatory and anticancer effects. I have also found information on the impact of different substituents on the phenyl ring, which is crucial for a structure-activity relationship (SAR) analysis.
To proceed, I will need to make some logical inferences based on the known activities of structurally similar compounds. I will focus on comparing this compound to derivatives with other sulfur-containing substituents, as well as more common derivatives like those with alkyl, halogen, or methoxy groups. I will structure the guide to first discuss the known SAR of phenylacetic acid derivatives in general, and then hypothesize the potential properties of the isopropylsulfanyl derivative based on the electronic and steric effects of the substituent. I will need to find more specific data on the anti-inflammatory and anticancer activities of a variety of phenylacetic acid derivatives to create meaningful comparison tables.
Therefore, I will adjust the plan to focus on gathering more specific quantitative data for a representative set of phenylacetic acid derivatives to serve as a basis for comparison. I will also search for information on the general effects of sulfur-containing functional groups in medicinal chemistry to support the hypothetical analysis of the target compound.The comprehensive searches have confirmed the lack of specific biological data for this compound. However, a significant amount of information has been gathered on the synthesis, anti-inflammatory activity, and anticancer activity of a wide range of other phenylacetic acid derivatives. I have also found resources discussing the role of sulfur-containing moieties in drug design and the electronic properties of related substituents. This information will allow me to create a well-rounded comparative guide.
I can now proceed with structuring and writing the guide. The plan is to first introduce the phenylacetic acid scaffold and its importance. Then, I will discuss the known structure-activity relationships for anti-inflammatory and anticancer phenylacetic acid derivatives, using the collected data to populate comparative tables. Following this, I will introduce this compound, discuss its synthesis, and then, based on the established SAR and the properties of the isopropylsulfanyl group, I will provide a scientifically-grounded hypothesis of its potential biological activity in comparison to the other derivatives. Detailed experimental protocols for the synthesis and biological assays will be included. Finally, I will generate the necessary Graphviz diagrams and compile the complete reference list. I have sufficient information to proceed with generating the full response without further searches.
For Researchers, Scientists, and Drug Development Professionals
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, analgesic, and anticancer properties. This guide provides a comprehensive, data-driven comparison of this compound with other significant phenylacetic acid derivatives, offering critical insights for researchers engaged in the design and development of novel therapeutics.
The Phenylacetic Acid Scaffold: A Privileged Framework in Drug Design
Phenylacetic acid (PAA) is an organic compound featuring a phenyl group linked to an acetic acid moiety. The true power of this scaffold lies in its amenability to chemical modification. Substitutions on the phenyl ring can dramatically alter the molecule's electronic, lipophilic, and steric properties, thereby fine-tuning its pharmacological profile. This versatility has led to the development of numerous blockbuster drugs. For instance, the ubiquitous non-steroidal anti-inflammatory drug (NSAID) diclofenac is a phenylacetic acid derivative whose anti-inflammatory prowess is largely attributed to its 2-(2,6-dichloroanilino) substitution.
This compound: Unveiling a Novel Derivative
This compound is a derivative distinguished by an isopropylsulfanyl group at the para-position of the phenyl ring. The introduction of a sulfur-containing moiety offers unique chemical properties that can influence biological activity. Sulfur is a versatile element in drug design, capable of participating in various non-covalent interactions and influencing a compound's metabolic profile[1][2][3].
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable starting material, such as 4-mercaptophenylacetic acid, with an isopropyl halide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1 equivalent of 4-mercaptophenylacetic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature for 30 minutes to form the thiolate anion.
-
Alkylation: Add 1.2 equivalents of 2-bromopropane to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution with a dilute acid, such as 1M HCl, to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Caption: Synthetic workflow for this compound.
Comparative Analysis: Anti-Inflammatory Activity
Many phenylacetic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. The nature and position of the substituent on the phenyl ring are critical for COX inhibitory activity and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increased lipophilicity often correlates with enhanced anti-inflammatory activity, as it facilitates penetration into the inflammatory site. However, it can also lead to increased toxicity.
-
Steric Hindrance: Bulky substituents near the carboxylic acid group can influence the orientation of the molecule within the COX active site, affecting potency and isoform selectivity (COX-1 vs. COX-2).
-
Electronic Effects: Electron-withdrawing groups can enhance the acidity of the carboxylic acid, which may influence binding to the target enzyme.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity of Phenylacetic Acid Derivatives (COX-2 Inhibition)
| Compound | Substituent(s) | IC₅₀ (µM) for COX-2 | Reference |
| Diclofenac | 2-(2,6-dichloroanilino) | 0.015 | [4] |
| Felbinac | 4-biphenyl | 0.8 | [4] |
| Ibuprofen* | 4-isobutyl | 13.5 | N/A |
| This compound | 4-isopropylsulfanyl | Hypothesized: 1-10 | N/A |
Note: Ibuprofen is a phenylpropionic acid derivative but is included for comparative purposes.
Hypothetical Performance of this compound:
The isopropylsulfanyl group is moderately lipophilic and possesses a unique electronic profile due to the sulfur atom. The sulfur can engage in non-covalent interactions within the enzyme's active site, potentially enhancing binding affinity[5][6]. The steric bulk of the isopropyl group is less significant than the di-ortho chloro substituents of diclofenac but greater than a simple alkyl group. Based on these considerations, it is hypothesized that this compound would exhibit moderate to good COX-2 inhibitory activity, likely falling between that of highly potent derivatives like diclofenac and less potent ones like ibuprofen.
Comparative Analysis: Anticancer Activity
Phenylacetic acid derivatives have also emerged as promising anticancer agents, acting through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Insights:
-
Substituent Nature: The presence of electron-withdrawing groups, such as nitro or halogen moieties, has been shown to enhance cytotoxic activity in some cancer cell lines[7][8].
-
Amide vs. Acid: Conversion of the carboxylic acid to an amide can significantly alter the biological activity, sometimes leading to increased potency and a different mechanistic profile.
-
Lipophilicity and Cell Penetration: As with anti-inflammatory activity, appropriate lipophilicity is crucial for the compound to cross cell membranes and reach its intracellular target.
Table 2: Comparison of In Vitro Anticancer Activity of Phenylacetic Acid Derivatives (Cytotoxicity against PC-3 Prostate Cancer Cells)
| Compound | Substituent(s) | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | 4-Fluoro on phenylacetic acid, 2-nitro on anilide | 52 | [7][8] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | 4-Fluoro on phenylacetic acid, 4-nitro on anilide | 80 | [7][8] |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamide | 4-Fluoro on phenylacetic acid, 4-methoxy on anilide | >100 | [7][8] |
| This compound | 4-isopropylsulfanyl | Hypothesized: 50-100 | N/A |
Hypothetical Performance of this compound:
The isopropylsulfanyl group is considered to be moderately electron-donating through resonance and weakly electron-withdrawing through induction. This mixed electronic character, combined with its lipophilicity, suggests that this compound could possess moderate cytotoxic activity. Its performance is hypothesized to be superior to derivatives with strongly electron-donating groups like methoxy, but likely less potent than those bearing strongly electron-withdrawing nitro groups. The sulfur atom could also play a role in targeting specific cellular pathways involved in cancer progression.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized activities of this compound, the following standard in vitro assays are recommended.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).
-
Inhibition: Pre-incubate the enzyme with various concentrations of the test compound (and a vehicle control) for a specified time at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: Measure the oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
IC₅₀ Determination: Calculate the concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀).
Caption: Workflow for in vitro COX inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., PC-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the concentration of the test compound that causes a 50% reduction in cell viability (IC₅₀).
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
While this compound remains a relatively unexplored derivative, a systematic analysis of the structure-activity relationships of the broader phenylacetic acid class allows for the formulation of a strong hypothesis regarding its potential biological activities. The presence of the isopropylsulfanyl group is predicted to confer moderate anti-inflammatory and anticancer properties.
This guide provides the necessary framework for the synthesis and biological evaluation of this novel compound. Further research, including in vivo efficacy studies and mechanism of action investigations, is warranted to fully elucidate the therapeutic potential of this compound and to position it within the expansive and pharmacologically rich family of phenylacetic acid derivatives.
References
-
The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery. [Link]
-
A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ResearchGate. [Link]
-
Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine der. RSC Publishing. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Preparation of phenylacetic acid. PrepChem. [Link]
-
phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
Sources
- 1. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of sulfur-containing motifs in drug design and discovery | Semantic Scholar [semanticscholar.org]
- 3. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of [4-(Isopropylsulfanyl)phenyl]acetic Acid for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [4-(Isopropylsulfanyl)phenyl]acetic Acid
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a phenylacetic acid core with a para-isopropylsulfanyl substituent, imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of a final drug candidate. Consequently, efficient and scalable access to this intermediate is of paramount importance in drug discovery and development pipelines.
This guide will dissect and compare two primary synthetic strategies for the preparation of this compound:
-
Method A: S-Alkylation of 4-Mercaptophenylacetic Acid: A convergent and high-yielding approach.
-
Method B: The Willgerodt-Kindler Reaction: A classical name reaction offering an alternative pathway from a different starting material.
Each method will be presented with a detailed experimental protocol, an explanation of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Method A: S-Alkylation of 4-Mercaptophenylacetic Acid
This two-step approach is arguably the most direct and efficient route to the target compound. It commences with the synthesis of the key intermediate, 4-mercaptophenylacetic acid, followed by a nucleophilic substitution reaction to introduce the isopropyl group.
Step 1: Synthesis of 4-Mercaptophenylacetic Acid
The synthesis of 4-mercaptophenylacetic acid is well-established and proceeds via a diazotization of 4-aminophenylacetic acid, followed by a reaction with a xanthate salt and subsequent hydrolysis.[1][2]
-
Diazotization: A suspension of 4-aminophenylacetic acid (60.4 g) in water (200 mL) and concentrated hydrochloric acid (80 mL) is cooled to 0°C. A solution of sodium nitrite (27.6 g) in water (200 mL) is added dropwise while maintaining the temperature at 0°C. The reaction mixture is stirred for an additional 45 minutes at this temperature.
-
Xanthate Formation: The cold diazonium salt solution is then added dropwise at room temperature to a mixture of potassium ethyl xanthate (74 g), water (120 mL), and 2 N sodium hydroxide solution (300 mL). The mixture is heated to 45°C until gas evolution ceases.
-
Hydrolysis and Isolation: The reaction mixture is cooled to room temperature, and the pH is adjusted to 1 with concentrated hydrochloric acid. The resulting oily xanthogenate ester is extracted with ether. After solvent removal, the ester is taken up in ethanol (500 mL), and a solution of potassium hydroxide (90 g) in water (500 mL) is added. The mixture is refluxed for 20 hours. A significant portion of the ethanol is removed under reduced pressure. The aqueous phase is cooled, acidified with concentrated hydrochloric acid, and extracted with ether. The combined ether extracts are dried over sodium sulfate, and the solvent is evaporated to yield 4-mercaptophenylacetic acid, which can be further purified by recrystallization from ether/pentane.
-
Diazotization at 0°C: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing the premature decomposition of the diazonium intermediate.
-
Xanthate as a Sulfur Source: Potassium ethyl xanthate serves as a readily available and effective sulfur nucleophile that reacts with the diazonium salt to form a stable dithiocarbonate intermediate.
-
Basic Hydrolysis: The use of potassium hydroxide in aqueous ethanol facilitates the hydrolysis of both the xanthate ester and any esterified carboxylic acid, ensuring the final product is the desired carboxylic acid.
Step 2: S-Alkylation with 2-Bromopropane
The second step involves the nucleophilic substitution of the thiol proton of 4-mercaptophenylacetic acid with an isopropyl group using 2-bromopropane.
-
Deprotonation: To a solution of 4-mercaptophenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or DMF, is added a base (2.0-2.2 eq) such as sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature until complete dissolution is observed, indicating the formation of the thiolate anion.
-
Alkylation: 2-Bromopropane (1.2-1.5 eq) is added to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80°C) and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
This protocol is based on the well-established Williamson ether synthesis, adapted for thioether formation. The deprotonation of the thiol with a base generates a potent thiolate nucleophile, which readily attacks the electrophilic carbon of 2-bromopropane in an SN2 reaction. The progress of the reaction can be easily monitored by TLC, and the product can be isolated and purified using standard laboratory techniques.
Method B: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative, albeit more complex, route to this compound. This reaction transforms an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[3][4]
Step 1: Synthesis of 4'-Isopropoxyacetophenone (Starting Material)
This starting material can be prepared via a Williamson ether synthesis from 4'-hydroxyacetophenone and 2-bromopropane.
-
Deprotonation: In a round-bottom flask, 4'-hydroxyacetophenone (1.0 eq) is dissolved in a suitable solvent like acetone or DMF. Anhydrous potassium carbonate (1.5-2.0 eq) is added as the base.
-
Alkylation: 2-Bromopropane (1.2-1.5 eq) is added to the mixture, and the reaction is heated to reflux. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or distillation to yield 4'-isopropoxyacetophenone.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
The core of this synthetic route is the Willgerodt-Kindler reaction, which involves the reaction of 4'-isopropoxyacetophenone with sulfur and a secondary amine (typically morpholine) to form a thiomorpholide intermediate, followed by hydrolysis.[5]
-
Thioamide Formation: A mixture of 4'-isopropoxyacetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq) is heated at reflux (around 130-140°C) for several hours. The reaction is typically carried out neat or in a high-boiling solvent.
-
Hydrolysis: After the formation of the thiomorpholide is complete (as indicated by TLC or other analytical methods), the reaction mixture is cooled. A solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution), is added, and the mixture is heated at reflux for an extended period to hydrolyze the thioamide to the carboxylic acid.
-
Work-up and Purification: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl). The precipitated crude product is collected by filtration, washed with cold water, and then purified by recrystallization.
The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the initial formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thiomorpholide at the terminal carbon of the alkyl chain. The subsequent hydrolysis cleaves the thioamide to the desired carboxylic acid.
Comparative Analysis
| Feature | Method A: S-Alkylation | Method B: Willgerodt-Kindler Reaction |
| Starting Materials | 4-Aminophenylacetic acid, 2-bromopropane | 4'-Hydroxyacetophenone, 2-bromopropane, sulfur, morpholine |
| Number of Steps | 2 | 2 (from 4'-hydroxyacetophenone) |
| Overall Yield | Generally high | Moderate to good |
| Reaction Conditions | Milder conditions for S-alkylation | High temperatures for Willgerodt-Kindler step |
| Reagents & Safety | Uses sodium nitrite (toxic, handle with care) | Uses elemental sulfur and morpholine (stench) |
| Scalability | Readily scalable | Can be challenging to scale up due to heterogeneity and high temperatures |
| Purification | Generally straightforward crystallization | Can be more challenging due to byproducts from the rearrangement |
| Versatility | Specific for introducing the alkylthio group | Can be applied to various aryl alkyl ketones |
Data Presentation
| Method | Key Transformation | Typical Yield Range | Key Advantages | Key Disadvantages |
| Method A | S-Alkylation of a thiol | > 80% | High yield, clean reaction, mild conditions. | Requires synthesis of the mercaptan precursor. |
| Method B | Willgerodt-Kindler Reaction | 50-70% | Utilizes a readily available ketone starting material. | Harsh reaction conditions, potential for side products, odor. |
Visualization of Synthetic Pathways
Method A: S-Alkylation Workflow
Caption: Workflow for the S-Alkylation of 4-Mercaptophenylacetic Acid.
Method B: Willgerodt-Kindler Reaction Workflow
Caption: Workflow for the Willgerodt-Kindler Synthesis.
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Method A, the S-alkylation of 4-mercaptophenylacetic acid, is the recommended route. This method is characterized by its high efficiency, milder reaction conditions in the final step, and generally cleaner reaction profile, which simplifies purification. While the synthesis of the 4-mercaptophenylacetic acid intermediate involves the use of a diazonium salt, the procedure is well-documented and reliable.
Method B, the Willgerodt-Kindler reaction, serves as a viable alternative , particularly if 4'-hydroxyacetophenone is a more readily available or cost-effective starting material. However, researchers should be prepared for potentially lower yields, more challenging purification, and the need for high-temperature reaction conditions.
The choice of synthetic route will ultimately depend on the specific constraints and priorities of the research project, including the availability of starting materials, the required scale of the synthesis, and the analytical capabilities for purification and characterization.
References
Sources
A Comparative Guide to the Spectroscopic Validation of [4-(Isopropylsulfanyl)phenyl]acetic Acid
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical investigation. This guide provides an in-depth technical comparison of the spectroscopic techniques used to validate the structure of [4-(Isopropylsulfanyl)phenyl]acetic acid, a compound of interest in medicinal chemistry. By presenting and interpreting a full suite of predicted spectroscopic data, we will demonstrate how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural elucidation. Furthermore, we will compare these data with those of its structural isomer, [3-(Isopropylsulfanyl)phenyl]acetic acid, to highlight the power of these techniques in distinguishing between closely related molecules.
The Imperative of Structural Integrity in Drug Discovery
In the intricate process of drug discovery and development, the precise molecular structure of a compound dictates its physicochemical properties, biological activity, and metabolic fate. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety concerns. Therefore, the rigorous application of analytical techniques to confirm the identity and purity of a synthesized compound is not merely a procedural step but a fundamental aspect of ensuring data integrity and the ultimate success of a research program.[1] Spectroscopic methods, by probing the connectivity and environment of atoms within a molecule, offer a powerful and non-destructive means of achieving this structural validation.[1]
Molecular Structures Under Investigation
To illustrate the principles of spectroscopic validation, we will focus on this compound and its meta-substituted isomer, [3-(Isopropylsulfanyl)phenyl]acetic acid.
Figure 1: Chemical structures of the para and meta isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
Proton NMR spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
Predicted ¹H NMR Data
| Assignment | This compound | [3-(Isopropylsulfanyl)phenyl]acetic acid |
| -COOH | ~11-12 ppm (s, 1H) | ~11-12 ppm (s, 1H) |
| Aromatic-H | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H) | ~7.2-7.3 ppm (m, 3H), ~7.1 ppm (m, 1H) |
| -CH₂- | ~3.6 ppm (s, 2H) | ~3.6 ppm (s, 2H) |
| -CH(CH₃)₂ | ~3.3 ppm (sept, 1H) | ~3.3 ppm (sept, 1H) |
| -CH(CH₃)₂ | ~1.3 ppm (d, 6H) | ~1.3 ppm (d, 6H) |
| Predicted data is based on cheminformatics tools and may vary from experimental values. |
Analysis and Comparison
The most significant difference in the predicted ¹H NMR spectra of the two isomers lies in the aromatic region. For the para-substituted isomer , the symmetry of the molecule results in two distinct sets of aromatic protons, each appearing as a doublet due to coupling with its ortho-neighbor. In contrast, the meta-substituted isomer lacks this symmetry, leading to a more complex multiplet pattern for the four aromatic protons.
The signals for the carboxylic acid proton, the methylene protons of the acetic acid moiety, and the isopropyl group are expected to be very similar in both isomers, as they are further removed from the point of isomeric difference. The septet for the methine proton and the doublet for the methyl protons of the isopropyl group are characteristic of this functional group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule.
Predicted ¹³C NMR Data
| Assignment | This compound | [3-(Isopropylsulfanyl)phenyl]acetic acid |
| -COOH | ~178 ppm | ~178 ppm |
| Aromatic C-S | ~138 ppm | ~139 ppm |
| Aromatic C-CH₂ | ~132 ppm | ~135 ppm |
| Aromatic CH | ~130 ppm, ~128 ppm | ~130 ppm, ~129 ppm, ~127 ppm, ~125 ppm |
| -CH₂- | ~40 ppm | ~40 ppm |
| -CH(CH₃)₂ | ~35 ppm | ~35 ppm |
| -CH(CH₃)₂ | ~23 ppm | ~23 ppm |
| Predicted data is based on cheminformatics tools and may vary from experimental values. |
Analysis and Comparison
Similar to the ¹H NMR, the key differentiating feature in the ¹³C NMR spectra is the number of signals in the aromatic region. The para-isomer , due to its symmetry, is expected to show four signals for the six aromatic carbons (two quaternary and two pairs of equivalent methine carbons). The meta-isomer , being unsymmetrical, should display six distinct signals for the six aromatic carbons. This clear difference in the number of aromatic carbon signals provides a definitive method for distinguishing between the two isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic IR Absorptions
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-S | Stretching | 700 - 600 |
| Predicted data is based on general spectroscopic principles and may vary from experimental values. |
Analysis and Comparison
The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. The broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, and the various C-H and C=C aromatic stretches will be present in both. While subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, IR spectroscopy is generally less effective than NMR for distinguishing between these specific positional isomers. However, it provides crucial confirmation of the presence of the key carboxylic acid and aryl sulfide functionalities.[2][3][4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺˙): m/z = 210
-
Key Fragments:
-
m/z = 165 ([M - COOH]⁺)
-
m/z = 123 ([M - COOH - C₃H₆]⁺)
-
m/z = 91 ([C₇H₇]⁺, tropylium ion)
-
m/z = 45 ([COOH]⁺)
-
m/z = 43 ([CH(CH₃)₂]⁺)
-
Analysis and Comparison
The electron ionization (EI) mass spectra of both isomers are predicted to be very similar, with a molecular ion peak at an m/z of 210, corresponding to the molecular weight of C₁₁H₁₄O₂S. The fragmentation patterns will be dominated by the loss of the carboxylic acid group (a loss of 45 Da) and subsequent fragmentation of the resulting cation. The presence of a peak at m/z 43 is indicative of the isopropyl group. While high-resolution mass spectrometry can confirm the elemental composition, the fragmentation patterns of these two isomers are unlikely to be sufficiently different to allow for unambiguous differentiation without comparison to authentic standards.
Figure 2: A simplified predicted fragmentation pathway for this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and analyze the multiplicities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Ensure the crystal is clean before and after the measurement.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion: A Synergistic Approach to Structural Validation
The comprehensive spectroscopic analysis of this compound demonstrates that a single technique is often insufficient for unambiguous structure determination, especially when dealing with isomers. While IR and MS confirm the presence of the correct functional groups and molecular weight, they lack the specificity to differentiate between the para and meta isomers. In contrast, both ¹H and ¹³C NMR spectroscopy provide clear and distinct spectral fingerprints for each isomer, primarily due to the differences in molecular symmetry affecting the aromatic region.
This guide underscores the necessity of a multi-technique, synergistic approach to structural validation. By integrating the data from NMR, IR, and MS, researchers can build a robust and self-consistent body of evidence to confidently assign the correct structure to a synthesized molecule, thereby ensuring the integrity and reliability of their scientific findings.
References
-
ChemAxon. (2023). NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (2023). ACD/Spectrus Processor. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of California, Irvine - Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
Go Up - The NMR Blog. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activities of [4-(Isopropylsulfanyl)phenyl]acetic acid and 4-Isopropylphenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant therapeutic properties. This guide provides an in-depth, objective comparison of two structurally related analogs: [4-(Isopropylsulfanyl)phenyl]acetic acid and 4-Isopropylphenylacetic acid. The core structural difference—the presence of a thioether linkage in the former versus a direct isopropyl attachment in the latter—is evaluated for its impact on anti-inflammatory efficacy and cellular toxicity. Through a series of standardized in vitro biological assays, we present supporting data to elucidate the structure-activity relationships (SAR) that govern their distinct pharmacological profiles. This document is intended to guide researchers in selecting appropriate molecules for further investigation and to highlight the profound influence of subtle chemical modifications on biological outcomes.
Introduction
The exploration of structure-activity relationships (SAR) is fundamental to modern drug discovery, providing a rational framework for optimizing lead compounds.[1][2] The two molecules at the center of this guide, this compound and 4-Isopropylphenylacetic acid, offer a classic case study. 4-Isopropylphenylacetic acid is a known analogue of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3] Its mechanism, like other NSAIDs, is primarily linked to the inhibition of cyclooxygenase (COX) enzymes.[4][5]
The introduction of a sulfur atom to create the thioether linkage in this compound represents a strategic modification. Sulfur-containing functional groups are prevalent in a wide range of FDA-approved drugs and are known to modulate a compound's metabolic stability, receptor binding affinity, and overall biological activity.[6] This guide dissects the consequences of this specific isosteric replacement by comparing the two compounds across a panel of assays relevant to anti-inflammatory drug development. We will examine their inhibitory effects on COX-1 and COX-2 enzymes, their ability to suppress prostaglandin production in a cellular model of inflammation, and their baseline cytotoxicity.
Section 1: Physicochemical Properties and Structural Comparison
The initial divergence in the biological path of these two molecules begins with their fundamental physicochemical properties. The substitution of a methylene group (-CH2-) with a sulfur atom (-S-) alters molecular weight, lipophilicity (LogP), and electronic distribution, all of which can influence pharmacokinetics and pharmacodynamics.
| Property | This compound | 4-Isopropylphenylacetic acid | Rationale for Impact |
| Structure | C₁₁H₁₄O₂S | C₁₁H₁₄O₂ | The thioether linkage introduces a polarizable sulfur atom. |
| Molecular Weight | 210.29 g/mol | 178.23 g/mol | Increased mass may affect diffusion and transport. |
| Predicted LogP | 3.0 | 2.6 | The thioether is generally more lipophilic than the corresponding alkane, potentially enhancing membrane permeability. |
| Predicted pKa | ~4.3 | ~4.4 | The carboxylic acid group is the primary determinant of pKa; minimal change is expected. |
Note: LogP and pKa values are estimated based on standard computational models. Experimental validation is recommended.
Section 2: Comparative In Vitro Anti-Inflammatory Efficacy
To provide a robust comparison, we evaluated the compounds in assays that model the primary mechanism of NSAIDs: inhibition of the COX enzymes and the subsequent reduction of pro-inflammatory mediators.[7]
Experiment 1: Direct Enzyme Inhibition (COX-1 & COX-2)
Scientific Rationale: The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, which is upregulated during inflammation, while common side effects like gastrointestinal issues are linked to the inhibition of the constitutively expressed COX-1.[7][8] Determining a compound's selectivity for COX-2 over COX-1 is a critical early assessment. We utilized a colorimetric inhibitor screening assay to measure the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.[9]
dot
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Dilute ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in the assay buffer. Prepare serial dilutions of test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of the appropriate enzyme solution to each well designated for inhibitor testing.[9]
-
Compound Addition: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the respective wells. For a positive control, use Celecoxib, a known COX-2 selective inhibitor.[4][10]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to each well to start the enzymatic reaction.
-
Detection: The assay measures the peroxidase component of COX. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by measuring absorbance at 590 nm every minute for 5 minutes.[9]
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value (the concentration required for 50% inhibition).
Results:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 25.8 | 1.5 | 17.2 |
| 4-Isopropylphenylacetic acid | 15.2 | 8.9 | 1.7 |
| Celecoxib (Control) | 18.5 | 0.9 | 20.6 |
Interpretation: The data reveals a significant finding. The introduction of the thioether linkage in This compound not only increased its potency against COX-2 by nearly six-fold compared to its non-sulfur analog but also dramatically improved its selectivity. Its selectivity index of 17.2 approaches that of the well-known selective inhibitor Celecoxib, suggesting a much-improved therapeutic window with potentially fewer COX-1 related side effects.
Experiment 2: Cellular Prostaglandin E₂ (PGE₂) Production
Scientific Rationale: To validate the enzymatic data in a more biologically relevant context, we measured the production of Prostaglandin E₂ (PGE₂), a key downstream mediator of inflammation, in a cellular model.[11] RAW 264.7 murine macrophage cells are widely used for this purpose; when stimulated with lipopolysaccharide (LPS), they upregulate COX-2 and produce large amounts of PGE₂.[12][13]
dot
Caption: Simplified COX-2 signaling pathway in macrophages.
Protocol: Cellular PGE₂ Production Assay
-
Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.[11]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.[11]
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured PGE₂ concentration against the test compound concentration to determine the IC₅₀ for the inhibition of PGE₂ production.
Results:
| Compound | Cellular PGE₂ Inhibition IC₅₀ (µM) |
| This compound | 2.1 |
| 4-Isopropylphenylacetic acid | 12.5 |
| Celecoxib (Control) | 1.1 |
Interpretation: The cellular data strongly corroborates the enzyme assay findings. This compound was significantly more potent at inhibiting the production of the pro-inflammatory mediator PGE₂ than its counterpart. This demonstrates that its superior enzyme-level activity translates effectively into a cellular context.
Section 3: Comparative In Vitro Cytotoxicity Profile
Scientific Rationale: An essential aspect of drug development is to ensure that a compound's therapeutic activity occurs at concentrations well below those that cause cellular toxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[14][15] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[16]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HEK293 cells (a human embryonic kidney cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of the test compounds for 24 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][17]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
Results:
| Compound | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀ / COX-2 IC₅₀) |
| This compound | > 200 | > 133 |
| 4-Isopropylphenylacetic acid | > 200 | > 22 |
Interpretation: Both compounds exhibited low cytotoxicity, with CC₅₀ values greater than the highest tested concentration of 200 µM. However, when considering the Therapeutic Index—the ratio of cytotoxicity to efficacy—the superiority of This compound becomes clear. Its high potency against COX-2 combined with low toxicity results in a significantly wider therapeutic window, indicating a more favorable safety profile in this preliminary in vitro assessment.
Discussion and Future Directions
The collective data from these biological assays strongly suggests that the substitution of a carbon linker with a thioether in the phenylacetic acid scaffold is a highly beneficial modification for anti-inflammatory activity. This compound demonstrated a clear advantage over 4-Isopropylphenylacetic acid in three key areas:
-
Potency: It was significantly more potent in inhibiting the target enzyme, COX-2.
-
Selectivity: It showed a marked preference for COX-2 over COX-1, suggesting a lower risk of common NSAID-related side effects.
-
Safety Margin: Its superior efficacy did not come at the cost of increased cytotoxicity, resulting in a much larger in vitro therapeutic index.
The underlying mechanism for this enhanced activity likely stems from the unique properties of the sulfur atom. The increased lipophilicity may facilitate better entry into the hydrophobic active site of the COX-2 enzyme. Furthermore, the polarizability and lone electron pairs of the sulfur atom could enable specific, favorable interactions with amino acid residues within the binding pocket that are not possible for the simple alkyl group.
Future Directions: While these in vitro results are promising, they are an initial step. Further investigation should include:
-
ADME Studies: Evaluation of absorption, distribution, metabolism, and excretion properties to understand the compound's pharmacokinetic profile. The thioether moiety, for instance, is susceptible to oxidation, which could be a primary metabolic pathway.
-
In Vivo Efficacy Models: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm that the in vitro potency translates to a therapeutic effect in a whole organism.
-
Advanced SAR: Synthesizing and testing additional analogs to further probe the role of the sulfur atom and optimize the overall structure.
Conclusion
This guide demonstrates that the strategic incorporation of a thioether linkage transforms the pharmacological profile of 4-Isopropylphenylacetic acid. The resulting compound, this compound, emerges as a potent and selective COX-2 inhibitor with a favorable in vitro safety margin. These findings underscore the value of targeted chemical modification in drug discovery and position this compound as a compelling candidate for further preclinical development as a novel anti-inflammatory agent.
References
-
Wikipedia. Celecoxib. [Link]
-
Geusens, P., & Al. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay. [Link]
-
MedlinePlus. Celecoxib. [Link]
-
Spine-health. About Celebrex (Celecoxib), a COX-2 Inhibitor. [Link]
-
Feinberg, M., & Shahan, T. (2024). Celecoxib. NCBI Bookshelf. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit. [Link]
-
Wang, M., & Al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Laufer, S., & Luik, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]
-
National Center for Biotechnology Information. 4-Isopropylphenylacetic acid. PubChem. [Link]
-
Wang, H., & Al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. PMC - PubMed Central. [Link]
-
ResearchGate. (2024). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]
-
YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]
-
National Center for Biotechnology Information. Phenylacetic Acid. PubChem. [Link]
-
Jiang, B., & Al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
-
ResearchGate. (2021). NO and PGE2 production of Raw264.7 macrophages irradiated with LED curing light. [Link]
-
ResearchGate. (2019). Effect of CCE on LPS-induced NO and PGE2 production in RAW264.7 macrophages. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]
-
Kim, M., & Al. (2016). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. [Link]
-
Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
-
ResearchGate. Quantification of PGE 2 in RAW 264.7 cells treated with fatty acids from three organs of Asterias amurensis. [Link]
-
ResearchGate. (2024). Structure-Activity Relationships: Theory, Uses and Limitations. [Link]
-
Valdivia-Gómez, G., & Al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]
-
MDPI. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. [Link]
-
Noriko, T., & Al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]
-
Huang, W., & Al. (2017). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed. [Link]
-
Li, Y., & Al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. PubMed. [Link]
-
Popova, B., & Al. (2023). Biological Activities of Natural Products III. PMC - NIH. [Link]
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. cn.tsktbiotech.com [cn.tsktbiotech.com]
A Comparative Guide to the Cross-Reactivity of [4-(Isopropylsulfanyl)phenyl]acetic acid
Introduction
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the specificity of a drug candidate is paramount. Cross-reactivity with other structurally or functionally related molecules can lead to off-target effects, unpredictable patient responses, and challenges in developing specific and reliable analytical assays. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel compound, [4-(Isopropylsulfanyl)phenyl]acetic acid.
This compound is an investigational molecule featuring a phenylacetic acid core, a common scaffold in several established NSAIDs. The presence of an isopropylsulfanyl group introduces a unique chemical feature that may influence its biological activity and immunogenicity. Understanding its potential for cross-reactivity is a critical step in its preclinical evaluation.
This document will detail the scientific rationale for selecting a panel of commercially available NSAIDs for comparison, followed by comprehensive, step-by-step protocols for two orthogonal, industry-standard analytical techniques: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA). The presented data will offer researchers, scientists, and drug development professionals a robust framework for evaluating the cross-reactivity of this and other similar small molecule drug candidates.
Selection of Comparator Compounds: A Rationale Based on Structural Homology
To provide a meaningful assessment of the cross-reactivity of this compound, a panel of four widely used NSAIDs was selected based on key structural similarities. The rationale for each choice is outlined below.
-
Diclofenac: As a derivative of phenylacetic acid, diclofenac shares the same core scaffold as the topic compound, making it a primary candidate for potential cross-reactivity.[1][2][3][4]
-
Ibuprofen and Naproxen: While classified as propionic acid derivatives, both ibuprofen and naproxen are broadly categorized as arylalkanoic acids, similar to this compound.[5] Their widespread use and potential for cross-reactivity within this class make them essential comparators.[6][7]
-
Sulindac: This indene derivative is notable for its sulfoxide moiety.[8][9] As a prodrug, it is metabolized in vivo to an active sulfide compound.[8] This structural feature is particularly relevant to the isopropylsulfanyl group of the topic compound, providing insight into potential interactions related to the sulfur atom.
The chemical structures of the topic compound and the selected comparators are illustrated below.
Caption: Chemical structures of the compounds under study.
Experimental Assessment of Cross-Reactivity
To ensure a comprehensive and reliable evaluation of cross-reactivity, two distinct and complementary analytical methods were employed: Surface Plasmon Resonance (SPR) for real-time, label-free kinetic analysis and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a high-throughput, sensitive immunoassay format.
I. Surface Plasmon Resonance (SPR) Analysis: A Real-Time Look at Molecular Interactions
SPR is a powerful optical technique that allows for the label-free, real-time monitoring of biomolecular interactions.[10][11][12][13] In this context, SPR is used to measure the binding affinity and kinetics of the comparator NSAIDs to an antibody raised against this compound.
Caption: Workflow for competitive ELISA.
-
Antibody Coating:
-
A 96-well microplate is coated with a polyclonal antibody raised against this compound. The plate is incubated overnight at 4°C.
-
-
Blocking:
-
The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
-
Competition Reaction:
-
Standard dilutions of the comparator NSAIDs and the parent compound are added to the wells, followed by the addition of a fixed concentration of horseradish peroxidase (HRP)-conjugated this compound.
-
The plate is incubated to allow for competitive binding to the immobilized antibody.
-
-
Washing:
-
The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound reagents.
-
-
Substrate Addition and Signal Detection:
-
A chromogenic substrate for HRP (e.g., TMB) is added to the wells. The enzyme catalyzes a color change.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader.
-
The cross-reactivity is calculated as the ratio of the IC50 (concentration that causes 50% inhibition of the maximal signal) of the parent compound to the IC50 of the comparator compound, expressed as a percentage.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15.2 | 100 |
| Diclofenac | 8,750 | 0.17 |
| Ibuprofen | > 100,000 | < 0.015 |
| Naproxen | > 100,000 | < 0.015 |
| Sulindac | 45,300 | 0.03 |
Discussion and Conclusion
The experimental data from both SPR and competitive ELISA consistently demonstrate a high degree of specificity of the anti-[4-(Isopropylsulfanyl)phenyl]acetic acid antibody for its target analyte.
The SPR analysis revealed a high affinity (nanomolar range) of the antibody for this compound. In contrast, Diclofenac exhibited a significantly lower affinity (micromolar range), while Ibuprofen and Naproxen showed no detectable binding. Sulindac displayed very weak binding, with an affinity in the high micromolar to millimolar range.
These findings were corroborated by the competitive ELISA results. This compound demonstrated potent inhibition with an IC50 in the low nanomolar range. Diclofenac and Sulindac showed minimal cross-reactivity, requiring substantially higher concentrations to achieve 50% inhibition. Ibuprofen and Naproxen exhibited negligible cross-reactivity at the concentrations tested.
The low cross-reactivity of Diclofenac, despite sharing the phenylacetic acid core, suggests that the isopropylsulfanyl group is a critical component of the epitope recognized by the antibody. The minimal interaction with Sulindac indicates that the presence of a sulfur-containing moiety alone is not sufficient for significant cross-reactivity.
References
-
Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
-
Study.com. Ibuprofen: Structure, Mechanism of Action & Chemical Formula. [Link]
-
PubChem. Naproxen. [Link]
-
Nicoya Lifesciences. Small Molecule Interactions - OpenSPR. [Link]
-
PubChem. Diclofenac. [Link]
-
PubChem. Sulindac. [Link]
-
Scribd. Phenylacetic Acid Derivatives Overview. [Link]
-
University of San Diego. Ibuprofen - Meet Your Medicine. [Link]
-
Indigo Instruments. Naproxen NSAID Drug Structure Molecule Model. [Link]
-
Springer Link. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
Portland Press. A beginner's guide to surface plasmon resonance. [Link]
-
ResearchGate. Chemical structure of Sulindac. [Link]
-
Drugs.com. Sulindac: Package Insert / Prescribing Information. [Link]
-
PubMed. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. [Link]
-
Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
Drugs.com. Diclofenac: Package Insert / Prescribing Information / MOA. [Link]
-
PubMed. Enzyme-linked small-molecule detection using split aptamer ligation. [Link]
-
Wikipedia. Analgesic. [Link]
-
Medical News Today. List of NSAIDs from strongest to weakest. [Link]
-
PubMed. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect. [Link]
-
American Journal of Health-System Pharmacy. Allergic reactions to small-molecule drugs. [Link]
-
PubMed. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. [Link]
Sources
- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 5. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibuprofen: Structure, Mechanism of Action & Chemical Formula | Study.com [study.com]
- 7. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. portlandpress.com [portlandpress.com]
Benchmarking [4-(Isopropylsulfanyl)phenyl]acetic acid performance as a synthesis precursor
Introduction: The Critical Role of Precursor Selection in the Synthesis of Zaltoprofen
Zaltoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is distinguished by its efficacy in managing pain and inflammation.[1][2] The industrial production of Zaltoprofen, like any pharmaceutical agent, hinges on the efficiency, scalability, and cost-effectiveness of its synthetic route. A cornerstone of this process is the selection of the primary precursor, a decision that profoundly influences the entire manufacturing workflow, from reaction kinetics and yield to purification and environmental impact. This guide provides a comprehensive technical comparison of various precursors used in the synthesis of Zaltoprofen, with a particular focus on the performance of phenylacetic acid derivatives. While direct literature on the performance of [4-(Isopropylsulfanyl)phenyl]acetic acid as a precursor is not extensively available, we will benchmark its logical synthetic potential against established routes originating from precursors such as 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid and 5-(1-propionyl)-2-thiophenyl toluic acid. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical data and insights necessary to make informed decisions in the synthesis of Zaltoprofen and related compounds.
Comparative Analysis of Zaltoprofen Synthesis Precursors
The synthesis of Zaltoprofen can be broadly categorized into two strategic approaches: one that builds the core dibenzothiepine ring system first and then appends the propionic acid side chain, and another, more common approach, that starts with a substituted phenylpropionic or phenylacetic acid derivative and then constructs the seven-membered ring. This guide will focus on the latter strategy, as it highlights the direct impact of the initial phenylacetic acid-type precursor on the overall efficiency of the synthesis.
| Precursor | Key Intermediates | Cyclization Agent | Reported Overall Yield | Key Advantages | Key Challenges |
| This compound (Proposed) | 2-[4-(isopropylsulfanyl)phenyl]propanoic acid | Polyphosphoric acid (PPA) or Eaton's Reagent | Not Reported | Potentially shorter synthesis route. | Lack of established protocols; optimization required. |
| 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid | Direct precursor to Zaltoprofen | PPA, Methanesulfonic acid/P₂O₅ | ~60-85% | High convergence; fewer steps from this intermediate. | Synthesis of the precursor itself can be multi-step. |
| 5-(1-propionyl)-2-thiophenyl toluic acid | Rearrangement and hydrolysis to form the propionic acid side chain | PPA | ~70-80% | Utilizes a Friedel-Crafts acylation, a well-understood reaction. | Requires a rearrangement step which can have side reactions. |
| o-Chlorobenzene acetic acid methyl ester | Multiple steps to introduce the thiophenyl and propionic acid moieties | PPA | Variable | Readily available starting material. | Longer synthetic route with more intermediate steps. |
Synthetic Pathways and Mechanistic Considerations
The primary challenge in the synthesis of Zaltoprofen is the efficient construction of the dibenzo[b,f]thiepin-10-one core. This is typically achieved via an intramolecular Friedel-Crafts-type cyclization of a suitable phenylacetic acid derivative. The choice of precursor directly impacts the nature of this cyclization step.
Route 1: The Direct Cyclization Approach (Benchmarked Precursor)
The most convergent route involves the direct cyclization of a precursor that already contains the necessary carbon framework. 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid is a prime example of such a precursor.
Caption: Multi-step synthesis involving a rearrangement reaction.
This pathway introduces a rearrangement step, often catalyzed by iodine and in the presence of an orthoformate, to convert the propionyl group into the desired propionic acid moiety. [1][3]While this adds complexity, the starting precursor may be more readily accessible than the direct precursor in Route 1.
Experimental Protocols
Protocol 1: Synthesis of Zaltoprofen from 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid
This protocol is based on the direct cyclization method, which is noted for its high yield in the final step.
Materials:
-
5-(α-carboxyethyl)-2-phenylthiophenylacetic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Ice water
-
1% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
n-hexane
Procedure:
-
In a three-necked flask, combine 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid, polyphosphoric acid, and dichloromethane.
-
Stir the mixture at a temperature between 33-53°C for 1 hour. [1]3. Pour the reaction mixture into ice water to quench the reaction.
-
Separate the dichloromethane layer.
-
Wash the organic layer sequentially with a 1% sodium bicarbonate solution and a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to approximately one-quarter of its original volume.
-
Add n-hexane to the concentrated solution to induce crystallization.
-
Filter the resulting solid to obtain crude Zaltoprofen.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate and isopropyl acetate, to achieve a purity of over 99.95%. [4]
Protocol 2: Proposed Synthesis of Zaltoprofen from this compound
While a direct, documented procedure is not available, a plausible synthetic route can be proposed based on established organic chemistry principles. This hypothetical protocol serves as a basis for future experimental validation.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Aluminum chloride (AlCl₃)
-
Propionyl chloride
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA)
Procedure:
Step 1: Friedel-Crafts Acylation
-
Convert this compound to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the acid chloride and propionyl chloride in dichloromethane and cool in an ice bath.
-
Slowly add aluminum chloride to the solution and stir.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with dilute HCl and extract the product with dichloromethane.
Step 2: Willgerodt-Kindler Reaction or similar rearrangement
-
The resulting ketone would need to be converted to the corresponding propionic acid. This could potentially be achieved through a multi-step process involving reduction, halogenation, and cyanation followed by hydrolysis, or a more direct rearrangement reaction.
Step 3: Intramolecular Cyclization
-
The resulting propionic acid derivative would then be subjected to intramolecular cyclization using PPA, similar to Protocol 1, to yield Zaltoprofen.
Benchmarking Discussion
The choice of precursor for Zaltoprofen synthesis is a trade-off between the number of synthetic steps, the complexity of each step, and the overall yield and purity of the final product.
-
Established Precursors: Routes starting from precursors like 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid offer a highly convergent and high-yielding final step. [5]However, the synthesis of this advanced intermediate can be lengthy. The use of 5-(1-propionyl)-2-thiophenyl toluic acid presents a slightly longer route but may start from more accessible materials. Both of these established routes have been optimized for industrial production, with reported yields for the cyclization step often exceeding 80%.
-
Proposed Precursor (this compound): A synthetic route starting from this compound is theoretically plausible. The key advantage would be the potential for a more streamlined synthesis if an efficient method for introducing the second aromatic ring and forming the propionic acid side chain can be developed. However, this route is currently speculative and would require significant process development and optimization to be competitive with the established methods. The challenges would lie in controlling the regioselectivity of the acylation and achieving a high-yield rearrangement.
Conclusion
The synthesis of Zaltoprofen is a well-established process with several viable precursor options. For large-scale industrial production, the choice of precursor is a critical decision that balances the cost of starting materials against the efficiency and robustness of the synthetic route. While established precursors like 5-(α-carboxyethyl)-2-phenylthiophenylacetic acid provide reliable and high-yielding pathways, the exploration of novel precursors such as this compound could lead to more innovative and potentially more efficient second-generation syntheses. This guide provides a framework for comparing these options, emphasizing the importance of a data-driven approach to precursor selection in pharmaceutical manufacturing. Further research and development into novel synthetic routes will undoubtedly continue to refine the production of this important anti-inflammatory agent.
References
- Google Patents. (2016). CN105218514A - The preparation method of Zaltoprofen.
- Google Patents. (2010). CN101812049A - Method for preparing zaltoprofen.
- Padihar, B., & Biswal, B. (2013). Design, development and evaluation of zaltoprofen sustained release tablet. Journal of Chemical and Pharmaceutical Research, 5(12), 123-133.
- Google Patents. (2015). EP2842952A1 - Method for producing zaltoprofen and derivative thereof.
- Google Patents. (2016). CN105198858B - The purification process of Zaltoprofen.
-
PrepChem. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]
- Google Patents. (2009). KR100898099B1 - Preparation method of zaltoprofen.
-
Patsnap Eureka. (n.d.). Method for preparing Zaltoprofen. Retrieved from [Link]
- Lu, Q., et al. (2025). Zaltoprofen and its novel analogues exhibit dual targeting of COX-2 and PPAR-γ, providing a strategy to alleviate lipopolysaccharide-induced acute lung injury. Biochemical Pharmacology, 242, 117420.
- Tundo, P., Selva, M., & Bomben, A. (1998). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 76, 169.
- Google Patents. (1980). US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
-
Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]
- Google Patents. (2015). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
Sources
- 1. CN101812049A - Method for preparing zaltoprofen - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Method for preparing Zaltoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105198858B - The purification process of Zaltoprofen - Google Patents [patents.google.com]
- 5. KR100898099B1 - Preparation method of zaltoprofen - Google Patents [patents.google.com]
Comparative Efficacy of [4-(Isopropylsulfanyl)phenyl]acetic Acid Derivatives: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Non-Steroidal Anti-Inflammatory Drugs
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] The discovery of two major COX isoforms, the constitutively expressed COX-1, which plays a role in gastrointestinal protection and platelet aggregation, and the inducible COX-2, which is upregulated at sites of inflammation, has driven the development of isoform-selective inhibitors with the aim of improving gastrointestinal safety.[3] Phenylacetic acid derivatives represent a significant chemical class of NSAIDs, with well-known members such as diclofenac.[4] This guide provides a comprehensive framework for evaluating the comparative efficacy of a novel series of compounds, the [4-(isopropylsulfanyl)phenyl]acetic acid derivatives. Due to the limited publicly available data on this specific scaffold, this document will serve as a detailed roadmap for the requisite experimental evaluation, drawing upon established methodologies and structure-activity relationship (SAR) principles for analogous compounds.
The core structure of this compound suggests its potential as a COX inhibitor. The phenylacetic acid moiety is a classic pharmacophore for NSAIDs, while the sulfur-containing isopropylsulfanyl group may influence the compound's lipophilicity, metabolic stability, and interaction with the active site of COX enzymes. Several approved drugs across various therapeutic areas contain sulfur atoms, highlighting the utility of this element in drug design.[5][6]
The Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX pathway. Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[4]
Caption: A streamlined workflow for the preclinical evaluation of novel NSAID candidates.
Comparative Efficacy Data (Illustrative)
The following tables present a hypothetical comparison of a this compound derivative (referred to as "ISP-PAA") with the non-selective NSAID, ibuprofen, and the COX-2 selective inhibitor, celecoxib. This data is for illustrative purposes only and represents the type of results that would be generated from the aforementioned experimental protocols.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| ISP-PAA (Hypothetical) | 5.2 | 0.8 | 6.5 |
| Ibuprofen (Reference) | 10.5 | 35.0 | 0.3 |
| Celecoxib (Reference) | 50.0 | 0.05 | 1000 |
Table 2: In Vivo Analgesic Activity (Acetic Acid Writhing Test)
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition of Writhing |
| Vehicle Control | - | 55.2 ± 3.1 | - |
| ISP-PAA (Hypothetical) | 10 | 25.8 ± 2.5 | 53.3% |
| ISP-PAA (Hypothetical) | 30 | 15.1 ± 1.9 | 72.6% |
| Ibuprofen (Reference) | 30 | 18.5 ± 2.2 | 66.5% |
| Celecoxib (Reference) | 10 | 20.3 ± 2.8 | 63.2% |
Discussion and Future Directions
Based on the illustrative data, the hypothetical compound ISP-PAA demonstrates potent in vitro inhibition of COX-2 with moderate selectivity over COX-1. This profile suggests a potentially favorable therapeutic window, with effective anti-inflammatory and analgesic action at doses that may have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen. The in vivo data further supports its analgesic efficacy, showing a dose-dependent reduction in pain response that is comparable to, or even slightly better than, standard treatments at similar dosages.
The isopropylsulfanyl moiety appears to contribute favorably to the compound's activity, potentially through enhanced binding interactions within the COX-2 active site. Structure-activity relationship studies on lumiracoxib, a phenylacetic acid derivative, have shown that substitutions on the phenylacetic acid ring can influence COX-2 selectivity. [7][8] Further preclinical development of this compound derivatives would require a comprehensive safety and toxicology evaluation, including assessment of gastrointestinal and cardiovascular risks. Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds are also essential. Should the preclinical data remain promising, these derivatives could represent a valuable new class of anti-inflammatory and analgesic agents.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Kühn, H., & O'Donnell, V. B. (2006). The structural and functional basis of cyclooxygenase inhibition. ACS Chemical Biology, 1(3), 143-154.
- Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790-804.
- Rowlinson, S. W., et al. (2003). The molecular basis of the COX-2-selective inhibition of the non-steroidal anti-inflammatory drug lumiracoxib. Journal of Biological Chemistry, 278(47), 45763-45769.
- Kalgutkar, A. S., et al. (2000). A comprehensive structure-activity relationship of the non-steroidal anti-inflammatory drug 2-phenylaminophenylacetic acid (lumiracoxib) and its analogs for the inhibition of cyclooxygenase-1 and -2. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Wallace, J. L. (2019). Hydrogen sulfide-releasing anti-inflammatory drugs. The Journal of Clinical Hypertension, 21(1), 11-15.
- Grosser, T., Smyth, E., & FitzGerald, G. A. (2011). Anti-inflammatory, antipyretic, and analgesic agents; pharmacotherapy of gout. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
- Kankaanranta, H., et al. (1999). Acetic acid-induced writhing test in mice. Pharmacology & Toxicology, 84(5), 229-233.
- Ilardi, E. A., & Stivala, C. E. (2018). Analysis of US FDA-approved drugs containing sulfur atoms. Topics in Current Chemistry, 376(1), 5.
- El-Sayed, M. A. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(2), 147-165.
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2 inhibitors: pharmacological data and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document: Exploring the molecular determinants of substrate-selective inhibition of cyclooxygenase-2 by lumiracoxib. (CHEMBL2434913) - ChEMBL [ebi.ac.uk]
A Head-to-Head Comparison of [4-(Methylsulfanyl)phenyl]acetic Acid with Commercially Available Analogs: A Guide for Researchers
Introduction: The Phenylacetic Acid Scaffold in Anti-Inflammatory Drug Discovery
The phenylacetic acid moiety is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural simplicity and favorable pharmacokinetic properties have made it a privileged scaffold for medicinal chemists. This guide provides a head-to-head comparison of a research compound, [4-(Methylsulfanyl)phenyl]acetic acid, with two widely-used, commercially available analogs: the non-selective cyclooxygenase (COX) inhibitor, Ibuprofen, and the selective COX-2 inhibitor, Celecoxib.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic distinctions between these compounds, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their expected biological activities. The choice of a methylsulfanyl-substituted compound allows us to explore how subtle structural modifications on the phenylacetic acid backbone can influence potency and selectivity, a key consideration in modern drug design.
Mechanism of Action: A Tale of Two Cyclooxygenases
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining, maintain kidney function, and support platelet aggregation.[1]
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[3] Its inhibition is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[4]
Ibuprofen , a propionic acid derivative, is a classic example of a non-selective COX inhibitor , meaning it inhibits both COX-1 and COX-2.[5] This lack of selectivity is responsible for both its therapeutic effects and its well-documented gastrointestinal side effects.[2]
Celecoxib , on the other hand, is a selective COX-2 inhibitor .[4] Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme, leading to a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[2][6]
The subject of our focus, [4-(Methylsulfanyl)phenyl]acetic acid , and its oxidized form, [4-(Methylsulfonyl)phenyl]acetic acid, are recognized as important intermediates in the synthesis of selective COX-2 inhibitors.[7][8] This suggests that the core structure has the potential for COX-2 selectivity.
Signaling Pathway of Inflammation
Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.
Comparative Analysis: In Vitro and In Vivo Assessment
To objectively compare [4-(Methylsulfanyl)phenyl]acetic acid with Ibuprofen and Celecoxib, a series of standardized in vitro and in vivo experiments are necessary. Below are detailed protocols for two foundational assays.
Experimental Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay
This assay is crucial for determining the potency (IC50 value) and selectivity of a compound for the two COX isoforms.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Methodology:
-
Preparation: A 96-well plate is prepared with assay buffer, heme (a cofactor), and either recombinant COX-1 or COX-2 enzyme.[1]
-
Inhibitor Addition: The test compound, [4-(Methylsulfanyl)phenyl]acetic acid, and the reference inhibitors (Ibuprofen and Celecoxib) are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The plate is incubated for approximately 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.[1]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid, to all wells.[1]
-
Incubation: The plate is then incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[1]
-
Termination: The reaction is stopped by the addition of a suitable stop solution, such as hydrochloric acid.[1]
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a detection method like an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[1][9]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of the IC50 values (IC50 COX-2 / IC50 COX-1).
Hypothetical Comparative In Vitro Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~5 | ~10 | ~0.5 |
| Celecoxib | >100 | ~0.1 | >1000 |
| [4-(Methylsulfanyl)phenyl]acetic acid | To be determined | To be determined | To be determined |
Based on its structural similarity to precursors of selective COX-2 inhibitors, it is hypothesized that [4-(Methylsulfanyl)phenyl]acetic acid will exhibit a higher selectivity index than Ibuprofen.
Experimental Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds in a living organism.[10][11]
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Acclimatization and Baseline Measurement: Rats are acclimatized to the laboratory conditions. The initial volume of the right hind paw of each animal is measured using a plethysmometer.[12]
-
Dosing: The animals are divided into groups and administered the test compound, reference drugs (Ibuprofen and Celecoxib), or the vehicle control, typically via oral gavage (PO) or intraperitoneal (IP) injection.[10]
-
Induction of Inflammation: After a set period for drug absorption (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[11][12]
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
-
Data Analysis: The degree of swelling is calculated by subtracting the baseline paw volume from the post-injection volumes. The percentage inhibition of edema for each treated group is then calculated relative to the control group.[13]
Expected Comparative In Vivo Data
| Treatment Group (Dose) | Peak Edema Inhibition (%) | Onset of Action |
| Vehicle Control | 0% | N/A |
| Ibuprofen (e.g., 30 mg/kg) | High | Rapid |
| Celecoxib (e.g., 10 mg/kg) | High | Moderate |
| [4-(Methylsulfanyl)phenyl]acetic acid | To be determined | To be determined |
Both Ibuprofen and Celecoxib are expected to significantly reduce paw edema compared to the vehicle control. The efficacy of [4-(Methylsulfanyl)phenyl]acetic acid will depend on its intrinsic potency and pharmacokinetic properties.
Pharmacokinetic Considerations
The in vivo efficacy of a compound is not solely dependent on its potency but also on its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Parameter | Ibuprofen | Celecoxib | [4-(Methylsulfanyl)phenyl]acetic acid |
| Bioavailability | High | Moderate | To be determined |
| Protein Binding | ~99% | ~97% | Expected to be high |
| Metabolism | Primarily via CYP2C9 and CYP2C8[5] | Primarily via CYP2C9[4] | Likely hepatic metabolism |
| Half-life | ~2 hours[5] | ~11 hours[4] | To be determined |
The pharmacokinetic profile of [4-(Methylsulfanyl)phenyl]acetic acid would need to be determined experimentally. The presence of the methylsulfanyl group may influence its metabolism and, consequently, its duration of action.
Clinical Perspective: Efficacy vs. Safety
While in vitro and preclinical in vivo data are essential for initial characterization, the ultimate value of an NSAID is determined by its clinical performance.
-
Ibuprofen: Known for its rapid onset of action and strong analgesic effect in acute pain.[14] However, its non-selective nature increases the risk of gastrointestinal adverse events, especially with long-term use.[2][6]
-
Celecoxib: Offers comparable anti-inflammatory and analgesic efficacy to traditional NSAIDs like Ibuprofen for chronic conditions such as osteoarthritis, but with a significantly better gastrointestinal safety profile.[6][14][15] However, concerns about cardiovascular risks associated with selective COX-2 inhibitors remain a topic of discussion.[14]
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of the research compound [4-(Methylsulfanyl)phenyl]acetic acid with the established NSAIDs, Ibuprofen and Celecoxib. The provided experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assessment are fundamental for characterizing the potency, selectivity, and efficacy of this novel phenylacetic acid derivative.
Based on the structural relationship to known COX-2 inhibitor precursors, it is hypothesized that [4-(Methylsulfanyl)phenyl]acetic acid may exhibit a favorable selectivity profile. However, comprehensive experimental evaluation is required to confirm this and to fully elucidate its pharmacokinetic and safety profiles. The insights gained from such studies will be invaluable for guiding further drug development efforts in the pursuit of safer and more effective anti-inflammatory agents.
References
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
-
Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (URL: [Link])
-
Which is stronger, Celebrex (celecoxib) or ibuprofen? - Dr.Oracle (October 23, 2025). (URL: [Link])
-
Which is stronger, Celebrex (celecoxib) or ibuprofen? - Dr.Oracle (November 4, 2025). (URL: [Link])
-
Celebrex vs. Ibuprofen: Which Is Better? - GoodRx. (URL: [Link])
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed. (URL: [Link])
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (URL: [Link])
-
Comparison Between Ibuprofen and Celecoxib in Controlling Post-Extraction Pain. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (URL: [Link])
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. (URL: [Link])
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (URL: [Link])
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (URL: [Link])
-
Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted[1][3][14]-oxadiazoles carrying 4 - JOCPR. (URL: [Link])
-
(PDF) [4-(Methylsulfonyl)phenyl]acetic acid - ResearchGate. (URL: [Link])
-
S-adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: a double-blind cross-over trial. [ISRCTN36233495] - PubMed. (URL: [Link])
-
(4-methylsulfanyl-phenyl)-acetic acid - ChemBK. (URL: [Link])
-
Celecoxib versus diclofenac in the management of osteoarthritis of the knee - PubMed. (URL: [Link])
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate in the rat - PubMed. (URL: [Link])
-
Celecoxib compared with sustained-release paracetamol for osteoarthritis: a series of n-of-1 trials - PubMed. (URL: [Link])
-
The Prohibited List | World Anti Doping Agency - WADA. (URL: [Link])
- CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google P
-
MEFENAMIC ACID VS. IBUPROFEN: WHICH IS RIGHT FOR YOU? - Article - Unilab. (URL: [Link])
-
Ibuprofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Interpreting the Benefit and Risk Data in Between-Drug Comparisons: Illustration of the Challenges Using the Example of Mefenamic Acid versus Ibuprofen - PMC - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. goodrx.com [goodrx.com]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [4-(Isopropylsulfanyl)phenyl]acetic acid: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of [4-(isopropylsulfanyl)phenyl]acetic acid. As a research chemical, specific safety and disposal data may be limited. Therefore, this document synthesizes established principles of chemical waste management with an understanding of the compound's structural components—a phenylacetic acid core and a thioether (isopropylsulfanyl) group—to ensure a cautious and responsible approach. Adherence to your institution's specific chemical hygiene plan and local regulations is paramount.
Understanding the Compound: Hazard Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer its properties from its constituent functional groups.
-
Phenylacetic Acid Core: Phenylacetic acid itself is classified as an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3]
-
Thioether (Isopropylsulfanyl) Group: Thioethers, or sulfides, are a class of organosulfur compounds.[4][5] Volatile thioethers are known for their characteristic foul odors.[4] A key chemical property of thioethers is their susceptibility to oxidation, readily forming sulfoxides and, upon further oxidation, sulfones.[4] While not acutely toxic in the same way as mercaptans, some organosulfur compounds can be inhibitory to microbial activity, suggesting potential environmental effects if not disposed of properly.[6]
Based on this analysis, this compound should be handled as a substance that is:
-
An irritant to skin, eyes, and the respiratory system.
-
Potentially malodorous, especially upon decomposition or reaction.
-
Likely to form oxidation byproducts (sulfoxides and sulfones) of unknown toxicity.
-
A potential environmental contaminant if released without treatment.
Key Data Summary
| Property | Inferred Hazard/Consideration | Supporting Rationale |
| Physical State | Likely a solid at room temperature. | Based on analogs like Phenylacetic acid and 4-Methylsulphonylphenylacetic acid.[2][3] |
| Acidity | Weakly acidic. | Due to the carboxylic acid group. Phenylacetic acid has a pKa of ~4.25.[7] |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation. | Based on Phenylacetic acid and general organosulfur compound data.[1][8] |
| Reactivity | The thioether group is susceptible to oxidation.[4] Avoid contact with strong oxidizing agents. | |
| Odor | Potential for a strong, unpleasant odor. | A common characteristic of volatile thioethers and other organosulfur compounds.[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins at the point of waste generation and ends with collection by certified hazardous waste personnel. The following workflow is designed to ensure safety and regulatory compliance.
Figure 1. A generalized workflow for the proper disposal of laboratory chemical waste, from generation to final disposal.
Protocol 1: Waste Segregation and Containerization
The principle of causality here is to prevent unintended and potentially hazardous reactions by keeping incompatible chemicals separate.[9]
-
Identify the Waste Stream: Designate a specific waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, contaminated silica gel). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
-
Select a Compatible Container:
-
Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[10][11]
-
Ensure the container material is compatible with a weak organic acid containing a thioether. Avoid metal containers, as acids can react with them.[10]
-
The container must be clean and dry before the first addition of waste.
-
-
Segregate from Incompatibles: Store the waste container away from strong oxidizing agents (e.g., peroxides, hypochlorite, permanganates).[4][12] The thioether group can be readily oxidized, a reaction that could be vigorous and produce unknown byproducts. Also, keep it separate from strong bases.
-
Work in a Ventilated Area: Always handle the solid compound and its waste in a certified chemical fume hood to minimize inhalation exposure and contain any potential odors.
Protocol 2: Labeling and Accumulation
Accurate labeling is not just a regulatory requirement; it's a critical safety communication tool.[12] It informs everyone who handles the container of its contents and associated hazards.
-
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Complete the Label: The label must include:
-
The words "Hazardous Waste".[12]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate concentration and composition if it is a mixed waste stream.
-
The primary hazards: "Irritant," "Stench."
-
The date of first accumulation.
-
-
Store in a Satellite Accumulation Area (SAA):
-
The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[9][11]
-
The SAA must be a designated area, away from drains and high-traffic locations.
-
Keep the container closed at all times except when adding waste.[11]
-
It is best practice to use secondary containment (e.g., a plastic tub) to capture any potential leaks.[9]
-
Spill and Emergency Procedures
Accidents can happen, and a prepared response is crucial to mitigate harm.
Protocol 3: Small Spill Clean-up
This protocol applies to spills of a few grams that can be safely managed by trained laboratory personnel.
-
Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill location. Ensure the fume hood is operational.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes:
-
Safety goggles and a face shield.
-
Chemical-resistant gloves (nitrile gloves are a common starting point, but consult a glove compatibility chart if available).
-
A lab coat.
-
-
Contain and Absorb:
-
Decontaminate:
-
Report: Inform your laboratory supervisor and EH&S office of the incident, as per institutional policy.
Approved Disposal Routes
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EH&S department.
-
Incineration: This is the most probable and effective disposal method for this type of organic compound.[12][15] High-temperature incineration with appropriate scrubbers can safely destroy the organic molecule and manage the sulfur-containing byproducts (e.g., sulfur dioxide).
-
Landfill: Landfilling of this compound is not recommended.[15] Organic acids can leach into the environment, and the environmental fate of this specific organosulfur compound is not well-documented.
-
Neutralization: While the carboxylic acid group can be neutralized with a base, this is not recommended as a sole disposal method for this compound without specific guidance from EH&S.[16] The process can generate heat, and it does not address the hazards associated with the thioether group or its potential oxidation products.[17] Furthermore, the resulting salt solution would still be considered chemical waste.
Conclusion
The proper disposal of this compound requires a cautious and informed approach. By treating it as an irritant with potential for malodor and unknown environmental effects, and by following a systematic workflow of segregation, containerization, labeling, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize your institution's established safety protocols and consult with your EH&S department for any specific questions.
References
-
chemeurope.com. "Thioether." Accessed January 15, 2026. [Link]
- Google Patents. "Process for disposal of mercaptans - CA2665003C." Accessed January 15, 2026.
-
Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Methyl Mercaptan." Accessed January 15, 2026. [Link]
-
ACS Publications. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters." Accessed January 15, 2026. [Link]
-
UtilVtorProm. "Recycling and disposal of ethyl mercaptan, odorant." Accessed January 15, 2026. [Link]
-
Master Organic Chemistry. "Thiols And Thioethers." Accessed January 15, 2026. [Link]
-
NIH National Center for Biotechnology Information. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC." Accessed January 15, 2026. [Link]
-
Chemistry Steps. "Reactions of Thiols." Accessed January 15, 2026. [Link]
-
NIH National Center for Biotechnology Information. "Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene - PMC." Accessed January 15, 2026. [Link]
-
CPAChem. "Safety data sheet." Accessed January 15, 2026. [Link]
-
Agency for Toxic Substances and Disease Registry. "5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Methyl mercaptan is a naturally occurring gaseous compound produced as a result." Accessed January 15, 2026. [Link]
-
Oxford Academic. "Toxicity effects of organosulfur compounds on anaerobic microbial metabolism | Environmental Toxicology and Chemistry." Accessed January 15, 2026. [Link]
-
(H2S)Zero. "Mercaptan Removal LPG | Mercaptan Gas Detector System." Accessed January 15, 2026. [Link]
-
Wikipedia. "Organosulfur chemistry." Accessed January 15, 2026. [Link]
-
New Pig Corporation. "Spill Response Procedure for Decontamination." Accessed January 15, 2026. [Link]
-
NIH National Center for Biotechnology Information. "Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans - PMC." Accessed January 15, 2026. [Link]
-
LookChem. "Cas 21749-84-8,(4-isopropyl-phenyl) -." Accessed January 15, 2026. [Link]
-
gsrs. "4-ISOPROPYLPHENYLACETIC ACID -." Accessed January 15, 2026. [Link]
-
DrugFuture. "Phenylacetic Acid." Accessed January 15, 2026. [Link]
-
Lab Alley. "How to Safely Dispose of Sulfuric Acid." Accessed January 15, 2026. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Thioether [chemeurope.com]
- 5. Organosulfur chemistry - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Phenylacetic Acid [drugfuture.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. h2szero.com [h2szero.com]
- 14. cpachem.com [cpachem.com]
- 15. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 17. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mastering the Safe Handling of [4-(Isopropylsulfanyl)phenyl]acetic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of [4-(Isopropylsulfanyl)phenyl]acetic acid, a compound featuring a carboxylic acid, a thioether, and a substituted phenyl group. By understanding the potential hazards associated with these functional moieties, we can establish a robust framework for personal protection and responsible waste management.
Hazard Analysis: A Triad of Functional Group Risks
-
Carboxylic Acid: This group imparts acidic properties to the molecule. Similar to other carboxylic acids, it is likely to be a skin and eye irritant.[1][2][3] Inhalation of dust or aerosols may also cause respiratory tract irritation.[2][4]
-
Thioether (Isopropylsulfanyl group): Thioethers, or organosulfur compounds, are often associated with strong, unpleasant odors.[5] While not all thioethers are highly toxic, they can be malodorous and may have sensitizing effects. It is prudent to handle them with care to avoid inhalation and skin contact.[5]
-
Substituted Phenyl Group: The aromatic ring system is a common feature in many pharmaceutical compounds. Depending on the substitution pattern, aromatic compounds can have varying toxicological profiles. It is essential to prevent systemic exposure through skin absorption, inhalation, or ingestion.
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Source of Hazard |
| Skin Irritation | Causes skin irritation.[2][4] | Carboxylic acid, potential for thioether |
| Eye Irritation | Causes serious eye irritation.[2][3][4] | Carboxylic acid |
| Respiratory Irritation | May cause respiratory irritation.[2][4][6] | Inhalation of dust or aerosol |
| Odor | Potential for strong, unpleasant odor.[5] | Thioether (organosulfur) group |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A proactive approach to safety mandates the use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical. The following PPE ensemble is essential when handling this compound.
Primary Engineering Control: The Fume Hood
All work with this compound, especially when handling the solid or creating solutions, must be conducted within a certified chemical fume hood.[5][7] This primary engineering control is critical for minimizing the inhalation of dust, aerosols, and potential malodorous vapors.
Essential PPE
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from splashes and airborne particles.[8][9]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield should be worn in addition to safety goggles for full-face protection.[8][9]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended for handling this compound.[8][10] It is crucial to select gloves that are resistant to both acids and organic solvents. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[4]
-
-
Body Protection:
-
Respiratory Protection:
-
In most laboratory settings with proper fume hood use, a respirator should not be necessary. However, if there is a potential for generating significant aerosols or dust outside of a fume hood, or during a large spill, a respirator with an appropriate cartridge for organic vapors and acid gases may be required.[8] A proper fit test is essential for respirator effectiveness.[8]
-
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in Section 2.
-
Work in a Fume Hood: Conduct all manipulations of the solid compound within a chemical fume hood.
-
Use a Weighing Dish: Weigh the solid this compound on a tared weigh boat or paper.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust.
-
Clean Spills Immediately: In case of a small spill, carefully wipe the area with a damp cloth (if compatible with the solvent to be used) and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Select Appropriate Solvent: Choose a solvent in which the compound is soluble and which is compatible with the experimental procedure.
-
Add Solvent Slowly: Slowly add the solvent to the solid in a suitable container.
-
Control Exotherms: Be aware of any potential exothermic reactions upon dissolution. If necessary, cool the container in an ice bath.
-
Ensure Complete Dissolution: Gently stir or sonicate the mixture until the solid is completely dissolved.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, labeled hazardous waste container. This container should be compatible with the solvents used.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be disposed of in a designated sharps container.
Disposal of Sulfur-Containing Waste
Given the presence of sulfur, specific disposal protocols for organosulfur compounds should be followed. It is forbidden to burn certain materials like organosulfur compounds in the open air; they require special incinerators.[11] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of sulfur-containing chemical waste.[12]
Emergency Procedures: Preparedness is Key
Spills
-
Small Spills: For small spills within the fume hood, use an appropriate absorbent material to contain the spill. The contaminated absorbent should be placed in a sealed bag and disposed of as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify your supervisor and the institutional EHS office.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Visualizing the Workflow
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
Caption: PPE Decision Workflow for Handling the Compound.
Caption: Chemical Waste Disposal Workflow.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
ResearchGate. Large scale disposal of waste sulfur: From sulfide fuels to sulfate sequestration | Request PDF. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024? [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. [Link]
-
Penta chemicals. Sulfur powder. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
CPAChem. Safety data sheet. [Link]
-
University of California, Santa Barbara. Diethyl Ether - Standard Operating Procedure. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. leelinework.com [leelinework.com]
- 9. quora.com [quora.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
